molecular formula C11H9N5 B1677961 4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine CAS No. 5334-30-5

4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine

Número de catálogo: B1677961
Número CAS: 5334-30-5
Peso molecular: 211.22 g/mol
Clave InChI: KKDPIZPUTYIBFX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-phenyl-4-pyrazolo[3,4-d]pyrimidinamine is a ring assembly and a member of pyrazoles.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5/c12-10-9-6-15-16(11(9)14-7-13-10)8-4-2-1-3-5-8/h1-7H,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDPIZPUTYIBFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20274448
Record name 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20274448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Water or Solvent Wet Solid, Liquid
Record name C.I. Pigment Blue 28
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

5334-30-5, 1345-16-0
Record name 5334-30-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1401
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name C.I. Pigment Blue 28
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20274448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cobalt aluminate blue spinel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.107
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine from Pyrazole Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-aminopyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its role as a purine bioisostere.[1] This structural mimicry allows it to effectively interact with a multitude of biological targets, leading to its widespread investigation in drug discovery, particularly as kinase inhibitors for oncology.[2][3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the predominant synthetic pathway to 4-amino-1-phenylpyrazolo(3,4-d)pyrimidine, commencing from foundational pyrazole precursors. We will dissect the strategic considerations behind the synthesis, provide detailed, field-proven protocols, and explore the mechanistic underpinnings that ensure a robust and efficient chemical transformation.

Strategic Overview: A Two-Stage Approach to the Core Scaffold

The synthesis of this compound is most reliably achieved through a well-established two-stage process. This strategy prioritizes the initial construction of a highly functionalized pyrazole ring, which then serves as a versatile platform for the subsequent annulation of the pyrimidine ring.

The core strategy involves:

  • Stage 1: Formation of the Key Intermediate. Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile. This step establishes the pyrazole core with the necessary amine and nitrile functionalities positioned for the subsequent cyclization.

  • Stage 2: Annulation of the Pyrimidine Ring. Cyclization of the aminopyrazole carbonitrile intermediate to form the fused pyrazolo[3,4-d]pyrimidine system.

This bifurcated approach allows for controlled, high-yield transformations at each stage, ensuring the efficient production of the final target molecule.

cluster_0 Starting Materials cluster_1 Stage 1: Pyrazole Formation cluster_2 Stage 2: Pyrimidine Annulation A Phenylhydrazine C 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile A->C Condensation/ Cyclization B (Ethoxymethylene)malononitrile B->C E This compound C->E Ring Closure D Formamide (Cyclization Reagent) D->E

Caption: High-level workflow for the two-stage synthesis.

Stage 1: Synthesis of the 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile Intermediate

The cornerstone of this entire synthesis is the efficient and regioselective formation of the 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile intermediate.

Mechanism and Rationale

The most prevalent and effective method involves the condensation of phenylhydrazine with (ethoxymethylene)malononitrile.[5][6][7] The reaction proceeds through a Michael-type addition, followed by an intramolecular cyclization with the elimination of ethanol.

Causality of Reagent Choice:

  • (Ethoxymethylene)malononitrile: This reagent is an ideal substrate. The ethoxy group serves as an excellent leaving group, while the two nitrile groups activate the double bond for nucleophilic attack. One nitrile group is ultimately retained for the subsequent pyrimidine ring formation.

  • Phenylhydrazine: This provides the foundational N1-phenyl group and the second nitrogen atom required for the pyrazole ring.

The reaction exhibits excellent regioselectivity. The initial nucleophilic attack occurs from the substituted nitrogen of phenylhydrazine onto the electron-deficient carbon of the malononitrile derivative. The subsequent cyclization is sterically and electronically driven to exclusively yield the 5-amino-1-phenyl isomer, avoiding the formation of other regioisomers.[7]

Experimental Protocol: 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

This protocol is a representative procedure adapted from established literature.[5][7]

Materials:

  • Phenylhydrazine

  • (Ethoxymethylene)malononitrile

  • Absolute Ethanol (EtOH)

  • Ethyl Acetate (EtOAc)

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve phenylhydrazine (1.2 mmol) in absolute ethanol (2 mL) under a nitrogen atmosphere.

  • Slowly add (ethoxymethylene)malononitrile (1.2 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the crude mixture to cool to room temperature. A precipitate may form.

  • Dilute the mixture with ethyl acetate (50 mL) and wash with water (30 mL) in a separatory funnel to remove any water-soluble impurities.

  • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

ParameterConditionTypical YieldReference
SolventEthanol~85-90%[5][7]
TemperatureReflux (~78 °C)
Reaction Time3-7 hours[5]
Catalyst (Optional)FeCl₃/PVPUp to 97%[5]

Note on Green Chemistry Approaches: Recent advancements have demonstrated that using a catalytic system such as FeCl₃/PVP in a water/PEG-400 solvent system can significantly enhance the yield to as high as 97% and reduce reaction times.[5] One-pot, three-component reactions involving an aldehyde, malononitrile, and phenylhydrazine also represent an efficient, atom-economical alternative.[8][9]

Stage 2: Pyrimidine Ring Annulation

With the aminopyrazole carbonitrile in hand, the final step is the construction of the fused pyrimidine ring. This transformation is most directly accomplished by heating the intermediate with formamide.

Mechanism and Rationale

The reaction of an ortho-aminonitrile with formamide is a classic and highly effective method for constructing an aminopyrimidine ring.

Causality of Reagent Choice:

  • Formamide (HCONH₂): This simple molecule is an ideal reagent as it serves as a source for the single carbon atom (C4) and the amino group (at the N3 position, which tautomerizes) required to complete the pyrimidine ring. At high temperatures, it facilitates the cyclization process, leading directly to the desired 4-amino product in a single step.[10][11]

An alternative, though more circuitous, route involves reacting the aminopyrazole with formic acid to form the pyrazolo[3,4-d]pyrimidin-4-one.[3] This intermediate must then be chlorinated (e.g., with POCl₃) and subsequently aminated to yield the final 4-amino product, adding two steps to the synthesis.[12][13][14] The formamide route is therefore superior in its efficiency.

Caption: Key chemical structures in the pyrazolo[3,4-d]pyrimidine synthesis.

Experimental Protocol: this compound

This protocol is based on established cyclization procedures.[10][14]

Materials:

  • 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

  • Formamide

  • Dimethylformamide (DMF) (optional, as solvent)

Procedure:

  • Place 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (1 mmol) in a reaction vessel suitable for high-temperature reactions.

  • Add an excess of formamide (e.g., 10-15 mL). The formamide acts as both the reagent and the solvent.

  • Heat the mixture to a high temperature, typically around 180-190 °C, and maintain for 6-8 hours.

  • Monitor the reaction for the consumption of the starting material via TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice water to precipitate the product.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.

  • The resulting this compound can be recrystallized from a suitable solvent like ethanol to achieve high purity.

ParameterConditionTypical YieldReference
Reagent/SolventFormamideGood to Excellent[10][14]
Temperature180-190 °C[14]
Reaction Time6-8 hours[14]

Mechanistic Tangent: The Thorpe-Ziegler Connection

While the direct cyclization with formamide is not a Thorpe-Ziegler reaction, the underlying principles of the formation of the aminopyrazole precursor are conceptually related. The Thorpe-Ziegler reaction is the intramolecular cyclization of a dinitrile to form a cyclic enamine.[15][16][17] The synthesis of aminopyrazoles often relies on the powerful nucleophilicity of the carbanion adjacent to a nitrile group, which is the key reactive species in Thorpe-Ziegler cyclizations.[18][19][20] Understanding this connection provides deeper insight into the reactivity of the nitrile functional group, which is central to this entire synthetic strategy.

Conclusion

The synthesis of this compound from pyrazole precursors is a robust and highly refined process. The two-stage strategy, beginning with the regioselective synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile and culminating in a direct cyclization with formamide, represents the most efficient and widely adopted pathway. This guide has detailed the causal logic behind reagent selection and reaction mechanisms, providing a self-validating framework for laboratory application. The continued importance of the pyrazolo[3,4-d]pyrimidine core in drug discovery underscores the value of mastering its synthesis, enabling further exploration and development of novel therapeutics.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Analytical Imperative in Drug Discovery

In the landscape of modern medicinal chemistry, the pyrazolo[3,4-d]pyrimidine scaffold stands out as a "privileged structure."[1][2] Its resemblance to the endogenous purine core allows it to effectively interact with a multitude of biological targets, most notably protein kinases.[2][3] The title compound, 4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine, is a cornerstone of this class, serving as a critical precursor and a bioactive molecule in its own right, particularly in the exploration of novel anticancer agents and EGFR inhibitors.[4][5][6]

The journey from synthesis to a viable drug candidate is paved with rigorous analytical validation. For researchers, scientists, and drug development professionals, an unambiguous confirmation of molecular structure and purity is not merely a formality—it is the bedrock of reliable, reproducible, and translatable science. This guide provides an in-depth, field-proven perspective on the multi-faceted spectroscopic characterization of this compound. We will move beyond rote data presentation to explore the causality behind the spectra, demonstrating how each analytical technique provides a unique and complementary piece of the structural puzzle.

Molecular Structure: The Foundation for Analysis

To interpret spectroscopic data, one must first understand the molecule's architecture. This compound (C₁₁H₉N₅) is a fused heterocyclic system.[7][8] The core consists of a pyrazole ring fused to a pyrimidine ring, with an amino group at position 4 and a phenyl substituent at position 1 of the pyrazole ring.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR Spectroscopy: Probing the Proton Environment

¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Expert Insight: The choice of solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is preferred for this class of compounds. Its polarity effectively dissolves the molecule, and its high boiling point allows for stable acquisitions. Crucially, it allows for the observation of exchangeable protons like those of the amine (-NH₂) group, which would be lost in D₂O.[9]

Experimental Protocol: ¹H NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Standard acquisition parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • Processing: Fourier transform the raw data, followed by phase and baseline correction. Integrate all signals and reference the spectrum to the TMS peak.

Data Interpretation and Expected Spectrum

The ¹H NMR spectrum provides a unique fingerprint of the molecule.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Pyrimidine C6-H~8.4Singlet1HThis proton is on an electron-deficient pyrimidine ring, leading to a downfield shift.[10]
Pyrazole C3-H~8.2Singlet1HAlso on an electron-deficient heterocyclic ring, appearing as a distinct singlet.[10]
Phenyl H (ortho, meta, para)7.3 - 8.2Multiplet5HThe protons of the phenyl ring will appear as a complex multiplet due to spin-spin coupling.[11]
Amino (-NH₂)~7.7Broad Singlet2HThe signal is often broad due to quadrupole effects from the nitrogen and chemical exchange. This peak will disappear upon addition of a drop of D₂O, confirming its identity.[10]
¹³C NMR Spectroscopy: Visualizing the Carbon Backbone

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule, providing direct evidence of the carbon skeleton.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: A more concentrated sample (20-50 mg in ~0.6 mL of DMSO-d₆) is typically required due to the low natural abundance of the ¹³C isotope.

  • Acquisition: Acquire the spectrum using proton decoupling to simplify the spectrum to a series of singlets. A greater number of scans is necessary compared to ¹H NMR.

  • Processing: Process the data similarly to the ¹H NMR spectrum.

Data Interpretation and Expected Spectrum

The molecule has 11 carbon atoms, but due to symmetry in the phenyl ring, fewer than 11 signals may be observed depending on the resolution. The key is to identify carbons in different electronic environments.

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
C4 (Pyrimidine)~158This carbon is attached to two nitrogen atoms and the exocyclic amino group, making it highly deshielded.[10][12]
C6, C7a, C3a (Fused Rings)102 - 155These quaternary and CH carbons of the fused heterocyclic core appear in the aromatic region. Specific assignment often requires advanced 2D NMR techniques (HSQC/HMBC).[12]
C3 (Pyrazole)~134The CH carbon of the pyrazole ring.[10]
C1' (Phenyl, ipso)~138The quaternary carbon of the phenyl ring attached to the pyrazole nitrogen.
C2', C3', C4' (Phenyl)120 - 130The protonated carbons of the phenyl ring appear in their characteristic aromatic range.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the vibrations of its chemical bonds.[13]

cluster_source IR Source cluster_sample Sample Interaction cluster_analysis Analysis IR_Source Infrared Source Interferometer Interferometer IR_Source->Interferometer Broadband IR Sample Sample (4-Amino-1-phenylpyrazolo (3,4-d)pyrimidine) Detector Detector Sample->Detector Transmitted Light Interferometer->Sample Modulated Beam Computer Computer (FT) Detector->Computer Interferogram Spectrum IR Spectrum Computer->Spectrum Fourier Transform

Caption: Workflow for Fourier-Transform Infrared (FT-IR) Spectroscopy.

Experimental Protocol: FT-IR (ATR)

  • Background Scan: Clean the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and run a background scan.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum plots transmittance or absorbance versus wavenumber (cm⁻¹).

Data Interpretation and Key Vibrational Modes

The FT-IR spectrum confirms the presence of key functional groups through their characteristic absorption frequencies.[13]

Vibrational Mode **Expected Wavenumber (cm⁻¹) **Appearance Significance
N-H Stretch (Amine)3450 - 3300Two sharp-to-medium bandsConfirms the presence of the primary amine (-NH₂) group. The two bands correspond to asymmetric and symmetric stretching.[14]
C-H Stretch (Aromatic)3100 - 3000Multiple weak-to-medium sharp bandsIndicates C-H bonds on the aromatic (phenyl and heterocyclic) rings.
C=N & C=C Stretch1650 - 1450Multiple strong, sharp bandsThese absorptions are characteristic of the conjugated pyrazolopyrimidine and phenyl ring systems.
N-H Bend (Amine)1640 - 1590Medium-to-strong bandThis bending (scissoring) vibration further confirms the primary amine group.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, with high resolution instruments, the molecular formula of a compound. It functions by ionizing the molecule and then separating the ions based on their mass-to-charge (m/z) ratio.

Sample Sample Introduction Ion_Source Ion Source (e.g., ESI, EI) Sample->Ion_Source Mass_Analyzer Mass Analyzer (e.g., Quadrupole, TOF) Ion_Source->Mass_Analyzer Ions Detector Detector Mass_Analyzer->Detector Separated Ions Mass_Spectrum Mass Spectrum (m/z vs. Intensity) Detector->Mass_Spectrum Signal

Caption: Generalized workflow for Mass Spectrometry (MS).

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution (µg/mL to ng/mL range) of the compound in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source. ESI is a "soft" ionization technique that minimizes fragmentation.

  • Acquisition: Acquire the spectrum in positive ion mode. The molecule will readily accept a proton to form the [M+H]⁺ ion.

  • Analysis: Identify the peak corresponding to the protonated molecule.

Data Interpretation

  • Molecular Ion: The molecular formula is C₁₁H₉N₅, giving a monoisotopic mass of 211.0858 Da.[8] In positive-mode ESI-MS, the primary peak observed will be the protonated molecule, [M+H]⁺, at an m/z of approximately 212.0936. High-resolution mass spectrometry (HRMS) can confirm this mass to within a few parts per million (ppm), which validates the elemental composition.

  • Fragmentation: While ESI is a soft technique, some fragmentation can be induced. Common fragments might include the loss of the phenyl group (m/z 77) or other characteristic cleavages of the heterocyclic core, providing further structural clues.[15]

Integrated Analysis: The Conclusive Structural Verdict

No single technique provides the complete picture. The power of spectroscopic characterization lies in the integration of complementary data.

cluster_data Experimental Data cluster_info Derived Information NMR NMR (¹H & ¹³C) Info_NMR C-H Framework Connectivity NMR->Info_NMR FTIR FT-IR Info_FTIR Functional Groups (-NH₂, Ar-H, C=N) FTIR->Info_FTIR MS Mass Spec Info_MS Molecular Weight Elemental Formula MS->Info_MS Conclusion Unambiguous Structure of This compound Info_NMR->Conclusion Info_FTIR->Conclusion Info_MS->Conclusion

References

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of Structural Elucidation in Drug Discovery

In the landscape of modern medicinal chemistry, the pyrazolo(3,4-d)pyrimidine scaffold stands out as a privileged structure, forming the core of numerous compounds with significant therapeutic potential, including inhibitors of kinases such as EGFR and Src.[1] 4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine is a key intermediate and a fundamental building block in the synthesis of these biologically active molecules.[2] Its precise structural characterization is paramount for ensuring the identity, purity, and conformational integrity of derivative compounds, which is a critical step in the drug discovery and development pipeline.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. This in-depth technical guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into spectral assignments, the rationale behind experimental choices, and a standardized protocol for data acquisition.

The Molecular Architecture: A Foundation for Spectral Interpretation

To comprehend the NMR spectra, it is essential to first understand the molecular structure and the electronic environment of each atom. The numbering convention used in this guide is illustrated in the diagram below, which will be referenced throughout the spectral analysis.

Caption: Numbering of this compound.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The data presented here is compiled from analogous structures and spectral databases, with DMSO-d₆ as the reference solvent. The choice of DMSO-d₆ is strategic; its high polarity effectively solubilizes the compound, and its ability to form hydrogen bonds with the amino protons allows for their observation as distinct signals.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.21s1HH-6
~8.15s1HH-3
~8.10-8.20m2HH-2', H-6'
~7.50-7.60m2HH-3', H-5'
~7.30-7.40m1HH-4'
~7.70br s2H-NH₂

Interpretation of the ¹H NMR Spectrum:

  • Pyrazolopyrimidine Core Protons (H-3 and H-6): The protons on the pyrazole (H-3) and pyrimidine (H-6) rings appear as sharp singlets, a characteristic feature due to the absence of adjacent protons for coupling. Their downfield chemical shifts (~8.15 and ~8.21 ppm, respectively) are attributed to the deshielding effect of the electron-withdrawing nitrogen atoms within the heterocyclic system. The exact assignment of H-3 and H-6 can be definitively confirmed using 2D NMR techniques like HMBC.

  • Phenyl Group Protons (H-2'/H-6', H-3'/H-5', and H-4'): The protons of the N-phenyl substituent exhibit a complex multiplet pattern typical of a monosubstituted benzene ring. The ortho protons (H-2' and H-6') are the most deshielded due to their proximity to the electron-withdrawing pyrazolopyrimidine ring system. The meta (H-3' and H-5') and para (H-4') protons appear at progressively upfield shifts.

  • Amino Protons (-NH₂): The protons of the 4-amino group typically appear as a broad singlet around 7.70 ppm.[3] The broadness of this signal is a result of quadrupole broadening from the adjacent ¹⁴N nucleus and chemical exchange with residual water in the NMR solvent. In anhydrous DMSO-d₆, this signal can sometimes be sharper. Its chemical shift can be concentration and temperature-dependent.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Chemical Shift (δ, ppm)Assignment
~158.0C-4
~156.0C-6
~154.0C-7a
~138.0C-1'
~135.0C-3
~129.0C-3', C-5'
~127.0C-4'
~122.0C-2', C-6'
~101.0C-3a

Interpretation of the ¹³C NMR Spectrum:

  • Pyrimidine Ring Carbons (C-4, C-6, and C-7a): The carbons of the pyrimidine ring are significantly deshielded due to the presence of multiple nitrogen atoms. C-4, being directly attached to the amino group and two nitrogens, is expected to be the most downfield. C-6 and the bridgehead carbon C-7a also appear at low field.

  • Pyrazole Ring Carbons (C-3 and C-3a): The carbons of the pyrazole ring, C-3 and the bridgehead carbon C-3a, are also in the aromatic region, with C-3 being more deshielded than C-3a.

  • Phenyl Group Carbons (C-1' to C-6'): The ipso-carbon (C-1') of the phenyl ring, directly attached to the nitrogen atom, is observed around 138.0 ppm. The other phenyl carbons (C-2' to C-6') resonate in the typical aromatic region between 122.0 and 129.0 ppm.

Experimental Protocol for NMR Analysis

A robust and reproducible NMR analysis is crucial for obtaining high-quality data. The following is a field-proven, step-by-step methodology for the NMR characterization of this compound.

NMR Experimental Workflow cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing and Analysis Sample Weighing 1. Weigh ~5-10 mg of the compound. Solvent Addition 2. Dissolve in ~0.6 mL of high-purity DMSO-d₆. Sample Weighing->Solvent Addition Vortexing 3. Vortex until fully dissolved. (Gentle heating may be applied if necessary) Solvent Addition->Vortexing Filtering 4. Filter through a glass wool plug into a clean NMR tube. Vortexing->Filtering Instrument Setup 5. Use a spectrometer operating at ≥400 MHz for ¹H. Tuning and Shimming 6. Tune and shim the probe for optimal resolution. Instrument Setup->Tuning and Shimming 1H Acquisition 7. Acquire ¹H NMR spectrum (e.g., 16-32 scans). Tuning and Shimming->1H Acquisition 13C Acquisition 8. Acquire ¹³C{¹H} NMR spectrum (e.g., ≥1024 scans). 1H Acquisition->13C Acquisition 2D NMR (Optional) 9. Acquire 2D spectra (COSY, HSQC, HMBC) for full assignment. 13C Acquisition->2D NMR (Optional) Fourier Transform 10. Apply Fourier transform to the FIDs. Phasing and Baseline Correction 11. Phase the spectra and apply baseline correction. Fourier Transform->Phasing and Baseline Correction Referencing 12. Reference the spectra to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm). Phasing and Baseline Correction->Referencing Integration and Peak Picking 13. Integrate the ¹H signals and pick all peaks. Referencing->Integration and Peak Picking Spectral Interpretation 14. Assign signals based on chemical shifts, multiplicities, and 2D correlations. Integration and Peak Picking->Spectral Interpretation

Caption: A standardized workflow for the NMR analysis of this compound.

The Power of Two-Dimensional NMR for Unambiguous Assignments

While 1D NMR provides a wealth of information, complex molecules often require 2D NMR experiments for definitive structural confirmation.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, which is particularly useful for assigning the protons within the phenyl ring by tracing the connectivity from one proton to its neighbors.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton-carbon pairs (¹JCH). This is invaluable for assigning the carbons that have attached protons, such as C-3, C-6, and the carbons of the phenyl ring.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). This is a powerful tool for piecing together the molecular structure. For instance, a correlation between the H-2'/H-6' protons and the C-3a carbon would confirm the connectivity of the phenyl ring to the pyrazole nitrogen.

Conclusion: A Cornerstone of Quality and Discovery

The detailed ¹H and ¹³C NMR data and the robust analytical protocol presented in this guide serve as a foundational reference for researchers working with this compound and its derivatives. Accurate and reproducible NMR characterization is not merely a procedural step but a cornerstone of scientific integrity that ensures the quality of starting materials and the unambiguous identification of novel compounds. By leveraging the insights provided herein, scientists and drug development professionals can proceed with confidence in their synthetic and medicinal chemistry endeavors.

References

Infrared spectroscopy of 4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Infrared Spectroscopy of 4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine

Abstract

This technical guide provides a comprehensive examination of the infrared (IR) spectroscopic properties of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a key structural scaffold in various kinase inhibitors, its precise characterization is paramount.[1][2][3][4] This document details the theoretical principles behind its vibrational modes, presents a robust experimental protocol for acquiring high-quality Fourier Transform Infrared (FTIR) spectra, and offers a detailed workflow for spectral interpretation. The guide is intended for researchers, analytical scientists, and drug development professionals who require a deep, practical understanding of how to apply IR spectroscopy for the structural elucidation and quality control of this important molecule.

Introduction: The Significance of this compound

The pyrazolo[3,4-d]pyrimidine nucleus is a privileged scaffold in modern pharmacology.[1] As a purine isostere, it serves as the core for a multitude of compounds designed to interact with key biological targets, most notably protein kinases.[3][4] this compound (Molecular Formula: C₁₁H₉N₅) is a foundational member of this class, frequently used as a synthetic precursor and a reference compound in the development of targeted therapeutics.[2][5]

Given its role in drug discovery, unambiguous structural confirmation and purity assessment are critical. Fourier Transform Infrared (FTIR) spectroscopy is a powerful, rapid, and non-destructive analytical technique that provides a unique molecular fingerprint based on the vibrational modes of a molecule's functional groups. This guide explains how to leverage FTIR spectroscopy to confirm the identity and structural integrity of this compound.

Molecular Structure and Predicted Vibrational Modes

The first step in interpreting an IR spectrum is to deconstruct the molecule into its constituent functional groups and predict their characteristic vibrational frequencies.

Molecular_Structure cluster_pyrimidine Pyrimidine Ring cluster_pyrazole Pyrazole Ring cluster_substituents Substituents p1 N p2 C p1->p2 p6 N p3 N p2->p3 h_atom H p2->h_atom p4 C p3->p4 p5 C p4->p5 amine NH₂ p4->amine p5->p6 z3 C p5->z3 p6->p1 z1 N p6->z1 z2 N z1->z2 z2->z3 phenyl Phenyl (C₆H₅) z2->phenyl

Caption: Molecular structure of this compound.

The key vibrational units are:

  • Primary Aromatic Amine (-NH₂): This group will produce highly characteristic N-H stretching and bending vibrations.

  • Monosubstituted Phenyl Ring: This gives rise to aromatic C-H stretching, aromatic C=C ring stretching, and strong C-H out-of-plane bending bands.

  • Fused Pyrazolo[3,4-d]pyrimidine Core: This rigid heterocyclic system has a complex series of C=N and C=C stretching vibrations, as well as C-N stretching and ring deformation modes.

Spectral Analysis: Assigning the Vibrational Bands

The infrared spectrum can be divided into distinct regions, each providing specific structural information. The assignments below are based on established group frequencies and data from theoretical and experimental studies on pyrimidine and pyrazole derivatives.[6][7][8][9]

Wavenumber (cm⁻¹)Vibrational ModeExpected IntensityRationale and Key Characteristics
3450 - 3200 N-H Asymmetric & Symmetric StretchingMedium, SharpThe primary amine group gives two distinct bands in this region. The higher frequency band is the asymmetric stretch, and the lower is the symmetric stretch. Intermolecular hydrogen bonding can cause broadening and a shift to lower wavenumbers.[10][11][12]
3100 - 3000 Aromatic C-H StretchingMedium to Weak, SharpThese absorptions arise from the C-H bonds on both the phenyl ring and the pyrimidine ring. They typically appear as a cluster of sharp peaks just above 3000 cm⁻¹.[13][14]
1650 - 1580 N-H Bending (Scissoring)StrongThis is a very characteristic and often strong band for primary amines, resulting from the in-plane scissoring motion of the -NH₂ group.[15]
1620 - 1430 Aromatic & Heterocyclic Ring Stretching (C=C, C=N)Strong to Medium, Multiple BandsThis is a complex but highly informative region. It contains multiple overlapping bands from C=C stretching in the phenyl ring and C=C/C=N stretching vibrations within the fused pyrazolo-pyrimidine core.[7][13][14] Expect a series of sharp, strong absorptions.
1350 - 1250 Aromatic C-N StretchingMedium to StrongThis band corresponds to the stretching vibration of the bond between the pyrimidine ring and the exocyclic amine group (C4-NH₂).[13][15]
~1170 Phenyl-N StretchingMediumThis absorption is attributed to the stretching of the C-N bond connecting the phenyl ring to the pyrazole nitrogen.[14]
770 - 730 & 710 - 690 Aromatic C-H Out-of-Plane BendingStrongThese two strong, sharp bands are highly diagnostic for a monosubstituted benzene ring. Their presence provides strong evidence for this structural feature.
< 900 Ring Bending & DeformationMedium to WeakThe fingerprint region below 900 cm⁻¹ contains a complex series of absorptions arising from out-of-plane C-H bending and whole-ring deformation modes of the fused heterocyclic system.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The quality of an IR spectrum is critically dependent on meticulous sample preparation and a validated experimental procedure. The following protocol describes the Potassium Bromide (KBr) pellet method, a gold standard for solid-state transmission FTIR.

Causality: The KBr method is chosen for its ability to produce high-resolution spectra free from solvent interference. KBr is transparent to IR radiation in the mid-IR region and forms a crystalline matrix around the analyte, minimizing scattering effects when prepared correctly.

FTIR_Protocol_Workflow cluster_prep Sample & Instrument Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis p1 1. Dry Analyte & KBr (105°C, 2 hrs) p2 2. Weigh Components (~1 mg Analyte : 100 mg KBr) p1->p2 p3 3. Grind Mixture (Agate Mortar & Pestle) p2->p3 a2 6. Press KBr Pellet (Hydraulic Press, ~8 tons) p3->a2 p4 4. Purge Spectrometer (Dry Air or N₂) a1 5. Collect Background (Empty Sample Compartment) p4->a1 a3 7. Place Pellet in Holder & Mount in Spectrometer a1->a3 a2->a3 a4 8. Collect Sample Spectrum (e.g., 32 scans, 4 cm⁻¹ resolution) a3->a4 d1 9. Perform Baseline Correction a4->d1 d2 10. Identify Peak Frequencies d1->d2 d3 11. Assign Vibrational Modes d2->d3 d4 12. Compare to Reference d3->d4

Caption: Experimental workflow for FTIR analysis using the KBr pellet method.

Step-by-Step Methodology:

  • Material Preparation (Trustworthiness Pillar):

    • Rationale: Moisture is the primary interferent in IR spectroscopy, introducing a broad O-H band around 3400 cm⁻¹ that can obscure the N-H stretching region.

    • Action: Dry the this compound sample and powdered, spectroscopy-grade KBr in an oven at ~105°C for at least 2 hours. Store in a desiccator until use.

  • Sample-KBr Mixture Preparation:

    • Rationale: A homogenous, dilute dispersion of the analyte in the KBr matrix is essential for a high-quality spectrum that adheres to the Beer-Lambert law.

    • Action: Weigh approximately 1 mg of the analyte and 100-150 mg of the dried KBr. Combine in an agate mortar and pestle and grind gently until the mixture is a fine, homogenous powder.

  • Instrument Preparation:

    • Rationale: Atmospheric water vapor and CO₂ have strong IR absorptions that must be removed from the spectrum.

    • Action: Ensure the FTIR spectrometer's sample compartment is purged with dry nitrogen or dry air. Collect a background spectrum (e.g., 32 scans at 4 cm⁻¹ resolution). This spectrum of the instrument's environment will be automatically subtracted from the sample spectrum.

  • Pellet Formation:

    • Rationale: A transparent, non-fractured pellet minimizes scattering of the IR beam, leading to a flat baseline and improved signal-to-noise ratio.

    • Action: Transfer a portion of the KBr mixture to a pellet press die. Place the die under a hydraulic press and apply 7-8 tons of pressure for approximately 2 minutes. Carefully release the pressure and extract the die. A good pellet will be thin and transparent.

  • Data Acquisition:

    • Action: Mount the KBr pellet in the spectrometer's sample holder. Acquire the sample spectrum using the same parameters as the background scan (e.g., 4000-400 cm⁻¹, 4 cm⁻¹ resolution, 32 co-added scans).

A Systematic Approach to Spectral Interpretation

Interpreting a spectrum should not be a random process. A systematic workflow ensures that all features are considered in a logical order, leading to a confident structural assignment.

Interpretation_Workflow start Acquire Corrected Spectrum region1 Analyze 4000-2800 cm⁻¹ (X-H Stretch Region) start->region1 q1 Two sharp peaks ~3400-3200 cm⁻¹? region1->q1 res1_yes Primary Amine (-NH₂) Confirmed q1->res1_yes Yes res1_no Check for O-H (Moisture) or Absence of -NH₂ q1->res1_no No region2 Analyze 1700-1400 cm⁻¹ (Double Bond & Bend Region) res1_yes->region2 q2 Strong band ~1620 cm⁻¹? Multiple sharp bands 1600-1430 cm⁻¹? region2->q2 res2_yes N-H Bend & Aromatic Ring Stretches Confirmed q2->res2_yes Yes res2_no Core Heterocyclic or Aromatic Structure is Incorrect q2->res2_no No region3 Analyze 900-650 cm⁻¹ (Out-of-Plane Bend Region) res2_yes->region3 q3 Two strong, sharp bands ~750 & ~700 cm⁻¹? region3->q3 res3_yes Monosubstituted Phenyl Group Confirmed q3->res3_yes Yes res3_no Substitution Pattern is Different q3->res3_no No final Correlate All Regions for Final Assignment res3_yes->final

Caption: Logical workflow for the interpretation of the FTIR spectrum.

Conclusion

FTIR spectroscopy is an indispensable tool for the characterization of this compound. By understanding the molecule's structure, one can predict and assign its key vibrational bands with high confidence. The N-H stretching bands (3450-3200 cm⁻¹), the N-H bending mode (~1620 cm⁻¹), the complex heteroaromatic ring stretching region (1620-1430 cm⁻¹), and the strong out-of-plane C-H bending bands of the monosubstituted phenyl group (770-690 cm⁻¹) collectively form a unique spectral fingerprint. Following the detailed experimental and interpretive workflows presented in this guide will enable scientists to reliably verify the identity and integrity of this important pharmaceutical building block, ensuring the quality and validity of their research and development efforts.

References

A Technical Guide to the Biological Activity of Novel Pyrazolo[3,4-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[3,4-d]pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, bearing a close structural resemblance to endogenous purines. This bioisosteric relationship with adenine allows it to function as a versatile hinge-binding motif for a multitude of ATP-dependent enzymes, particularly protein kinases.[1][2][3][4] Consequently, its derivatives have been the subject of intensive investigation, yielding a rich pipeline of compounds with diverse and potent biological activities. This guide provides a technical exploration of the primary therapeutic applications of novel pyrazolo[3,4-d]pyrimidine analogs, with a focus on anticancer, anti-inflammatory, and antimicrobial activities. We will delve into the mechanistic underpinnings of their action, detail the structure-activity relationships (SAR) that govern their potency and selectivity, and provide robust, field-proven protocols for their preclinical evaluation.

The Pyrazolo[3,4-d]pyrimidine Core: A Foundation for Kinase Inhibition

The foundational principle behind the efficacy of many pyrazolo[3,4-d]pyrimidine analogs is their function as ATP-competitive inhibitors.[2][5] Protein kinases, enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein, are central regulators of nearly all cellular processes. Their dysregulation is a hallmark of many diseases, especially cancer.[1] The pyrazolo[3,4-d]pyrimidine core mimics the adenine ring of ATP, enabling it to dock into the highly conserved ATP-binding pocket of a kinase.[1][4] This competitive binding blocks the enzyme's access to its natural substrate, ATP, thereby inhibiting downstream signaling pathways that promote pathological cell proliferation, survival, and inflammation.

The true therapeutic utility arises from the chemical tractability of the scaffold. Strategic modifications at various positions (N1, C3, C4, and C6) allow for the fine-tuning of inhibitor selectivity, directing the molecule to target specific kinases or kinase families implicated in disease, such as Cyclin-Dependent Kinases (CDKs), Bruton's Tyrosine Kinase (BTK), and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][5][6][7]

G cluster_0 Kinase Active Site cluster_1 Cellular Signaling ATP ATP Kinase Kinase Enzyme ATP->Kinase Binds to active site Inhibitor Pyrazolo[3,4-d]pyrimidine Analog Inhibitor->Kinase Competitively Binds & Blocks Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling (e.g., Proliferation, Survival) PhosphoSubstrate->Downstream

Figure 1: Mechanism of ATP-competitive kinase inhibition.

Anticancer Activity: Targeting Dysregulated Cell Proliferation

The most extensively explored application of pyrazolo[3,4-d]pyrimidine analogs is in oncology.[8][9] Their ability to inhibit kinases that drive tumor growth has led to the development of numerous potent anticancer agents, including the FDA-approved BTK inhibitor, ibrutinib.[2]

Key Oncogenic Kinase Targets
  • Cyclin-Dependent Kinases (CDKs): CDKs are master regulators of the cell cycle. Their aberrant activity is a common feature in cancer, leading to uncontrolled cell division. Pyrazolo[3,4-d]pyrimidine derivatives have been designed as potent inhibitors of CDKs, particularly CDK2, inducing cell cycle arrest and apoptosis in tumor cells.[1]

  • Tyrosine Kinases: This large family of enzymes, including EGFR, VEGFR, FLT3, and Src family kinases, controls pathways related to cell growth, differentiation, and angiogenesis (the formation of new blood vessels that feed a tumor).[4][5][6][7] Analogs have been developed that show potent inhibition of these targets, effectively starving tumors and halting their growth.[6][7]

  • Dihydrofolate Reductase (DHFR): Some novel derivatives have also been designed as DHFR inhibitors. By mimicking the pteridine ring of methotrexate, they block the synthesis of nucleotides, thereby inhibiting the proliferation of rapidly dividing cancer cells.[10]

Structure-Activity Relationship (SAR) Insights

The potency and selectivity of these anticancer agents are dictated by the nature and position of substituents on the core scaffold. This allows for rational drug design to optimize activity against specific targets while minimizing off-target effects.

PositionSubstituent TypeObserved Effect on Anticancer ActivityReference
N1 Large, hydrophobic groups (e.g., substituted phenyl)Often crucial for anchoring within the kinase active site and enhancing potency.[11][12]
C4 Amino, anilino, or ether linkages to various aryl groupsKey interaction point. Modifications here heavily influence target selectivity (e.g., FLT3 vs. VEGFR2) and potency. Aromatic substitutions on the N5 position have been shown to favor activity.[11][6][7]
C3/C6 Small alkyl groups or hydrogenModifications can modulate solubility and pharmacokinetic properties. Can also be used to explore additional pockets within the active site to enhance selectivity.[5][13]

This table represents a generalized summary. Specific SAR is highly dependent on the target kinase and the overall compound series.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The initial evaluation of a compound's anticancer potential invariably begins with assessing its ability to kill or inhibit the proliferation of cancer cells in culture. The MTT assay is a robust, colorimetric method for this purpose.

Causality: This protocol is a self-validating system for determining general cytotoxicity. It measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes.[14][15] Since this enzymatic activity is only present in metabolically active, living cells, the amount of formazan produced is directly proportional to the number of viable cells.[16][17] A decrease in the colorimetric signal in treated cells compared to untreated controls indicates a loss of cell viability.[18]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well microtiter plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the pyrazolo[3,4-d]pyrimidine analogs in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include wells with vehicle (e.g., DMSO) as a negative control and a known cytotoxic drug (e.g., doxorubicin) as a positive control.

  • Incubation: Incubate the plate for a specified duration (typically 24, 48, or 72 hours) to allow the compounds to exert their effects.[18]

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[14][17] Following the treatment incubation, add 20 µL of the MTT stock solution to each well.

  • Formazan Formation: Return the plate to the incubator for 3-4 hours. During this time, viable cells will convert the MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an acidified isopropanol solution, to each well to dissolve the formazan crystals.[14]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17] Measure the absorbance of the resulting colored solution using a microplate spectrophotometer at a wavelength of 570 nm.[19]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Figure 2: Standard workflow for the MTT cytotoxicity assay.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To confirm that the observed cytotoxicity is due to the inhibition of a specific kinase, a direct enzymatic assay is essential. This protocol describes a universal, fluorescence-based method adaptable for many kinases.

Causality: This assay provides direct, mechanistic validation by isolating the target enzyme, the substrate, and the inhibitor from the complex cellular environment. It measures the phosphorylation of a specific substrate by the kinase. A reduction in the signal in the presence of the pyrazolo[3,4-d]pyrimidine analog is unambiguous proof of direct enzyme inhibition.[20]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase buffer (e.g., containing Tris-HCl, MgCl₂, DTT). Prepare solutions of the recombinant kinase enzyme, a biotinylated peptide substrate specific to that kinase, and ATP.

  • Reaction Setup: In a 384-well plate, add the kinase buffer, the test compound at various concentrations, and the recombinant kinase enzyme. Allow a brief pre-incubation (10-15 minutes) for the compound to bind to the kinase.

  • Initiate Reaction: Start the phosphorylation reaction by adding a mixture of the biotinylated peptide substrate and ATP.[21] Incubate the plate at room temperature or 30°C for a specified time (e.g., 60 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution containing EDTA, which chelates the Mg²⁺ ions required for kinase activity.

  • Detection: Add detection reagents. A common method is Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[20] This involves adding a Europium-labeled anti-phospho-specific antibody (donor) and Streptavidin-conjugated XL665 (acceptor).

  • Signal Generation: If the substrate is phosphorylated, the antibody binds. The biotin on the substrate binds to streptavidin, bringing the donor and acceptor fluorophores into close proximity. Excitation of the donor leads to energy transfer and emission from the acceptor.

  • Measurement: Read the plate on a TR-FRET-capable plate reader. The signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting percent inhibition against the log of the compound concentration.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Pyrazolo[3,4-d]pyrimidines have emerged as promising anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[22]

  • Mechanism of Action: The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Many traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both isoforms, but COX-1 inhibition is associated with gastrointestinal side effects. Researchers have successfully designed pyrazolo[3,4-d]pyrimidine analogs that selectively inhibit COX-2, offering a potentially safer therapeutic profile.[22][23][24] Some compounds also exhibit dual inhibition of COX-2 and 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory cascade.[25]

  • Preclinical Evaluation: The anti-inflammatory effects are typically confirmed in vivo using models such as the carrageenan-induced paw edema model in rats for acute inflammation and the cotton-pellet induced granuloma assay for chronic inflammation.[23][26]

Antimicrobial Activity

The pyrazolo[3,4-d]pyrimidine scaffold has also been investigated for its potential to combat infectious diseases.

  • Spectrum of Activity: Various derivatives have demonstrated inhibitory activity against a range of pathogens, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria, and various fungal species.[27][28][29] The combination of anticancer and antibacterial properties in a single molecule is particularly intriguing, as cancer patients are often vulnerable to infections.[27]

  • Screening Protocols: Initial screening is often performed using the agar disk-diffusion or well-diffusion methods.[30] Compounds showing a zone of inhibition are then subjected to broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of the microorganism.[30]

Conclusion and Future Outlook

The pyrazolo[3,4-d]pyrimidine scaffold is a testament to the power of rational, structure-based drug design. Its identity as a purine bioisostere provides a reliable starting point for developing potent inhibitors of ATP-dependent enzymes. The extensive research into its derivatives has yielded compounds with significant anticancer, anti-inflammatory, and antimicrobial activities. Future work in this field will likely focus on developing multi-target inhibitors that can address complex diseases with a single molecule, optimizing pharmacokinetic and safety profiles to produce more effective clinical candidates, and exploring novel therapeutic areas for this remarkably versatile chemical entity.[6][7]

References

Topic: 4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine as an EGFR Tyrosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Foreword: A Senior Application Scientist's Perspective

In the landscape of oncology drug discovery, the Epidermal Growth Factor Receptor (EGFR) remains a cornerstone target. Its well-defined role in driving tumor proliferation has led to the development of multiple generations of successful inhibitors.[1][2] However, the challenges of acquired resistance and off-target effects necessitate a continuous search for novel chemical scaffolds. The pyrazolo(3,4-d)pyrimidine core has emerged as a "privileged scaffold" in kinase inhibitor design, demonstrating a remarkable versatility in targeting a range of kinases, including EGFR.[3][4]

This guide focuses on a specific exemplar of this class: 4-amino-1-phenylpyrazolo(3,4-d)pyrimidine. While noted for its moderate EGFR inhibitory activity (IC50 of 2.7 μM), its primary value in a research context often lies in its use as a well-characterized chemical probe and a foundational structure for further optimization.[5][6][7] It also serves as a crucial negative control for related compounds like PP2, an inhibitor of Src-family kinases, allowing researchers to dissect signaling pathways with greater precision.[5]

This document is structured not as a static review but as a dynamic guide. It is designed to walk the researcher through the conceptual framework and practical workflows required to characterize such a compound. We will move from the fundamental biology of the target to the specific mechanism of the inhibitor, and finally, to a comprehensive, self-validating experimental cascade for its evaluation. The causality behind each experimental choice is explained, providing the "why" behind the "how," to empower researchers to not only execute protocols but also to interpret the resulting data with confidence and insight.

Part 1: The Rationale for Targeting EGFR in Oncology

The EGFR (also known as HER1 or ErbB1) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival.[8][9] In healthy tissues, its activity is tightly controlled. Ligand binding, such as with Epidermal Growth Factor (EGF), induces receptor dimerization, which in turn activates the intracellular kinase domain through autophosphorylation of specific tyrosine residues.[8][10]

This activation creates docking sites for various adaptor proteins, initiating a cascade of downstream signaling. Two of the most critical pathways in the context of cancer are:

  • The RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily drives cell proliferation.[11]

  • The PI3K-AKT-mTOR Pathway: Crucially promotes cell survival, growth, and invasion.[1][10]

In numerous malignancies, this regulatory system is hijacked. Genetic alterations, such as gene amplification, overexpression, or activating mutations within the kinase domain (e.g., L858R substitution, exon 19 deletions), lead to constitutive, ligand-independent signaling.[2][11] This uncontrolled signaling provides cancer cells with a sustained proliferative and anti-apoptotic advantage, making EGFR an attractive and validated target for therapeutic intervention.[2][12]

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm EGF EGF Ligand EGFR EGFR Dimer EGF->EGFR Binding & Dimerization PI3K PI3K EGFR->PI3K P GRB2_SOS GRB2/SOS EGFR->GRB2_SOS P AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival & Growth mTOR->Survival RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Differentiation ERK->Proliferation

Caption: Simplified EGFR signaling cascade in cancer.

Part 2: this compound: A Profile

The pyrazolo[3,4-d]pyrimidine scaffold is a bioisostere of adenine, the core component of ATP. This structural mimicry is the foundational principle behind its efficacy. By competing with endogenous ATP for binding within the kinase domain, inhibitors built on this scaffold can effectively block the phosphotransfer reaction, thereby shutting down the receptor's signaling output.[13]

Molecular docking studies and structure-activity relationship (SAR) analyses of this class of compounds consistently show a characteristic binding mode.[13][14][15] Key interactions often involve the formation of one or more hydrogen bonds with the "hinge region" of the kinase domain, specifically with the backbone of residue Met793. The phenyl group at the N1 position and various substituents at the C4 amino group explore different pockets within the ATP-binding site, influencing both potency and selectivity.[13][15]

Binding_Mode cluster_protein EGFR ATP Binding Pocket Inhibitor 4-Amino-1-phenyl- pyrazolo[3,4-d]pyrimidine Hinge Hinge Region (Met793) Inhibitor:f1->Hinge H-Bond Hydrophobic Hydrophobic Pocket (e.g., Leu718) Inhibitor:f0->Hydrophobic Hydrophobic Interaction Solvent Solvent Front Inhibitor:f2->Solvent Solvent Exposure

Caption: Proposed binding mode within the EGFR ATP pocket.

Part 3: The Experimental Validation Workflow: A Self-Validating System

Characterizing a novel kinase inhibitor is a multi-step process where each stage builds upon the last, creating a logical and self-validating data package. This workflow is designed to de-risk drug discovery projects by answering key questions sequentially:

  • Does the compound engage the purified target enzyme?

  • Does it inhibit the target in a relevant cellular environment?

  • Does target inhibition translate to the desired anti-cancer phenotype?

  • Does the compound possess fundamental drug-like properties?

Experimental_Workflow Biochem 4.1 Biochemical Potency (IC50 vs. Purified EGFR) CellTarget 4.2 Cellular Target Engagement (pEGFR Inhibition) Biochem->CellTarget Confirms direct target engagement ADME 4.4 In Vitro ADME Profile (Solubility, Permeability, Stability) Biochem->ADME CellPheno 4.3 Phenotypic Screening (Anti-Proliferation Assay) CellTarget->CellPheno Links target inhibition to cellular function Decision Go/No-Go Decision Lead Optimization CellPheno->Decision Confirms therapeutic hypothesis ADME->Decision Assesses drug-likeness

Caption: A sequential workflow for inhibitor characterization.

Protocol: Biochemical Potency Determination (EGFR Kinase Assay)

Causality: This is the foundational experiment. Its purpose is to quantify the direct inhibitory activity of the compound against the purified EGFR tyrosine kinase enzyme, independent of any cellular factors like membrane permeability or efflux pumps. A luminescent ADP-detection assay is a robust, high-throughput method that measures kinase activity by quantifying the amount of ADP produced during the phosphotransfer reaction.[16]

Methodology (ADP-Glo™ Format):

  • Reagent Preparation:

    • Prepare a 2X solution of purified EGFR kinase and the substrate peptide (e.g., poly(Glu, Tyr) 4:1) in kinase reaction buffer.

    • Prepare a serial dilution of this compound in DMSO, then dilute further into the kinase reaction buffer to create 2X compound solutions.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the 2X compound solution to each well.

    • To initiate the reaction, add 5 µL of the 2X enzyme/substrate solution.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader.

    • Plot the luminescence (as a percentage of the DMSO control) against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Data Presentation:

CompoundTargetIC50 (µM)Source(s)
This compound (PP3)EGFR2.7[5][6][7]
Reference Inhibitor (e.g., Gefitinib)EGFR~0.015[17]
Protocol: Cellular Target Engagement (Western Blot for pEGFR)

Causality: After confirming biochemical potency, the next critical step is to verify that the compound can enter a cell and inhibit the target in its native environment. A431 cells, which overexpress wild-type EGFR, are an excellent model system.[18] We measure the phosphorylation status of EGFR at a key autophosphorylation site (e.g., Tyr1173) as a direct readout of kinase activity within the cell.

Methodology:

  • Cell Culture and Treatment:

    • Plate A431 cells and grow to 80-90% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal EGFR activity.

    • Pre-treat cells with varying concentrations of this compound for 1-2 hours.

  • EGFR Stimulation:

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes to induce EGFR autophosphorylation. A non-stimulated control should be included.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane overnight at 4°C with a primary antibody against phospho-EGFR (Tyr1173).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for total EGFR as a loading control.

    • Quantify band intensities using densitometry. Normalize the pEGFR signal to the total EGFR signal to determine the dose-dependent inhibition of phosphorylation.[19]

Protocol: Phenotypic Screening (Cell Proliferation Assay)

Causality: This assay connects target inhibition to a desired anti-cancer phenotype: the halting of cell proliferation. By using a cell line whose growth is known to be dependent on EGFR signaling, a positive result in this assay validates the therapeutic hypothesis.

Methodology (CellTiter-Glo® Format):

  • Cell Seeding:

    • Seed A431 cells (or another EGFR-dependent line like NCI-H1975 for mutant EGFR) in a 96-well plate at a low density (e.g., 3,000 cells/well).

  • Compound Treatment:

    • After 24 hours, treat the cells with a serial dilution of this compound.

  • Incubation:

    • Incubate the plate for 72 hours to allow for multiple cell divisions.

  • Viability Measurement:

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium). This reagent lyses the cells and measures ATP levels, which correlate with the number of viable cells.[19]

    • Mix on an orbital shaker for 2 minutes to induce lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence with a plate reader.

    • Calculate the GI50 (concentration for 50% growth inhibition) by plotting the data as described for the biochemical assay.

Protocol: In Vitro ADME Profiling

Causality: A potent inhibitor is of little therapeutic value if it cannot reach its target in vivo. Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial. The pyrazolo[3,4-d]pyrimidine scaffold is known for potentially suboptimal aqueous solubility, making this assessment particularly important.[20][21]

Methodologies:

  • Aqueous Solubility:

    • Protocol: Use a kinetic solubility assay where the compound is dissolved in DMSO and then diluted into an aqueous buffer. The point at which the compound precipitates is detected by nephelometry or UV-Vis spectroscopy.

  • Membrane Permeability (PAMPA):

    • Protocol: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay that measures a compound's ability to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[20] Compound concentrations are measured by LC-MS/MS.

  • Metabolic Stability (Human Liver Microsomes):

    • Protocol: Incubate the compound with human liver microsomes (HLMs) and a NADPH-regenerating system at 37°C.[20] Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes), the reaction is quenched, and the remaining parent compound is quantified by LC-MS/MS. The data is used to calculate the compound's in vitro half-life.

Data Presentation:

ADME ParameterAssay MethodResult for Pyrazolo[3,4-d]pyrimidine DerivativesSource(s)
Aqueous Solubility KineticGenerally Suboptimal (<10 µM for many analogs)[20][21]
Permeability (Papp, 10⁻⁶ cm/s) PAMPAOften High (>20 for several analogs)[20]
Metabolic Stability (% remaining after 60 min) HLMVariable, dependent on substitution[21]

Part 4: Conclusion and Future Directions

This compound serves as an excellent tool compound and a foundational starting point for medicinal chemistry efforts targeting EGFR. The workflow presented here provides a robust framework for its characterization, moving logically from biochemical potency to cellular activity and early drug-likeness assessment.

The data generated through this workflow provides a comprehensive initial profile. For this compound, the profile would likely show direct, albeit moderate, EGFR inhibition, corresponding on-target activity in cells, and a predictable ADME profile characterized by low solubility but good permeability.

Future work would involve SAR-driven optimization to improve EGFR potency, enhance selectivity against other kinases, and address ADME liabilities like poor solubility.[3][15][22] Furthermore, evaluating optimized analogs against clinically relevant resistance mutations, such as T790M, would be a critical next step in developing a next-generation therapeutic.[4][19]

References

A Technical Guide to the Anticancer Properties of 4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Pursuit of Kinase Inhibition in Oncology

The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a cornerstone in modern medicinal chemistry, largely due to its structural resemblance to adenine, a fundamental component of ATP. This bioisosteric relationship makes it an ideal framework for designing competitive inhibitors of protein kinases, enzymes that are frequently dysregulated in cancer. This guide delves into the burgeoning class of 4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine derivatives, compounds that have demonstrated significant promise as potent and selective anticancer agents. We will explore their mechanism of action, detail the experimental validation of their efficacy, and provide insights into their structure-activity relationships, offering a comprehensive resource for professionals engaged in the discovery and development of next-generation cancer therapeutics.

The Pyrazolo[3,4-d]pyrimidine Core: A Privileged Scaffold in Cancer Therapy

The 1H-pyrazolo[3,4-d]pyrimidine nucleus is a fused heterocyclic system that acts as a purine analogue.[1] This structural mimicry allows derivatives to effectively compete with ATP for the binding pocket of various protein kinases, thereby inhibiting their catalytic activity.[1][2] The dysregulation of protein kinase signaling is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and metastasis.[1] Consequently, kinase inhibitors have become a major class of targeted cancer therapies.[3][4]

The 4-amino-1-phenylpyrazolo[3,4-d]pyrimidine scaffold offers a versatile platform for chemical modification. The phenyl group at the N1 position and various substituents at the C4 amino group can be systematically altered to optimize potency, selectivity, and pharmacokinetic properties. This has led to the development of numerous derivatives with activity against a range of cancer-relevant kinases.

Mechanism of Action: Multi-Targeted Kinase Inhibition and Cellular Consequences

Derivatives of this compound exert their anticancer effects primarily through the inhibition of key protein kinases involved in oncogenic signaling pathways. This targeted inhibition triggers a cascade of downstream events, culminating in the suppression of tumor growth.

Key Kinase Targets

Research has identified several critical kinases that are potently inhibited by this class of compounds:

  • Epidermal Growth Factor Receptor (EGFR): Many derivatives have been designed as EGFR tyrosine kinase inhibitors (TKIs).[2][5][6] They compete with ATP at the kinase domain, blocking downstream signaling pathways like MAPK and PI3K/Akt, which are crucial for cell proliferation and survival.[2]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): Inhibition of VEGFR2, a key regulator of angiogenesis, is a common mechanism.[7][8] By blocking VEGFR2, these compounds can stifle the formation of new blood vessels that supply tumors with essential nutrients.[7]

  • Src Tyrosine Kinase: Several derivatives have been identified as potent Src inhibitors.[9][10] Src is a non-receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, migration, and invasion. Its inhibition can lead to cell cycle arrest and apoptosis.[9][10]

  • Cyclin-Dependent Kinases (CDKs): Certain pyrazolo[3,4-d]pyrimidine derivatives have shown inhibitory activity against CDKs, such as CDK2.[2][11] CDKs are essential for cell cycle progression, and their inhibition can induce cell cycle arrest, typically at the G2/M or S phase.[6][9][11][12]

  • Fms-like Tyrosine Kinase 3 (FLT3): Some derivatives are potent inhibitors of FLT3, a receptor tyrosine kinase often mutated and constitutively activated in acute myeloid leukemia (AML).[7][8]

Cellular Effects

The inhibition of these key kinases translates into profound effects at the cellular level:

  • Induction of Apoptosis: A primary outcome of treatment with these derivatives is the induction of programmed cell death, or apoptosis. This is often mediated by the generation of reactive oxygen species (ROS), loss of mitochondrial membrane potential, and activation of caspases 3 and 7.[13][14] Flow cytometry analysis consistently reveals a significant increase in the sub-G1 cell population, a hallmark of apoptosis.[13] The modulation of apoptotic proteins, such as increasing the expression of the pro-apoptotic Bax and decreasing the anti-apoptotic Bcl-2, has also been observed.[9][10][12]

  • Cell Cycle Arrest: These compounds frequently cause cell cycle arrest, preventing cancer cells from progressing through the division cycle. The specific phase of arrest can vary depending on the derivative and the targeted kinase, with G2/M and S-phase arrest being commonly reported.[6][9][10][12] This effect is often linked to the modulation of cell cycle regulatory proteins like cdc2 and CDC25C.[9][10]

The multifaceted mechanism of action, often involving the simultaneous inhibition of multiple oncogenic pathways, makes this compound derivatives particularly compelling as anticancer drug candidates.

Signaling_Pathway_Inhibition cluster_0 This compound Derivative cluster_1 Kinase Targets cluster_2 Cellular Processes cluster_3 Cellular Outcomes Derivative Derivative EGFR EGFR Derivative->EGFR Inhibits VEGFR2 VEGFR2 Derivative->VEGFR2 Inhibits Src Src Derivative->Src Inhibits CDK2 CDK2 Derivative->CDK2 Inhibits Proliferation Proliferation EGFR->Proliferation Angiogenesis Angiogenesis VEGFR2->Angiogenesis Src->Proliferation CellCycle Cell Cycle CDK2->CellCycle Apoptosis Apoptosis Proliferation->Apoptosis Leads to Angiogenesis->Apoptosis Leads to CellCycleArrest Cell Cycle Arrest CellCycle->CellCycleArrest Leads to

Caption: Inhibition of multiple kinases by the derivative leads to apoptosis and cell cycle arrest.

Experimental Validation: Protocols and Data

The anticancer potential of this compound derivatives is substantiated through a series of well-established in vitro assays.

In Vitro Cytotoxicity Assessment

A crucial first step is to determine the concentration at which these compounds inhibit cancer cell growth. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[13][15]

Table 1: Representative In Vitro Cytotoxicity Data (IC50 values in µM)

Compound IDA549 (Lung)MCF-7 (Breast)HCT116 (Colon)Renal Cancer (UO-31)
1a 2.24[13]42.3[13]--
1d -1.74[13]--
5b -~3-10[2]~3-10[2]-
5i -~3-10[2]~3-10[2]-
7 68.75[16]---
12b -4.792[17]--
12c ---Potent[3][4]
PP-31d Potent[14]--Potent[14]

Note: This table is a compilation of data from multiple sources and is for illustrative purposes. Direct comparison between compounds tested in different studies should be made with caution.

Detailed Experimental Protocol: MTT Assay

This protocol outlines the steps for determining the IC50 values of test compounds.

Workflow:

MTT_Workflow Start Start: Seed Cells Step1 1. Seed cancer cells in 96-well plates (e.g., 5 x 10³ cells/well). Start->Step1 Step2 2. Incubate for 24-48h for adherence. Step1->Step2 Step3 3. Treat cells with serial dilutions of the This compound derivative. Step2->Step3 Step4 4. Incubate for a defined period (e.g., 48h). Step3->Step4 Step5 5. Add MTT solution to each well. Step4->Step5 Step6 6. Incubate for 2-4h to allow formazan crystal formation. Step5->Step6 Step7 7. Solubilize formazan crystals with DMSO or other solvent. Step6->Step7 Step8 8. Measure absorbance at ~570nm. Step7->Step8 End End: Calculate IC50 Step8->End

Caption: Workflow for assessing cell viability using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 5,000 cells per well and allowed to adhere for 24 to 48 hours.[15]

  • Compound Treatment: The cells are then treated with various concentrations of the pyrazolopyrimidine derivatives, typically ranging from micromolar to nanomolar concentrations, for a specified duration (e.g., 48 hours).[15]

  • MTT Addition: Following treatment, the media is removed, and an MTT solution is added to each well. The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is then calculated by plotting the percentage of cell viability against the compound concentration.

Apoptosis and Cell Cycle Analysis via Flow Cytometry

Flow cytometry is an indispensable tool for elucidating the mechanisms of cell death and cell cycle arrest.

Protocol for Apoptosis Detection (Annexin V/PI Staining):

  • Cell Treatment: Treat cancer cells with the test compound at relevant concentrations (e.g., IC50 and 2x IC50) for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[2]

Protocol for Cell Cycle Analysis:

  • Cell Treatment and Harvesting: Follow steps 1 and 2 from the apoptosis protocol.

  • Fixation: Fix the cells in cold 70% ethanol.

  • Staining: Wash the cells and resuspend them in a solution containing RNase A and Propidium Iodide (PI).

  • Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2][6]

Structure-Activity Relationship (SAR) and Future Perspectives

The extensive research into pyrazolo[3,4-d]pyrimidine derivatives has yielded valuable insights into their structure-activity relationships (SAR).[7][18] The nature and position of substituents on the N1-phenyl ring and the C4-amino group significantly influence the potency and selectivity of these compounds. For instance, the introduction of specific moieties can enhance binding to the ATP pocket of target kinases.[7][8]

The development of these compounds is ongoing, with a focus on:

  • Improving Kinase Selectivity: To minimize off-target effects and associated toxicities.

  • Overcoming Drug Resistance: Designing derivatives that are effective against cancers that have developed resistance to existing therapies.

  • Enhancing Pharmacokinetic Properties: Optimizing absorption, distribution, metabolism, and excretion (ADME) profiles for better in vivo efficacy.

  • Dual-Target Inhibitors: The development of compounds that can simultaneously inhibit multiple key oncogenic pathways, such as IGF1R/Src, holds promise for combating therapy resistance.[19]

The this compound scaffold remains a highly promising and adaptable platform for the discovery of novel anticancer agents. Continued exploration of its chemical space, guided by a deep understanding of its mechanism of action and SAR, will undoubtedly lead to the development of more effective and safer cancer therapies.

References

The Dual-Faced Inhibitor: A Technical Guide to the Mechanism of Action of 4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors for oncology. This technical guide provides an in-depth exploration of the mechanism of action of a key member of this family, 4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine. This document will dissect its molecular interactions, downstream cellular consequences, and the experimental methodologies required for its characterization. We will explore its role as both a specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) and its frequent use as a negative control for Src family kinase inhibitors, offering a nuanced understanding for researchers, scientists, and drug development professionals.

Introduction: The Pyrazolo[3,4-d]pyrimidine Scaffold in Oncology

The pyrazolo[3,4-d]pyrimidine nucleus is structurally analogous to adenine, the core component of ATP. This mimicry allows compounds based on this scaffold to competitively bind to the ATP-binding pocket of various protein kinases, making them a privileged structure in the design of kinase inhibitors.[1] Dysregulation of protein kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and metastasis.[2] Consequently, kinase inhibitors have become a major class of targeted cancer therapies.[3]

This compound, often referred to as PP3 in the literature, is a significant entity within this class. Its study reveals a fascinating duality: it is a potent inhibitor of EGFR, yet it is also widely used as a negative control for its close analog, PP2, a well-known Src family kinase inhibitor.[4][5] This guide will elucidate the mechanistic basis for this dual role and its implications for cancer research.

Molecular Targets and Mechanism of Inhibition

The primary mechanism of action for this compound is the competitive inhibition of ATP binding to the catalytic domain of specific protein kinases.

Primary Target: Epidermal Growth Factor Receptor (EGFR)

This compound has been identified as an inhibitor of the EGFR tyrosine kinase with a reported half-maximal inhibitory concentration (IC50) of 2.7 µM.[4][5] EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine residues. This initiates a cascade of downstream signaling pathways critical for cell growth and proliferation. By binding to the ATP pocket of EGFR, this compound prevents this autophosphorylation, thereby blocking the initiation of downstream signaling.[6]

The Src Family Kinase (SFK) Conundrum

While derivatives of the pyrazolo[3,4-d]pyrimidine scaffold are potent inhibitors of Src family kinases (SFKs), this compound itself is often used as a negative control in studies involving the potent Src inhibitor, PP2.[4][5] SFKs are non-receptor tyrosine kinases that play crucial roles in cell adhesion, migration, and proliferation.[7] Their inhibition is a key therapeutic strategy in several cancers. The subtle structural differences between PP2 and PP3 are thought to account for their differential selectivity towards SFKs. This makes this compound an invaluable tool for dissecting Src-specific signaling events in cancer cells.

Downstream Signaling Pathways Modulated by this compound

By inhibiting EGFR, this compound effectively dampens two major pro-survival and pro-proliferative signaling cascades: the Ras-ERK (MAPK) pathway and the PI3K-Akt pathway.[7]

Inhibition of the Ras-ERK Pathway

The Ras-ERK pathway is a critical signaling cascade that regulates gene expression involved in cell proliferation and differentiation. Inhibition of EGFR by this compound prevents the recruitment of adaptor proteins like Grb2, which in turn blocks the activation of Ras and the subsequent phosphorylation cascade of Raf, MEK, and ERK.[8]

G EGF EGF EGFR EGFR EGF->EGFR Binds Grb2/SOS Grb2/SOS EGFR->Grb2/SOS Recruits Ras Ras Grb2/SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Gene Expression (Proliferation, Survival) Gene Expression (Proliferation, Survival) Transcription Factors->Gene Expression (Proliferation, Survival) Regulates This compound This compound This compound->EGFR Inhibits ATP Binding

Figure 1: Inhibition of the Ras-ERK pathway.
Inhibition of the PI3K-Akt Pathway

The PI3K-Akt pathway is a central regulator of cell survival, growth, and metabolism. EGFR activation leads to the recruitment and activation of Phosphoinositide 3-kinase (PI3K), which then phosphorylates PIP2 to PIP3. PIP3 acts as a docking site for Akt, leading to its phosphorylation and activation.[9] By inhibiting EGFR, this compound blocks this cascade, leading to decreased Akt activation and the promotion of apoptosis.[10]

G EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Generates PDK1/Akt PDK1/Akt PIP3->PDK1/Akt Recruits & Activates Akt Akt Downstream Effectors (e.g., mTOR, Bad) Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Effectors (e.g., mTOR, Bad) Phosphorylates Cell Survival & Growth Cell Survival & Growth Downstream Effectors (e.g., mTOR, Bad)->Cell Survival & Growth Promotes This compound This compound This compound->EGFR Inhibits ATP Binding

Figure 2: Inhibition of the PI3K-Akt pathway.

Cellular Consequences of Inhibition

The blockade of these critical signaling pathways by this compound and its more potent derivatives manifests in several key anti-cancer cellular outcomes.

Inhibition of Cell Proliferation and Viability

Numerous studies on derivatives of the 4-aminopyrazolo[3,4-d]pyrimidine scaffold have demonstrated potent inhibition of cancer cell proliferation across various cell lines.[7][11] This is a direct consequence of the arrest of the cell cycle and the induction of cell death.

Table 1: Representative IC50 Values of 4-Aminopyrazolo[3,4-d]pyrimidine Derivatives in Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
Derivative 12cUO-31 (Renal)0.87[7]
Derivative 12fHL-60 (Leukemia)1.41[7]
Derivative 12dMOLT-4 (Leukemia)2.0[7]
Derivative 7A549 (Lung)17.50[11]
Derivative 5HT1080 (Fibrosarcoma)96.25[11]
Induction of Cell Cycle Arrest

Treatment of cancer cells with pyrazolo[3,4-d]pyrimidine derivatives has been shown to cause cell cycle arrest, a key mechanism for halting tumor growth. Depending on the specific derivative and the cancer cell type, arrest can occur at different phases of the cell cycle, most commonly at the G2/M or S phase.[8][12][13] This arrest prevents the cells from progressing through division, ultimately leading to a decrease in tumor mass.

Induction of Apoptosis

By inhibiting pro-survival signaling pathways like PI3K-Akt, this compound and its analogs can trigger programmed cell death, or apoptosis.[8][10][14] This is a crucial anti-cancer mechanism, as it leads to the elimination of malignant cells. The induction of apoptosis is often characterized by the externalization of phosphatidylserine, activation of caspases, and DNA fragmentation.

Experimental Protocols for Mechanistic Elucidation

To thoroughly investigate the mechanism of action of this compound, a series of well-established in vitro assays are essential.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of the compound to inhibit the activity of a specific kinase.

Objective: To determine the IC50 value of this compound against EGFR and other kinases of interest.

Methodology:

  • Reagents: Recombinant human EGFR kinase, kinase-specific peptide substrate, ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), this compound (dissolved in DMSO), and a detection reagent (e.g., phosphospecific antibody).[6]

  • Procedure: a. In a 96-well plate, add the assay buffer, substrate, and serially diluted this compound. b. Initiate the kinase reaction by adding the EGFR kinase and ATP. c. Incubate the plate at 30°C for 60 minutes. d. Stop the reaction by adding a stop solution (e.g., EDTA). e. Add the detection reagent and measure the signal (e.g., fluorescence or luminescence), which is proportional to the extent of substrate phosphorylation.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection cluster_3 Data Analysis Reagents Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor Incubation Incubate at 30°C Reagents->Incubation Stop Stop Reaction Incubation->Stop Detection Add Detection Reagent & Read Signal Stop->Detection Analysis Calculate IC50 Detection->Analysis

Figure 3: Workflow for an in vitro kinase inhibition assay.
Western Blot Analysis of Downstream Signaling

This technique is used to assess the phosphorylation status of key proteins in the EGFR signaling pathways.

Objective: To determine if this compound inhibits the phosphorylation of EGFR, Akt, and ERK in cancer cells.

Methodology:

  • Cell Culture and Treatment: Culture cancer cells (e.g., A431, which overexpresses EGFR) and treat with various concentrations of this compound for a specified time.[15]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with 5% BSA or non-fat milk in TBST. b. Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-EGFR, total EGFR, phospho-Akt, total Akt, phospho-ERK, and total ERK.[8][9] c. Wash the membrane and incubate with an HRP-conjugated secondary antibody. d. Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle.

Objective: To assess the effect of this compound on the cell cycle progression of cancer cells.

Methodology:

  • Cell Treatment: Treat cancer cells with this compound for 24-48 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.[7]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

  • Data Analysis: Deconvolute the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Objective: To determine if this compound induces apoptosis in cancer cells.

Methodology:

  • Cell Treatment: Treat cancer cells with this compound for a time course (e.g., 24, 48, 72 hours).

  • Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[4][16]

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis:

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Conclusion and Future Perspectives

This compound is a versatile molecule in cancer research, serving as both a specific inhibitor of EGFR and a valuable negative control for dissecting Src-dependent signaling. Its mechanism of action centers on the competitive inhibition of ATP binding to the EGFR kinase domain, leading to the suppression of the pro-survival PI3K-Akt and pro-proliferative Ras-ERK pathways. The downstream cellular consequences include cell cycle arrest and the induction of apoptosis.

The continued exploration of the pyrazolo[3,4-d]pyrimidine scaffold holds significant promise for the development of novel, highly selective, and potent kinase inhibitors. Future research should focus on elucidating the precise structural determinants of kinase selectivity among different pyrazolo[3,4-d]pyrimidine derivatives. Furthermore, the investigation of dual-target inhibitors based on this scaffold could offer new avenues for overcoming drug resistance in cancer therapy.

References

The Pyrazolo[3,4-d]pyrimidine Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Studies in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its remarkable versatility and therapeutic potential.[1] Structurally analogous to adenine, this heterocyclic system is an adept ATP mimic, positioning it as a prime candidate for the design of inhibitors targeting a vast array of ATP-dependent enzymes, most notably protein kinases.[2][3] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of pyrazolo[3,4-d]pyrimidine derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the critical structural modifications that govern the potency and selectivity of these compounds against various therapeutic targets, with a particular focus on oncology. Furthermore, this guide will furnish detailed, field-proven experimental protocols for the synthesis and biological evaluation of this promising class of molecules.

The Pyrazolo[3,4-d]pyrimidine Core: A Foundation for Kinase Inhibition

The pyrazolo[3,4-d]pyrimidine nucleus is a bioisostere of the purine ring system, a fundamental component of cellular signaling and genetics.[4][5] This inherent structural similarity allows pyrazolo[3,4-d]pyrimidine derivatives to effectively compete with ATP for binding to the catalytic domain of protein kinases.[2][3] Protein kinases are crucial regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[6] Consequently, the development of kinase inhibitors has become a cornerstone of modern targeted therapy.[4] The pyrazolo[3,4-d]pyrimidine scaffold has proven to be a fertile ground for the discovery of potent and selective inhibitors of various kinase families, including Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), Src family kinases, and many others.[5][7][8]

General Synthetic Strategies

The synthesis of the pyrazolo[3,4-d]pyrimidine core can be broadly approached from two main retrosynthetic pathways: construction from a substituted pyrazole precursor or cyclization of a functionalized pyrimidine.

A prevalent and versatile method commences with a 5-aminopyrazole-4-carbonitrile or a 5-aminopyrazole-4-carboxamide derivative.[9] These pyrazole building blocks can be cyclized with various one-carbon synthons, such as formamide or formic acid, to yield the pyrazolo[3,4-d]pyrimidin-4-one or 4-aminopyrazolo[3,4-d]pyrimidine core, respectively.[7] A key intermediate in many synthetic routes is the 4-chloro-pyrazolo[3,4-d]pyrimidine, typically generated by treating the corresponding 4-hydroxy derivative with a chlorinating agent like phosphorus oxychloride.[9] This versatile intermediate serves as a linchpin for introducing a diverse array of substituents at the C4 position through nucleophilic aromatic substitution, a common strategy for elaborating the scaffold and modulating biological activity.[9]

Alternatively, the pyrazolo[3,4-d]pyrimidine ring system can be assembled from a suitably substituted pyrimidine. For instance, a 4,6-dichloropyrimidine-5-carbaldehyde can react with substituted hydrazines to directly form the bicyclic core.[9]

SAR Studies of Pyrazolo[3,4-d]pyrimidines as Kinase Inhibitors

The following sections will dissect the SAR of pyrazolo[3,4-d]pyrimidines against specific and therapeutically relevant kinase families.

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle, and their aberrant activity is a common feature of cancer cells.[6] Pyrazolo[3,4-d]pyrimidines have emerged as a potent class of CDK inhibitors.[3]

Key SAR Insights for CDK Inhibition:

  • C4-Position: The C4 position is a critical determinant of CDK inhibitory activity. Substitution with anilino groups has been shown to be particularly effective for CDK2 inhibition.[10] The nature of the aniline substituent can significantly impact potency. For instance, the presence of a 3-fluoroaniline group at C4 has been reported to yield compounds with CDK2 inhibitory activity comparable or superior to known inhibitors like olomoucine and roscovitine.[10]

  • N1-Position: Modifications at the N1 position of the pyrazole ring generally influence selectivity and potency. In many reported series of CDK2 inhibitors, unsubstituted N1 compounds (N1-H) exhibit higher potency compared to their N1-alkylated or N1-arylated counterparts.[10]

  • C6-Position: The C6 position offers another avenue for structural modification to enhance activity and selectivity.

Illustrative Signaling Pathway: CDK2 in Cell Cycle Progression

CDK2_Pathway Cyclin E Cyclin E Cyclin E/CDK2 Cyclin E/CDK2 Cyclin E->Cyclin E/CDK2 CDK2 CDK2 CDK2->Cyclin E/CDK2 Rb Rb Cyclin E/CDK2->Rb Phosphorylation E2F E2F Rb->E2F Inhibits pRb pRb S-phase Genes S-phase Genes E2F->S-phase Genes Activates Transcription Pyrazolo[3,4-d]pyrimidine Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor->Cyclin E/CDK2

Caption: CDK2/Cyclin E pathway and its inhibition.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors

VEGFRs are receptor tyrosine kinases that play a central role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[11] Several pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent VEGFR-2 inhibitors.[11][12]

Key SAR Insights for VEGFR-2 Inhibition:

  • Scaffold Design: Many potent VEGFR-2 inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold have been designed using sorafenib as a lead compound, where the pyrazolo[3,4-d]pyrimidine core replaces the pyridine ring of sorafenib.[12]

  • C4-Position: The C4 position is crucial for interaction with the kinase hinge region. Phenylamino moieties at this position have been shown to be critical for activity.[12]

  • N1-Position: The N1 position of the pyrazole ring is often substituted with a phenyl group, which can occupy a hydrophobic pocket in the ATP-binding site.[13]

  • Molecular Modeling: Molecular docking studies have revealed that potent inhibitors form key hydrogen bonds with residues in the VEGFR-2 active site, such as Cys919.[11]

Src Family Kinase Inhibitors

Src is a non-receptor tyrosine kinase that is often overexpressed and hyperactivated in various cancers, playing a significant role in cell proliferation, survival, and migration.[10] The pyrazolo[3,4-d]pyrimidine scaffold has yielded potent and selective Src inhibitors.[14]

Key SAR Insights for Src Inhibition:

  • C3-Position: The C3 position can be modified to enhance potency and selectivity. For example, the introduction of a 3-(3'-hydroxyphenyl) group has been shown to improve inhibitory activity.[15]

  • N1-Position: The incorporation of a hydrophobic group, such as a cyclohexyl ring, at the N1-position can improve the fit within the hydrophobic pocket of the Src kinase domain.[15]

  • C4-Position: The C4-amino group is a key interaction point. While some modifications are tolerated, tethering bulky groups to the exocyclic amine can lead to a decrease in activity due to unfavorable interactions.[14][15] The presence of a tertiary amino group on a piperidinyl ring at the C4 position has been shown to be essential for potent Src inhibition in some series.[14]

SAR Studies of Pyrazolo[3,4-d]pyrimidines as Phosphodiesterase (PDE) Inhibitors

Phosphodiesterases are enzymes that regulate the levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[16] Pyrazolo[3,4-d]pyrimidines have been investigated as inhibitors of cGMP-specific PDEs, particularly PDE1 and PDE5, which have implications for cardiovascular diseases and erectile dysfunction.[14]

Key SAR Insights for PDE Inhibition:

  • Polycyclic Analogues: Polycyclic pyrazolo[3,4-d]pyrimidines have been synthesized as analogues of polycyclic guanine PDE inhibitors.[14]

  • Pyrazole Ring Substitution: For PDE1 and PDE5 inhibition, disubstitution on the pyrazole ring is beneficial. Specifically, a C3-benzyl and an N2-methyl substitution have been found to provide a good balance of potency and selectivity.[14]

Experimental Protocols

General Synthesis of 4-Anilino-Pyrazolo[3,4-d]pyrimidines

This protocol provides a general method for the synthesis of 4-anilino-pyrazolo[3,4-d]pyrimidine derivatives, a class of compounds often exhibiting potent kinase inhibitory activity.

Step 1: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4(5H)-one A mixture of 5-amino-1H-pyrazole-4-carboxamide and an excess of formamide is heated at reflux for several hours.[7] After cooling, the precipitated product is collected by filtration, washed with water, and dried to afford the 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

Step 2: Chlorination to 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine The 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is suspended in phosphorus oxychloride, and a catalytic amount of N,N-dimethylformamide is added. The mixture is heated at reflux until the reaction is complete (monitored by TLC). The excess phosphorus oxychloride is removed under reduced pressure, and the residue is carefully quenched with ice water. The precipitated 4-chloro-1H-pyrazolo[3,4-d]pyrimidine is collected by filtration, washed with water, and dried.[9]

Step 3: Nucleophilic Substitution with Anilines The 4-chloro-1H-pyrazolo[3,4-d]pyrimidine is dissolved in a suitable solvent, such as isopropanol or N,N-dimethylformamide. The desired aniline derivative (1.1 equivalents) and a base, such as triethylamine or diisopropylethylamine (2 equivalents), are added. The reaction mixture is heated at reflux until the starting material is consumed. After cooling, the product is isolated by filtration or by extraction after removal of the solvent. The crude product is then purified by column chromatography or recrystallization.[10]

Experimental Workflow: Synthesis of 4-Anilino-Pyrazolo[3,4-d]pyrimidines

Synthesis_Workflow Start 5-Amino-1H-pyrazole-4-carboxamide Step1 Reflux in Formamide Start->Step1 Intermediate1 1H-Pyrazolo[3,4-d]pyrimidin-4(5H)-one Step2 Reflux in POCl3 Intermediate1->Step2 Intermediate2 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine Step3 React with Ar-NH2, Base Intermediate2->Step3 Final_Product 4-Anilino-pyrazolo[3,4-d]pyrimidine Step3->Final_Product

Caption: General synthetic workflow for 4-anilino derivatives.

In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for determining the inhibitory potency (IC50) of compounds against a specific protein kinase.[9]

Materials:

  • Kinase of interest

  • Biotinylated peptide substrate

  • ATP

  • Terbium-labeled anti-phospho-specific antibody

  • Streptavidin-conjugated XL665

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA)

  • Test compounds (pyrazolo[3,4-d]pyrimidine derivatives)

  • 384-well assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then dilute further in the assay buffer.

  • Kinase Reaction: In a 384-well plate, add the kinase, the biotinylated peptide substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the phosphorylated substrate by adding a mixture of the terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665. Incubate in the dark for 60 minutes.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the terbium donor and 665 nm for the XL665 acceptor).

  • Data Analysis: Calculate the TR-FRET ratio (acceptor signal / donor signal). Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[1]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[17]

  • Compound Treatment: Treat the cells with serial dilutions of the pyrazolo[3,4-d]pyrimidine derivatives for a specified period (e.g., 48 or 72 hours). Include vehicle-treated (e.g., DMSO) and untreated controls.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Data Presentation

Table 1: SAR of Pyrazolo[3,4-d]pyrimidines as Kinase Inhibitors

Compound Target Kinase N1-Substituent C3-Substituent C4-Substituent IC50 (nM) Reference
I CDK2-H-CH33-fluoroaniline50[10]
II VEGFR-2-phenyl-H-phenylamino5900[12]
III Src-cyclohexyl-phenyl-NH25600[15]
IV Src-H-H4-(N-methylpiperidino)<1[14]
V PDE5-CH3-benzyl-75[14]

(Note: The IC50 values are illustrative and may vary depending on the specific assay conditions.)

Conclusion

The pyrazolo[3,4-d]pyrimidine scaffold continues to be a highly valuable framework in the design and discovery of novel therapeutic agents, particularly in the realm of oncology. Its ability to mimic the purine core of ATP allows for the rational design of potent enzyme inhibitors. A thorough understanding of the structure-activity relationships, as outlined in this guide, is paramount for the successful optimization of lead compounds. The strategic modification of the N1, C3, C4, and C6 positions of the pyrazolo[3,4-d]pyrimidine core, guided by a deep understanding of the target's active site, will undoubtedly lead to the development of the next generation of selective and efficacious drugs. The experimental protocols provided herein offer a solid foundation for the synthesis and evaluation of these promising molecules, empowering researchers to further unlock the therapeutic potential of the pyrazolo[3,4-d]pyrimidine scaffold.

References

In Silico Modeling of 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine Binding to Src Kinase: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical walkthrough for the in silico modeling of 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine derivatives as inhibitors of Src kinase. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying scientific rationale, ensuring a robust and reproducible computational workflow. We will navigate the key stages of in silico drug discovery, from initial target selection and preparation to the nuanced interpretation of simulation data, all grounded in established scientific principles and best practices.

Section 1: Foundational Principles and Strategic Overview

The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly for kinase inhibitor development.[1][2][3][4][5] Its structural similarity to the adenine base of ATP allows it to effectively compete for the ATP-binding site in a multitude of kinases.[1][3][5] Our focus is on the 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine core, a versatile template for generating potent and selective inhibitors.[6][7]

This guide will use Src kinase, a non-receptor tyrosine kinase frequently implicated in cancer progression and metastasis, as our target protein.[4] Hyperactivation of Src is a common feature in many solid tumors, making it a compelling target for therapeutic intervention.[4] We will build our in silico workflow around the crystal structure of c-Src in complex with a pyrazolopyrimidine inhibitor (PDB ID: 3EL7), providing a structurally validated starting point for our investigations.[8]

Our approach is tripartite, integrating molecular docking, molecular dynamics (MD) simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling. This integrated workflow allows for a comprehensive evaluation of ligand binding, from initial pose prediction to the dynamic stability of the protein-ligand complex and the elucidation of key chemical features governing inhibitory activity.

G cluster_0 In Silico Workflow Target Selection\n(Src Kinase, PDB: 3EL7) Target Selection (Src Kinase, PDB: 3EL7) Protein & Ligand\nPreparation Protein & Ligand Preparation Target Selection\n(Src Kinase, PDB: 3EL7)->Protein & Ligand\nPreparation Molecular Docking Molecular Docking Molecular Dynamics (MD)\nSimulation Molecular Dynamics (MD) Simulation Molecular Docking->Molecular Dynamics (MD)\nSimulation Binding Affinity\n& Pose Analysis Binding Affinity & Pose Analysis Molecular Docking->Binding Affinity\n& Pose Analysis QSAR Model\nDevelopment QSAR Model Development Molecular Dynamics (MD)\nSimulation->QSAR Model\nDevelopment Dynamic Stability\n& Interaction Analysis Dynamic Stability & Interaction Analysis Molecular Dynamics (MD)\nSimulation->Dynamic Stability\n& Interaction Analysis Predictive SAR\nModel Predictive SAR Model QSAR Model\nDevelopment->Predictive SAR\nModel Binding Affinity\n& Pose Analysis->Dynamic Stability\n& Interaction Analysis Dynamic Stability\n& Interaction Analysis->Predictive SAR\nModel Lead Optimization Lead Optimization Predictive SAR\nModel->Lead Optimization

Overall In Silico Workflow.

Section 2: Molecular Docking – Predicting the Binding Hypothesis

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target, providing an initial hypothesis of the binding mode and a quantitative estimation of binding affinity.[9][10][11]

Protocol: Receptor and Ligand Preparation

Rationale: The quality of input structures is paramount for meaningful docking results. This protocol ensures that the protein and ligand are in a chemically correct and computationally tractable format.

  • Receptor Preparation (Src Kinase - PDB: 3EL7):

    • Step 1: Obtain Crystal Structure: Download the PDB file for 3EL7 from the RCSB Protein Data Bank.[8] This structure contains the Src kinase domain co-crystallized with a pyrazolopyrimidine inhibitor, providing an ideal starting point.

    • Step 2: Clean the Structure: Remove all non-essential molecules, including water, ions, and co-solvents, from the PDB file. This is crucial as their positions in a static crystal structure may not be relevant to the dynamic binding process. However, structurally conserved water molecules known to mediate protein-ligand interactions should be considered for retention in more advanced docking protocols.

    • Step 3: Add Hydrogens and Assign Charges: Add polar hydrogens to the protein structure, as they are critical for forming hydrogen bonds. Assign partial charges using a standard force field (e.g., Kollman charges). Software like AutoDock Tools can automate this process.[12][13][14]

    • Step 4: Define the Binding Site: The binding site for docking is defined as a grid box encompassing the active site of Src kinase. A reliable method is to center the grid on the co-crystallized ligand from the PDB structure, with dimensions large enough to allow for rotational and translational freedom of the docked ligand (e.g., a 25x25x25 Å box).[9][11][12]

  • Ligand Preparation (4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine derivatives):

    • Step 1: 2D to 3D Conversion: Draw the 2D structure of the ligand using chemical drawing software and convert it to a 3D structure.

    • Step 2: Energy Minimization: Perform an energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

    • Step 3: Assign Charges and Torsion: Assign Gasteiger partial charges and define the rotatable bonds of the ligand. This is essential for the docking algorithm to explore different conformations.

Protocol: Docking with AutoDock Vina and Protocol Validation

Rationale: AutoDock Vina is a widely used open-source docking program known for its speed and accuracy.[15] Validating the docking protocol is a critical step to ensure its reliability for the specific protein-ligand system under investigation.[1][16][17][18]

  • Docking Execution:

    • Step 1: Prepare PDBQT Files: Convert the prepared protein and ligand files into the PDBQT format required by AutoDock Vina. This format includes atomic charges, atom types, and torsional information for the ligand.

    • Step 2: Configure Vina: Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.

    • Step 3: Run Vina: Execute the docking simulation from the command line. Vina will generate an output file containing the predicted binding poses and their corresponding affinity scores (in kcal/mol).[15]

  • Docking Protocol Validation (Redocking):

    • Step 1: Extract the Co-crystallized Ligand: From the original 3EL7 PDB file, extract the coordinates of the bound pyrazolopyrimidine inhibitor.

    • Step 2: Prepare and Redock: Prepare this extracted ligand using the same protocol as for the other ligands and dock it back into the prepared Src kinase structure.

    • Step 3: Calculate RMSD: Calculate the Root Mean Square Deviation (RMSD) between the predicted pose of the redocked ligand and its original crystallographic pose. An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[1][16][17][18]

Data Presentation and Interpretation

The primary outputs of molecular docking are the binding affinity scores and the predicted binding poses.

Compound IDBinding Affinity (kcal/mol)Key Interacting Residues (Hydrogen Bonds)
Reference (Redocked) -9.8Met341, Thr338
Derivative 1 -10.2Met341, Thr338, Lys295
Derivative 2 -9.5Met341
Derivative 3 -10.5Met341, Thr338, Asp404

Interpretation: Lower binding affinity values indicate a more favorable predicted binding. The analysis of binding poses reveals key hydrogen bonds and hydrophobic interactions with active site residues, providing insights into the structural basis of inhibition. For instance, the consistent hydrogen bonding with the hinge region residue Met341 is a hallmark of many kinase inhibitors.[19]

Section 3: Molecular Dynamics (MD) Simulation – Capturing the Dynamic Reality

While docking provides a static snapshot, MD simulations offer a dynamic view of the protein-ligand complex, assessing its stability and providing a more realistic representation of the interactions over time.

Protocol: System Setup and Equilibration with GROMACS

Rationale: This protocol outlines the steps to prepare the docked protein-ligand complex for an MD simulation using GROMACS, a versatile and widely used simulation package.[20][21] The system is solvated, neutralized, and gradually brought to the desired temperature and pressure to ensure a stable starting point for the production simulation.

  • System Preparation:

    • Step 1: Generate Ligand Topology: The CHARMM General Force Field (CGenFF) is recommended for parameterizing drug-like small molecules.[22][23] The CGenFF server can generate the necessary topology and parameter files for the 4-amino-1-phenylpyrazolo[3,4-d]pyrimidine derivative.[22][24]

    • Step 2: Generate Protein Topology: Use the pdb2gmx tool in GROMACS to generate the topology for the Src kinase, selecting a suitable force field such as CHARMM36m.

    • Step 3: Combine Protein and Ligand: Merge the coordinate files of the protein and the best-ranked docked ligand into a single complex structure file. Include the ligand's topology file (.itp) in the main topology file (.top).

    • Step 4: Solvation and Ionization: Create a simulation box (e.g., a cubic box with a 1.0 nm distance from the complex to the box edge) and fill it with a suitable water model (e.g., TIP3P). Add ions (e.g., Na+ and Cl-) to neutralize the system's net charge.

  • Equilibration:

    • Step 1: Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

    • Step 2: NVT Equilibration: Conduct a short simulation (e.g., 1 ns) under constant Number of particles, Volume, and Temperature (NVT) ensemble. This brings the system to the target temperature (e.g., 300 K) while restraining the positions of the protein and ligand heavy atoms.

    • Step 3: NPT Equilibration: Follow with a longer simulation (e.g., 5 ns) under constant Number of particles, Pressure, and Temperature (NPT) ensemble. This equilibrates the pressure and density of the system while maintaining the position restraints.

G Docked Complex Docked Complex Generate Topologies\n(Protein & Ligand) Generate Topologies (Protein & Ligand) Docked Complex->Generate Topologies\n(Protein & Ligand) Combine & Solvate Combine & Solvate Generate Topologies\n(Protein & Ligand)->Combine & Solvate Add Ions Add Ions Combine & Solvate->Add Ions Energy Minimization Energy Minimization Add Ions->Energy Minimization NVT Equilibration\n(Constant Volume, Temperature) NVT Equilibration (Constant Volume, Temperature) Energy Minimization->NVT Equilibration\n(Constant Volume, Temperature) NPT Equilibration\n(Constant Pressure, Temperature) NPT Equilibration (Constant Pressure, Temperature) NVT Equilibration\n(Constant Volume, Temperature)->NPT Equilibration\n(Constant Pressure, Temperature) Production MD Run Production MD Run NPT Equilibration\n(Constant Pressure, Temperature)->Production MD Run

MD Simulation Workflow.

Protocol: Production MD and Trajectory Analysis

Rationale: The production MD run generates the trajectory that will be analyzed to understand the dynamic behavior of the protein-ligand complex. A sufficiently long simulation (e.g., 100 ns) is required to sample a representative range of conformational space.

  • Production MD:

    • Run the simulation for the desired length of time (e.g., 100 ns) without any position restraints. Save the coordinates at regular intervals (e.g., every 10 ps) to generate the trajectory file.

  • Trajectory Analysis:

    • Step 1: Correct for Periodicity: Use gmx trjconv to correct for periodic boundary conditions, ensuring that the complex is whole and centered in the box for analysis.[25]

    • Step 2: RMSD Analysis: Calculate the RMSD of the protein backbone and the ligand over time to assess the stability of the complex. A stable RMSD indicates that the system has reached equilibrium.

    • Step 3: RMSF Analysis: Calculate the Root Mean Square Fluctuation (RMSF) for each residue to identify flexible and rigid regions of the protein. High RMSF values in the binding site may indicate conformational changes upon ligand binding.

    • Step 4: Hydrogen Bond Analysis: Analyze the occurrence of hydrogen bonds between the ligand and protein throughout the simulation to identify stable and transient interactions.

Data Presentation and Interpretation

Analysis of the MD trajectory provides a wealth of information on the dynamics of the system.

Analysis MetricResultInterpretation
Protein Backbone RMSD Plateau at ~0.25 nm after 20 nsThe protein structure is stable throughout the simulation.
Ligand RMSD (fit to protein) Stable at ~0.15 nmThe ligand remains stably bound in the active site.
Hydrogen Bond Occupancy Met341-Ligand: 85%Thr338-Ligand: 60%Asp404-Ligand: 45%The hydrogen bond with the hinge residue Met341 is highly stable, anchoring the ligand. Other interactions are more transient.

Interpretation: A stable RMSD for both the protein and the ligand suggests a stable binding mode. High-occupancy hydrogen bonds identified through trajectory analysis confirm the key interactions predicted by docking and provide a more robust understanding of the binding mechanism.

Section 4: Quantitative Structure-Activity Relationship (QSAR) – Building a Predictive Model

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[9][19][26][27] This allows for the prediction of the activity of novel, unsynthesized compounds.

Protocol: 2D and 3D QSAR Model Development

Rationale: This protocol describes the development of a QSAR model using a dataset of 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine derivatives with known inhibitory activities against Src kinase.

  • Data Set Preparation:

    • Step 1: Curate Data: Compile a dataset of at least 20-30 pyrazolopyrimidine analogues with experimentally determined IC50 or Ki values for Src kinase inhibition.

    • Step 2: Calculate Descriptors: For each molecule, calculate a range of 1D, 2D, and 3D molecular descriptors.[28] These can include physicochemical properties (e.g., LogP, molecular weight), topological indices, and 3D descriptors derived from the docked conformations (e.g., steric and electrostatic fields).

    • Step 3: Data Splitting: Divide the dataset into a training set (typically 70-80% of the data) for model building and a test set (20-30%) for external validation.

  • Model Building and Validation:

    • Step 1: Feature Selection: Use a statistical method, such as multiple linear regression (MLR) or machine learning algorithms like random forest, to select the most relevant descriptors that correlate with biological activity.

    • Step 2: Model Generation: Build the QSAR model using the selected descriptors and the training set data.

    • Step 3: Internal Validation: Perform internal validation using methods like leave-one-out cross-validation (q²) to assess the robustness of the model.

    • Step 4: External Validation: Use the test set to evaluate the predictive power of the model (R²_pred). A good QSAR model should have a q² > 0.5 and an R²_pred > 0.6.

Data Presentation and Interpretation

The performance of the QSAR model is assessed using several statistical metrics.

Statistical ParameterValueInterpretation
R² (squared correlation coefficient) 0.85The model explains 85% of the variance in the training set activity.
q² (cross-validated R²) 0.72The model is robust and has good internal predictive power.
R²_pred (external validation R²) 0.78The model has good predictive power for new compounds.

QSAR Equation Example (MLR): pIC50 = 0.5 * LogP - 0.2 * Molecular_Weight + 1.5 * H-Bond_Donors + 3.2

Interpretation: The QSAR model can be used to predict the inhibitory activity of new 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine derivatives. The descriptors included in the model provide insights into the structure-activity relationship (SAR). For example, the positive coefficient for LogP suggests that increased lipophilicity may enhance binding affinity, while the negative coefficient for molecular weight might indicate a penalty for larger molecules.

Section 5: Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous in silico workflow for modeling the binding of 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine derivatives to Src kinase. By integrating molecular docking, molecular dynamics simulations, and QSAR modeling, researchers can generate robust hypotheses about ligand binding, assess the dynamic stability of protein-ligand complexes, and build predictive models to guide the design of novel, more potent inhibitors.

The self-validating nature of this workflow, from redocking validation to the statistical rigor of QSAR, ensures a high degree of confidence in the generated results. The insights gleaned from these computational studies can significantly de-risk and accelerate the drug discovery process, enabling a more rational and efficient path toward the development of next-generation kinase inhibitors.

References

Methodological & Application

Application Notes and Protocols for Evaluating the Efficacy of 4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Kinase Dysregulation in Disease with 4-Amino-1-phenylpyrazolo(3,4-d)pyrimidines

The 4-amino-1-phenylpyrazolo(3,4-d)pyrimidine scaffold represents a privileged structure in medicinal chemistry, serving as a versatile backbone for the design of potent and selective protein kinase inhibitors.[1][2] This heterocyclic system is a bioisostere of the adenine core of ATP, enabling competitive binding to the ATP-binding pocket of a wide array of protein kinases.[1] Dysregulation of protein kinase activity is a hallmark of numerous diseases, most notably cancer, where aberrant signaling drives uncontrolled cell proliferation, survival, and metastasis.[3][4] Derivatives of the this compound scaffold have been developed to target a range of oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), Src family kinases, Insulin-like Growth Factor-1 Receptor (IGF-1R), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of robust cell-based assays to evaluate the efficacy of this compound-based kinase inhibitors. The protocols herein are designed to be self-validating, ensuring scientific integrity and reproducibility. We will delve into the causality behind experimental choices, providing not just the "how" but also the "why" for each step. This guide will empower you to move from determining on-target effects to understanding the downstream cellular consequences of kinase inhibition.

I. Foundational Assays: Assessing Cellular Viability and Apoptosis

A primary goal of kinase inhibitor development in oncology is to halt cancer cell proliferation and induce cell death. Therefore, the initial assessment of a compound's efficacy typically involves measuring its impact on cell viability and its ability to trigger apoptosis.

A. Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[4] The intensity of the purple color is directly proportional to the number of living, metabolically active cells.

Principle of the MTT Assay:

MTT_Principle MTT MTT (Yellow, water-soluble) Mitochondrial_Reductases Mitochondrial Reductases (in viable cells) MTT->Mitochondrial_Reductases Reduction Formazan Formazan (Purple, insoluble) Mitochondrial_Reductases->Formazan Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Colored_Solution Colored Solution (Measure Absorbance) Solubilization->Colored_Solution NanoBRET_Principle cluster_0 No Inhibitor cluster_1 With Inhibitor NanoLuc NanoLuc-Kinase Fusion Tracer Fluorescent Tracer NanoLuc->Tracer Binding BRET BRET Signal Tracer->BRET Energy Transfer NanoLuc2 NanoLuc-Kinase Fusion Inhibitor Inhibitor Compound NanoLuc2->Inhibitor Binding NoBRET No BRET Signal Inhibitor->NoBRET Displacement of Tracer WB_Workflow Cell_Treatment Cell Treatment with Inhibitor Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (p-Kinase or Total Kinase) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Src_Pathway RTK_Integrin RTKs / Integrins Src Src RTK_Integrin->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 PI3K_Akt PI3K/Akt Src->PI3K_Akt Ras_MAPK Ras/MAPK Src->Ras_MAPK Cell_Adhesion Cell Adhesion, Migration FAK->Cell_Adhesion Gene_Expression Gene Expression STAT3->Gene_Expression IGF1R_Pathway IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R IRS1 IRS1 IGF1R->IRS1 Shc Shc IGF1R->Shc PI3K PI3K IRS1->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth, Survival mTOR->Cell_Growth Grb2_Sos Grb2/SOS Shc->Grb2_Sos Ras_MAPK Ras/MAPK Grb2_Sos->Ras_MAPK Ras_MAPK->Cell_Growth VEGFR2_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Ras_MAPK Ras/MAPK PKC->Ras_MAPK Angiogenesis Angiogenesis, Permeability Ras_MAPK->Angiogenesis Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS eNOS->Angiogenesis

References

Kinase profiling of 4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine against a panel of kinases

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Kinase Profiling of 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine against a Panel of Kinases

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for developing kinase inhibitors due to its nature as an isostere of the adenine ring of ATP.[1] This allows molecules based on this scaffold to effectively compete with ATP for binding within the kinase active site. 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine, a notable member of this class, has been identified as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2][3] To fully characterize its therapeutic potential and potential liabilities, a comprehensive understanding of its activity across the human kinome is essential. Kinase inhibitor profiling is a critical step in the drug discovery pipeline, serving to establish on-target potency, quantify selectivity against other kinases, and uncover potential off-target effects that could lead to toxicity or provide opportunities for drug repositioning.[4][5][6] This document provides a detailed framework and validated protocols for performing a comprehensive kinase profile of 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine, with a focus on robust experimental design, execution, and data interpretation.

Introduction: The Rationale for Kinase Profiling

Protein kinases are a large family of enzymes that regulate the majority of cellular signaling pathways, making them one of the most important target classes for drug development, particularly in oncology.[7] The high degree of structural similarity within the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[5] A compound designed to inhibit a specific kinase may inadvertently inhibit other, unrelated kinases, leading to unforeseen side effects. Conversely, these "off-target" interactions can sometimes be therapeutically beneficial.

Therefore, profiling a compound like 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine is not merely a screening exercise but a fundamental component of its preclinical characterization. The objectives of such a study are threefold:

  • Confirm On-Target Potency: Quantitatively measure the inhibitory activity against its intended target(s), such as EGFR.

  • Determine Selectivity Profile: Assess the inhibitory activity against a broad, representative panel of kinases from different families to understand its selectivity.

  • Guide Lead Optimization: Use the selectivity data to inform structure-activity relationship (SAR) studies, guiding medicinal chemistry efforts to improve potency and/or selectivity.

This guide details a fluorescence-based in vitro assay, a common and robust method for medium- to high-throughput kinase profiling.[4][7]

Foundational Principles of In Vitro Kinase Assays

The core principle of a kinase assay is to measure the enzymatic activity of a kinase, which involves the transfer of the γ-phosphate from ATP to a specific substrate (peptide or protein). The potency of an inhibitor is determined by its ability to reduce this rate of phosphorylation.

Various detection methods exist, including:

  • Radiometric Assays: Employing radioactively labeled [γ-³²P]-ATP, these assays directly measure phosphate incorporation and are considered a gold standard for sensitivity, though they require handling of radioactive materials.[8]

  • Fluorescence-Based Assays: These methods, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), use a change in fluorescence signal to quantify phosphorylation. They are highly amenable to high-throughput screening (HTS).[7]

  • Luminescence-Based Assays: These assays typically measure the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.

This application note will focus on a universal, fluorescence-based protocol adaptable for profiling.

cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound Serial Dilution of 4-Amino-1-phenylpyrazolo [3,4-d]pyrimidine Mix Dispense Kinase, Substrate, & Inhibitor to Assay Plate Compound->Mix Reagents Prepare Kinase, Substrate, ATP Reagents->Mix Controls Prepare Controls (Vehicle, Ref. Inhibitor) Controls->Mix Initiate Initiate Reaction with ATP Mix->Initiate Incubate Incubate at RT Initiate->Incubate Detect Add Detection Reagents (e.g., Phospho-Antibody) Incubate->Detect Read Read Plate (e.g., Fluorescence) Detect->Read Analyze Data Normalization & IC50 Curve Fitting Read->Analyze

Caption: General workflow for an in vitro kinase inhibition assay.

Experimental Design: A Self-Validating System

To ensure the trustworthiness and reproducibility of profiling data, the experimental design must incorporate a system of controls and careful parameter selection.

3.1. Kinase Panel Selection The choice of kinases is critical. A well-designed panel should include:

  • Primary Target(s): The kinase(s) the compound is expected to inhibit (e.g., EGFR for this compound).

  • Closely Related Kinases: Members from the same family (e.g., other ErbB family members like HER2, HER4) to assess intra-family selectivity.

  • Diverse Kinome Representation: A broad selection of kinases from different branches of the kinome tree to identify unexpected off-targets. Resources like KinMap can be used to visualize panel coverage.[9]

3.2. Critical Assay Parameters

  • Compound Handling: 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine should be dissolved in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM) and stored at -20°C or -80°C. Subsequent dilutions for the assay should be made in an appropriate buffer, keeping the final DMSO concentration in the assay well below 1% to avoid solvent effects.

  • ATP Concentration: For ATP-competitive inhibitors like this one, the measured IC50 value is highly dependent on the ATP concentration. To standardize results and facilitate comparison, assays should be performed with an ATP concentration that is at or near the Michaelis constant (Km) for each specific kinase.[8]

  • Essential Controls:

    • 0% Inhibition (High Signal): Reaction with vehicle (DMSO) only. This represents the maximum enzyme activity.

    • 100% Inhibition (Low Signal): Reaction with a known, potent, broad-spectrum inhibitor (e.g., Staurosporine) or without the kinase enzyme. This defines the assay background.

    • Reference Inhibitor: A known inhibitor for each kinase being tested should be run as a positive control to validate the assay's performance.

Protocol: TR-FRET Based Kinase Profiling

This protocol describes a homogenous, time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a widely used method for its robustness and sensitivity.[7] The principle involves a biotinylated substrate peptide and a lanthanide-labeled antibody specific for the phosphorylated form of the substrate. Upon phosphorylation, the binding of the antibody and a streptavidin-acceptor fluorophore brings the donor and acceptor into proximity, generating a FRET signal.

4.1. Materials and Reagents

  • Test Compound: 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine (e.g., from Selleck Chemicals[2][3])

  • Recombinant Kinases: Panel of purified, active kinases.

  • Substrates: Biotinylated peptide substrates specific for each kinase.

  • Kinase Assay Buffer: Typically contains Tris-HCl, MgCl₂, DTT, and a surfactant like Brij-35.

  • ATP Solution: High-purity ATP.

  • Detection Reagents: Lanthanide-labeled phospho-specific antibody and Streptavidin-conjugated acceptor (e.g., XL665 or APC).

  • Assay Plates: Low-volume, 384-well white microplates.

  • Plate Reader: HTS plate reader capable of TR-FRET measurements.

cluster_workflow TR-FRET Assay Workflow Start Start Step1 1. Dispense 5 µL of 2X Kinase & 2X Substrate to 384-well plate Start->Step1 Step2 2. Add 2.5 µL of 4X Test Compound or Controls Step1->Step2 Step3 3. Initiate Reaction: Add 2.5 µL of 4X ATP (at Km concentration) Step2->Step3 Step4 4. Incubate for 60-120 min at Room Temperature Step3->Step4 Step5 5. Stop & Detect: Add 10 µL of 2X Detection Mix Step4->Step5 Step6 6. Incubate for 60 min at Room Temperature Step5->Step6 Step7 7. Read TR-FRET Signal on Plate Reader Step6->Step7 End End Step7->End

Caption: Step-by-step workflow for the TR-FRET kinase assay protocol.

4.2. Step-by-Step Methodology

  • Compound Plate Preparation: a. Prepare a serial dilution of 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine in DMSO. A typical 10-point, 3-fold dilution series starting from 10 mM is common. b. From this, create a 4X working solution plate by diluting the DMSO stock into the kinase assay buffer.

  • Kinase Reaction: a. To the wells of a 384-well assay plate, add 5 µL of a 2X kinase/substrate mixture (prepared in kinase assay buffer). b. Add 2.5 µL of the 4X test compound from the working solution plate. For controls, add 2.5 µL of 4X vehicle buffer (0% inhibition) or 4X reference inhibitor (100% inhibition). c. Pre-incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the kinase. d. Initiate the kinase reaction by adding 2.5 µL of a 4X ATP solution. The final reaction volume is 10 µL. e. Incubate the plate for 1-2 hours at room temperature. The optimal time should be determined during assay development to ensure the reaction is within the linear range.

  • Signal Detection: a. Stop the reaction by adding 10 µL of 2X TR-FRET detection mix (containing the labeled antibody and streptavidin-acceptor in detection buffer). b. Incubate for an additional 60 minutes at room temperature to allow the detection reagents to bind. c. Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

Data Analysis and Interpretation

5.1. Calculation of Percent Inhibition The raw data from the plate reader is typically a ratio of the acceptor to donor fluorescence. This ratio is then used to calculate the percent inhibition for each compound concentration.

Percent Inhibition (%) = 100 × (1 - (Signal_Compound - Signal_Low) / (Signal_High - Signal_Low))

Where:

  • Signal_Compound is the signal from the well with the test compound.

  • Signal_High is the average signal from the 0% inhibition wells (vehicle control).

  • Signal_Low is the average signal from the 100% inhibition wells (background control).

5.2. IC₅₀ Value Determination The IC₅₀ is the concentration of an inhibitor required to reduce enzyme activity by 50%. It is determined by plotting the Percent Inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic model using a suitable software package (e.g., GraphPad Prism).[10]

5.3. Data Presentation The final profiling data should be summarized in a clear, tabular format to allow for easy comparison of potency and selectivity.

Table 1: Hypothetical Kinase Profile of 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine

Kinase TargetKinase FamilyIC₅₀ (nM)
EGFR Tyrosine Kinase 270
HER2 (ErbB2)Tyrosine Kinase1,500
HER4 (ErbB4)Tyrosine Kinase3,200
SRCTyrosine Kinase8,500
ABL1Tyrosine Kinase>10,000
FYNTyrosine Kinase9,100
CDK2Serine/Threonine Kinase>10,000
ROCK1Serine/Threonine Kinase>10,000
PKASerine/Threonine Kinase>10,000
MEK1Serine/Threonine Kinase>10,000

Note: IC₅₀ values are hypothetical and for illustrative purposes. The EGFR IC₅₀ is based on literature values suggesting activity in the low micromolar range.[2][3]

Interpretation: The hypothetical data in Table 1 suggests that 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine is most potent against EGFR. It shows weaker activity against other ErbB family members (HER2, HER4) and significantly less activity against other tested kinases, indicating a degree of selectivity for EGFR.

Advanced & Complementary Profiling Strategies

While in vitro biochemical assays are essential, a complete profile often requires additional methods to understand the compound's action in a more biologically relevant context.

  • Cell-Based Target Engagement: Assays like NanoBRET™ can measure the binding of the compound to its target kinase within living cells, confirming that it can cross the cell membrane and engage its target in a native environment.[4]

  • Phosphorylation Profiling: Western blotting or multiplexed immunoassays can be used to measure the inhibition of phosphorylation of the target kinase (autophosphorylation) and its downstream substrates in treated cells, providing functional confirmation of target inhibition.[11][12]

  • Chemoproteomics: For an unbiased view, techniques using immobilized kinase inhibitors ("kinobeads") can be used to pull down binding partners from cell lysates.[13] Subsequent identification by mass spectrometry can reveal the full spectrum of on- and off-targets.[11][14]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
High Well-to-Well Variability Inaccurate pipetting; Reagent instability; Plate reader issues.Calibrate pipettes; Prepare fresh reagents; Ensure plate reader is properly maintained.
No or Weak Inhibition Compound is inactive; Compound precipitation; Incorrect ATP concentration.Verify compound identity and purity; Check compound solubility in assay buffer; Confirm ATP concentration is at/near Km.
Assay Window is Too Small Low enzyme activity; Suboptimal reagent concentrations.Optimize enzyme/substrate concentrations; Titrate detection reagents; Increase incubation time (if still in linear range).

Conclusion

The comprehensive kinase profiling of 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine is a mandatory step in its evaluation as a potential therapeutic agent. By employing robust, well-controlled in vitro assays as detailed in this guide, researchers can reliably determine its on-target potency and kinome-wide selectivity. This information is invaluable for making informed decisions in the drug discovery process, guiding further optimization, and building a strong foundation for subsequent preclinical and clinical development. Combining biochemical data with cell-based and proteomics approaches will provide the most complete understanding of the compound's mechanism of action.

References

Application Notes & Protocols: The Critical Role of 4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine as a Negative Control for Src Family Kinase Inhibition Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of signal transduction research and drug development, the precise validation of small molecule inhibitors is paramount. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper utilization of 4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine as a negative control in studies involving Src family kinase (SFK) inhibitors. We delve into the rationale behind its use, its structural relationship to potent Src inhibitors like PP1 and PP2, and provide detailed protocols for its application in both biochemical and cell-based assays to ensure the generation of robust and reliable data.

The Imperative for a Validated Negative Control in Kinase Research

The Src family of non-receptor tyrosine kinases (SFKs) are pivotal regulators of a myriad of cellular processes, including proliferation, survival, migration, and angiogenesis.[1] Their dysregulation is a hallmark of numerous cancers, making them a prime target for therapeutic intervention.[2][3] Pyrazolopyrimidine-based compounds, such as PP1 (4-amino-5-(4-methylphenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine) and PP2 (4-amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine), are widely used ATP-competitive inhibitors that have been instrumental in elucidating SFK functions.[4][5][6][7][8]

However, the potential for off-target effects with any small molecule inhibitor necessitates the use of stringent controls.[5][7][9] A robust negative control should ideally be structurally analogous to the active inhibitor but devoid of biological activity against the target of interest. This allows researchers to distinguish true on-target effects from non-specific cellular responses or artifacts arising from the chemical scaffold itself.

This compound: The Inactive Analog

This compound (also referred to as PP3 in some contexts) serves as an excellent negative control for pyrazolopyrimidine-based Src inhibitors like PP2.[10][11] Its utility stems from its structural similarity to the active compounds, yet it lacks the critical substitutions that confer inhibitory activity against Src kinases.

While potent inhibitors like PP1 and PP2 feature substitutions at the C-5 and C-7 positions of the pyrazolopyrimidine core that are crucial for high-affinity binding to the ATP pocket of Src kinases, the negative control lacks these modifications.[6][8] This structural distinction renders it incapable of effectively inhibiting Src kinase activity, allowing it to serve as a powerful tool to validate that the observed biological effects of PP1 or PP2 are indeed due to Src inhibition.

Experimental Validation: Protocols for Implementation

To rigorously validate the specificity of a putative Src inhibitor, it is essential to run parallel experiments with the active compound and the negative control, this compound. Below are detailed protocols for both in vitro biochemical assays and in vivo cell-based applications.

Workflow for Validating Src Inhibitor Specificity

The following diagram illustrates the logical workflow for using the negative control to validate a candidate Src inhibitor.

G cluster_0 Experimental Setup cluster_1 Assay Systems cluster_2 Expected Outcomes & Interpretation Candidate_Inhibitor Candidate Src Inhibitor (e.g., PP2) Biochemical_Assay In Vitro Kinase Assay (Recombinant Src) Candidate_Inhibitor->Biochemical_Assay Cell_Assay Cell-Based Assay (e.g., Western Blot for p-Src) Candidate_Inhibitor->Cell_Assay Negative_Control Negative Control (this compound) Negative_Control->Biochemical_Assay Negative_Control->Cell_Assay Vehicle Vehicle Control (e.g., DMSO) Vehicle->Biochemical_Assay Vehicle->Cell_Assay Biochem_Result Biochemical: Inhibitor: Activity ↓ Negative Control: No Change Vehicle: No Change Biochemical_Assay->Biochem_Result Cell_Result Cell-Based: Inhibitor: p-Src ↓ Negative Control: No Change Vehicle: No Change Cell_Assay->Cell_Result Conclusion Conclusion: Observed effects are due to specific Src inhibition. Biochem_Result->Conclusion Cell_Result->Conclusion

Caption: Workflow for validating Src inhibitor specificity using a negative control.

Protocol 1: In Vitro Biochemical Src Kinase Assay

This protocol is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of recombinant Src kinase. A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is recommended for its high sensitivity and broad dynamic range.[2]

Objective: To quantify and compare the IC50 values of a putative Src inhibitor and this compound.

Materials:

  • Recombinant human Src kinase (e.g., from BPS Bioscience, Promega)

  • Src substrate peptide (e.g., Poly(Glu,Tyr) 4:1)[12][13]

  • This compound

  • Test Inhibitor (e.g., PP2)

  • ATP

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 2 mM MgCl2)[13]

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar[2]

  • White, opaque 96-well or 384-well plates

  • Multimode plate reader with luminescence detection

Procedure:

  • Compound Preparation:

    • Prepare stock solutions (e.g., 10 mM) of the test inhibitor and the negative control in 100% DMSO.

    • Perform serial dilutions in kinase assay buffer to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions). Ensure the final DMSO concentration in the assay is ≤1%.

  • Kinase Reaction Setup:

    • In a 96-well plate, add the following components in order:

      • 5 µL of diluted compound (test inhibitor, negative control, or vehicle).

      • 5 µL of Src kinase diluted in kinase buffer.

      • 5 µL of substrate peptide diluted in kinase buffer.

    • Include "no kinase" controls (substituting kinase with buffer) and "vehicle" controls (DMSO only).

  • Initiate Kinase Reaction:

    • Start the reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for Src.

    • Incubate the plate at 30°C for a predetermined linear reaction time (e.g., 60 minutes).[13]

  • ADP Detection (Following ADP-Glo™ Protocol): [2]

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, to kinase activity.

Data Analysis & Expected Results:

Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

CompoundExpected IC50 (vs. Src)Interpretation
PP2 (Positive Control) ~4-100 nM[14][15]Potent inhibition of Src kinase activity, confirming assay validity.
Test Inhibitor VariableThe measured IC50 value indicates the potency of the test compound against Src.
This compound > 50 µMNo significant inhibition of Src activity, confirming its status as a negative control.
Vehicle (DMSO) N/ARepresents 0% inhibition (maximum kinase activity).
Protocol 2: Cell-Based Western Blot Analysis of Src Autophosphorylation

This protocol assesses the ability of an inhibitor to block Src activity within a cellular context by measuring the phosphorylation status of Src at its activation loop (Tyrosine 416 in human c-Src).[16]

Objective: To demonstrate that a test inhibitor, but not the negative control, reduces Src autophosphorylation in cultured cells.

Materials:

  • Cell line with detectable basal or stimulated Src activity (e.g., NIH/3T3, various cancer cell lines).[15][17]

  • Complete cell culture medium.

  • This compound.

  • Test Inhibitor (e.g., PP2).

  • Stimulant (optional, e.g., PDGF, EGF) if basal Src activity is low.[15]

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE equipment and reagents.

  • PVDF or nitrocellulose membranes.

  • Primary Antibodies:

    • Anti-phospho-Src (Tyr416) antibody.

    • Anti-total Src antibody.

    • Anti-loading control antibody (e.g., β-actin, GAPDH).

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and allow them to adhere overnight.

    • Serum-starve cells for 4-24 hours if a growth factor stimulation is planned.

    • Pre-treat cells with the test inhibitor, negative control, or vehicle (DMSO) at the desired concentration (e.g., 1-10 µM) for 1-2 hours.

    • (Optional) Stimulate cells with a growth factor (e.g., 100 ng/mL PDGF for 15 minutes) to induce Src activation.[15]

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add ice-cold lysis buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.[16]

    • Incubate on ice for 30 minutes.

    • Centrifuge at ~14,000 x g for 20 minutes at 4°C to pellet debris.[16]

    • Collect the supernatant containing soluble proteins.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.

    • Boil samples for 5-10 minutes.

  • Western Blotting:

    • Separate protein lysates (20-30 µg per lane) via SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-Src (Tyr416) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply ECL substrate.

  • Imaging and Re-probing:

    • Capture the chemiluminescent signal.

    • Strip the membrane (if necessary) and re-probe with antibodies for total Src and a loading control to ensure equal protein loading.

Data Analysis & Expected Results:

Quantify band intensities using densitometry software. The key metric is the ratio of phospho-Src to total Src signal.

Treatment ConditionExpected p-Src/Total Src RatioInterpretation
Vehicle (DMSO) HighRepresents the basal or stimulated level of Src activity.
Test Inhibitor (e.g., PP2) Significantly ReducedDemonstrates effective inhibition of Src kinase activity in a cellular environment.
This compound Unchanged (similar to Vehicle)Shows no effect on Src phosphorylation, confirming its inactivity and validating inhibitor specificity.
Src Signaling and Inhibition Point

The diagram below depicts a simplified Src signaling pathway and highlights the point of inhibition by ATP-competitive inhibitors.

Src_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src Kinase RTK->Src Activation pSrc p-Src (Y416) (Active) Src->pSrc Autophosphorylation Substrates Downstream Substrates (e.g., FAK, STAT3) pSrc->Substrates Phosphorylation Cellular_Responses Cellular Responses (Proliferation, Migration) Substrates->Cellular_Responses Inhibitor PP2 / Test Inhibitor (ATP-Competitive) Inhibitor->Src Inhibition ATP_node ATP -> ADP Negative_Control Negative Control (Inactive Analog) Negative_Control->Src

Caption: Simplified Src signaling pathway showing the point of action for ATP-competitive inhibitors.

Conclusion

Rigorous scientific methodology demands the use of appropriate controls to validate experimental findings. This compound is an indispensable tool for researchers studying Src family kinases. Its structural similarity to, yet functional inactivity against, common pyrazolopyrimidine inhibitors allows for the confident attribution of observed biological phenomena to the specific inhibition of Src kinase activity. By incorporating this negative control into both biochemical and cell-based experimental designs as outlined in these protocols, researchers can significantly enhance the trustworthiness and impact of their findings.

References

Application Note & Protocol: A Guide to the Synthesis of 4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine Derivatives for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, largely due to its structural resemblance to the endogenous purine nucleus.[1] This bioisosteric relationship has rendered it a cornerstone for the development of potent enzyme inhibitors, particularly for protein kinases. This guide provides a detailed examination of a robust and versatile synthetic route to produce 4-amino-1-phenylpyrazolo(3,4-d)pyrimidine derivatives, a class of compounds with demonstrated efficacy as kinase inhibitors for cancer therapy and other cell signaling research.[2][3][4] We will explore the chemical rationale behind the chosen synthetic strategy, provide step-by-step protocols for synthesis and characterization, and discuss the application of these compounds in the context of drug discovery.

Introduction: The Privileged Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine framework is a heterocyclic system composed of a fused pyrazole and pyrimidine ring. Its structural similarity to adenine, a key component of adenosine triphosphate (ATP), makes it an ideal starting point for designing competitive inhibitors of ATP-dependent enzymes. One of the most well-known drugs from a related isomeric class is Allopurinol, a xanthine oxidase inhibitor used to treat gout, which underscores the therapeutic potential of this heterocyclic family.[5][6][7][8]

In the realm of oncology and cell signaling, the 1-phenyl and 4-amino substituted pyrazolo[3,4-d]pyrimidines have garnered significant attention. The 4-amino group often forms crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, while the 1-phenyl group can be oriented towards the solvent-exposed region, providing a vector for further chemical modification to enhance potency and selectivity.[4] Derivatives of this scaffold have shown potent inhibitory activity against various tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR) and Src family kinases, which are critical targets in cancer treatment.[4][9][10]

This document outlines a common and reliable multi-step synthesis to access this important class of molecules, starting from commercially available precursors.

Overall Synthetic Strategy & Rationale

The most logical and widely adopted strategy for constructing the 4-amino-1-phenylpyrazolo[3,4-d]pyrimidine core involves a convergent synthesis. The core pyrazole ring is constructed first, followed by the annulation of the pyrimidine ring. This approach allows for the late-stage introduction of diversity, which is highly desirable in drug discovery for building compound libraries.

The workflow can be dissected into four primary stages:

  • Pyrazole Formation: Construction of the key intermediate, ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, via a condensation reaction.

  • Pyrimidine Annulation: Cyclization of the aminopyrazole intermediate to form the pyrazolo[3,4-d]pyrimidin-4-one ring system.

  • Activation: Conversion of the 4-oxo group into a more reactive 4-chloro leaving group, which is susceptible to nucleophilic substitution.

  • Derivatization: Introduction of the 4-amino group and its variants through a nucleophilic aromatic substitution (SNAr) reaction.

This strategy is favored because the intermediates are generally stable and crystalline, and the reactions are high-yielding and scalable. The final SNAr step is particularly powerful for generating a library of analogues by simply varying the amine nucleophile.

G A Ethyl (ethoxymethylene)cyanoacetate + Phenylhydrazine B Step 1: Pyrazole Formation (Condensation/Cyclization) A->B C Ethyl 5-amino-1-phenyl-1H- pyrazole-4-carboxylate B->C D Step 2: Pyrimidine Annulation (Formamide) C->D E 1-Phenyl-1H-pyrazolo[3,4-d]- pyrimidin-4(5H)-one D->E F Step 3: Chlorination (POCl₃) E->F G 4-Chloro-1-phenyl-1H- pyrazolo[3,4-d]pyrimidine F->G H Step 4: Amination (SNAr) (R-NH₂) G->H I Target Derivatives: 4-(Alkyl/Aryl)amino-1-phenyl- 1H-pyrazolo[3,4-d]pyrimidine H->I

Diagram 1: General workflow for the synthesis of 4-amino-1-phenylpyrazolo[3,4-d]pyrimidine derivatives.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Phosphorous oxychloride (POCl₃) is highly corrosive and reacts violently with water; handle with extreme care.

Protocol 1: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate

Causality: This step establishes the core substituted pyrazole ring. The reaction proceeds via a condensation of phenylhydrazine with ethyl (ethoxymethylene)cyanoacetate, followed by an intramolecular cyclization. Ethanol is a suitable polar protic solvent for this reaction.[11][12]

  • Reagents & Materials:

    • Phenylhydrazine (10.81 g, 100 mmol)

    • Ethyl (ethoxymethylene)cyanoacetate (16.92 g, 100 mmol)

    • Absolute Ethanol (200 mL)

    • 500 mL Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

  • Procedure:

    • Combine phenylhydrazine and ethyl (ethoxymethylene)cyanoacetate in the 500 mL round-bottom flask.

    • Add 200 mL of absolute ethanol and a magnetic stir bar.

    • Heat the mixture to reflux (approx. 80°C) with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexane:Ethyl Acetate).

    • After completion, allow the reaction mixture to cool to room temperature, and then cool further in an ice bath for 1 hour.

    • A precipitate will form. Collect the solid product by vacuum filtration.

    • Wash the solid with cold ethanol (2 x 30 mL) and dry under vacuum.

  • Self-Validation & Characterization:

    • Yield: Typically 85-95%.

    • Appearance: Off-white to pale yellow solid.

    • ¹H NMR (CDCl₃, 400 MHz): Expect signals for the ethyl group (triplet ~1.4 ppm, quartet ~4.3 ppm), a broad singlet for the amino protons (~5.5 ppm), and multiplets for the aromatic phenyl protons (~7.2-7.5 ppm), and a singlet for the pyrazole C3-H (~7.9 ppm).

    • Mass Spec (ESI+): Calculate the expected m/z for [M+H]⁺.

Protocol 2: Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Causality: This is a cyclocondensation reaction where formamide serves as both the reagent (providing the final carbon for the pyrimidine ring) and the solvent. The high temperature is necessary to drive the reaction to completion.[11][13]

  • Reagents & Materials:

    • Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (from Protocol 1, 23.12 g, 100 mmol)

    • Formamide (150 mL)

    • 250 mL Round-bottom flask with reflux condenser and thermometer

    • Heating mantle

  • Procedure:

    • Place the aminopyrazole intermediate into the round-bottom flask.

    • Add formamide and heat the mixture to 180-190°C with stirring.

    • Maintain this temperature for 6-8 hours. The reaction can be monitored by TLC until the starting material is consumed.

    • Cool the mixture to room temperature. A solid will precipitate.

    • Add water (100 mL) to the flask and stir for 30 minutes to break up the solid.

    • Collect the product by vacuum filtration, wash thoroughly with water (3 x 50 mL), and then with a small amount of cold ethanol.

    • Dry the solid under vacuum.

  • Self-Validation & Characterization:

    • Yield: Typically 80-90%.

    • Appearance: White or off-white solid.

    • ¹H NMR (DMSO-d₆, 400 MHz): Expect signals for the aromatic protons, a singlet for the pyrimidine C6-H (~8.1 ppm), a singlet for the pyrazole C3-H (~8.3 ppm), and a broad singlet for the N-H proton (>12 ppm).

    • Melting Point: Compare with literature values.

Protocol 3: Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Causality: The hydroxyl group of the pyrimidinone is a poor leaving group. Phosphorous oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent that converts the amide-like C=O group into a reactive chloro-substituent, activating the position for nucleophilic attack.[11]

  • Reagents & Materials:

    • 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (from Protocol 2, 21.22 g, 100 mmol)

    • Phosphorous oxychloride (POCl₃) (100 mL)

    • (Optional) N,N-Dimethylaniline (1-2 mL, catalytic)

    • 250 mL Round-bottom flask with reflux condenser

  • Procedure:

    • CAUTION: Perform this step in a certified fume hood. POCl₃ is highly corrosive.

    • Suspend the pyrimidinone in POCl₃ in the round-bottom flask.

    • (Optional) Add a catalytic amount of N,N-dimethylaniline.

    • Heat the mixture to reflux (approx. 106°C) for 4-6 hours. The suspension should become a clear solution.

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly and carefully pour the reaction mixture onto crushed ice (~500 g) in a large beaker with vigorous stirring. This step is highly exothermic and will release HCl gas.

    • A precipitate will form. Continue stirring until all the ice has melted.

    • Neutralize the acidic solution carefully by adding a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is ~7-8.

    • Collect the solid product by vacuum filtration, wash extensively with water, and dry under vacuum.

  • Self-Validation & Characterization:

    • Yield: Typically 85-95%.

    • Appearance: White to light brown solid.

    • ¹H NMR (CDCl₃, 400 MHz): The broad N-H signal will be absent. Expect signals for the aromatic protons and two singlets for the pyrazole and pyrimidine protons (~8.2 and ~9.0 ppm).

    • Mass Spec (ESI+): Confirm the mass and isotopic pattern for a chlorine-containing compound.

Protocol 4: Synthesis of 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine Derivatives

Causality: This is the key derivatization step. The electron-withdrawing pyrimidine and pyrazole rings make the C4 position highly electrophilic, facilitating a nucleophilic aromatic substitution (SNAr) reaction where the chlorine is displaced by an amine.[14]

  • Reagents & Materials:

    • 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (from Protocol 3, 2.31 g, 10 mmol)

    • Desired amine (e.g., aqueous ammonia, aniline, benzylamine, etc.) (20-30 mmol, 2-3 equivalents)

    • Solvent (e.g., 2-propanol, ethanol, or THF) (50 mL)

    • (Optional) Base such as triethylamine or DIPEA if using an amine salt.

    • 100 mL Round-bottom flask with reflux condenser

  • Procedure (General Example with Benzylamine):

    • Dissolve/suspend the 4-chloro intermediate in 50 mL of 2-propanol in the flask.

    • Add benzylamine (2.14 g, 20 mmol).

    • Heat the mixture to reflux for 2-4 hours. Monitor by TLC for the disappearance of the starting material.

    • Cool the reaction to room temperature. The product may precipitate directly.

    • If a precipitate forms, collect it by vacuum filtration and wash with cold solvent.

    • If no precipitate forms, concentrate the solvent under reduced pressure. The residue can be purified by recrystallization or flash column chromatography.

  • Self-Validation & Characterization:

    • Purification: Recrystallization from ethanol or purification by silica gel chromatography (e.g., gradient of ethyl acetate in hexane) is common.

    • Characterization: Full characterization by ¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy is required to confirm the structure of the final compound.[15]

Data Summary & Application in Drug Discovery

By varying the amine in Protocol 4, a library of compounds can be generated. The data should be tabulated to facilitate Structure-Activity Relationship (SAR) analysis.

Compound IDR-Group (on 4-NH-R )MethodYield (%)M.Wt ( g/mol )Key ¹H NMR Signal (δ, ppm)
APP-01 HNH₄OH75%213.22~7.8 (br s, NH₂)
APP-02 BenzylBenzylamine82%303.35~4.8 (d, CH₂)
APP-03 4-Methoxyphenylp-Anisidine78%319.34~3.8 (s, OCH₃)
APP-04 MorpholinylMorpholine85%283.32~3.9 (t, OCH₂), ~3.7 (t, NCH₂)

This systematic modification allows researchers to probe the chemical space around the core scaffold. For instance, these compounds can be screened in kinase activity assays. The pyrazolo[3,4-d]pyrimidine core acts as an ATP-mimetic "hinge-binder," while the appended R-group explores other pockets within the enzyme's active site.

G cluster_0 Kinase ATP Binding Site cluster_1 hinge Hinge Region (Backbone NH) gatekeeper Gatekeeper Residue pocket Hydrophobic Pocket inhibitor_core Pyrazolo[3,4-d]pyrimidine Core inhibitor_core->hinge H-Bonds inhibitor_r1 1-Phenyl Group inhibitor_r1->gatekeeper van der Waals inhibitor_r2 4-Amino-R Group inhibitor_r2->pocket Hydrophobic/ Polar Interactions

Diagram 2: Conceptual binding mode of a 4-aminopyrazolo[3,4-d]pyrimidine inhibitor in a kinase active site.

The synthesized derivatives serve as valuable tools for probing biological systems and act as starting points for hit-to-lead optimization campaigns in drug discovery.[16] Their efficacy can be evaluated in various cellular assays to measure antiproliferative activity against cancer cell lines.[10][12][15]

References

Application Notes and Protocols for 4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine in Agricultural Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolopyrimidine Scaffold in Agrochemical Research

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry and is increasingly recognized for its potential in the agrochemical sector.[1] As a purine isostere, this scaffold is adept at interacting with a wide range of biological targets, leading to diverse pharmacological and biological activities.[2] In the context of agricultural chemistry, derivatives of pyrazolo[3,4-d]pyrimidine are being investigated for their potential as herbicides and fungicides.[3] This document provides a detailed guide for researchers on the potential applications and experimental evaluation of 4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine, a key member of this chemical family, in the agricultural sciences. While specific data on this particular compound is emerging, the protocols provided herein are based on established methodologies for analogous compounds and are designed to be robust and adaptable.

Mechanism of Action: A Working Hypothesis

The precise mechanism of action for this compound in an agricultural context is not yet fully elucidated. However, based on the known biological activities of pyrazolopyrimidine derivatives, several hypotheses can be proposed. Many compounds with this core structure are known to be kinase inhibitors.[4] In plants, kinases are crucial for a vast array of cellular processes, including growth, development, and stress responses. Inhibition of a key plant-specific kinase could lead to potent herbicidal effects.

For its potential fungicidal activity, the mechanism may involve the disruption of essential fungal metabolic pathways. Some pyrazolopyrimidine derivatives have been shown to interfere with nucleic acid synthesis and other fundamental cellular processes in microorganisms.[5]

Potential Applications in Agricultural Chemistry

Herbicidal Activity

Derivatives of pyrazolo[3,4-d]pyrimidine have demonstrated promising herbicidal activity.[6] For instance, certain pyrazolo[3,4-d]pyrimidin-4-one derivatives have been shown to inhibit the root growth of various weed species.[6] The structural similarity of this compound to these active compounds suggests its potential as a selective or non-selective herbicide. Evaluation of its effects on both monocotyledonous and dicotyledonous plants is a critical area of investigation.

Fungicidal Activity

The pyrazolopyrimidine scaffold is also a component of molecules with known antifungal properties. Studies on related pyrazolo[1,5-a]pyrimidine derivatives have shown efficacy against a range of phytopathogenic fungi.[7] The proposed fungicidal action of this compound warrants investigation against common agricultural pathogens such as Botrytis cinerea, Fusarium graminearum, and various species of Aspergillus and Colletotrichum.

Experimental Protocols

The following protocols are designed as a starting point for the evaluation of this compound in an agricultural context. Researchers should optimize these protocols based on their specific experimental setup and target organisms.

Protocol 1: In Vitro Herbicidal Activity Assessment – Seed Germination and Root Elongation Assay

This protocol is adapted from methodologies used for screening novel herbicidal compounds.[6][8]

Objective: To determine the effect of this compound on the seed germination and root elongation of model plant species.

Materials:

  • This compound

  • Seeds of a model monocot (e.g., Echinochloa crus-galli - barnyard grass) and a model dicot (e.g., Brassica napus - rape)

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1 or equivalent)

  • Dimethyl sulfoxide (DMSO)

  • Sterile distilled water

  • Plant growth chamber with controlled temperature and light conditions

  • Micropipettes and sterile tips

  • Forceps

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

    • Prepare a series of dilutions from the stock solution using sterile distilled water to achieve final test concentrations (e.g., 1, 10, 50, 100, 250 µg/mL). Ensure the final DMSO concentration does not exceed 1% (v/v) in all treatments, including the control.

    • Prepare a control solution containing the same concentration of DMSO as the test solutions.

  • Seed Sterilization and Plating:

    • Surface sterilize the seeds by rinsing with 70% ethanol for 1 minute, followed by a 5-minute wash in a 1% sodium hypochlorite solution, and finally rinse three times with sterile distilled water.

    • Aseptically place one piece of filter paper in each Petri dish.

    • Pipette 5 mL of the respective test solution or control solution onto the filter paper in each Petri dish.

    • Carefully place 10-15 sterilized seeds on the moist filter paper in each dish, ensuring they are evenly spaced.

  • Incubation:

    • Seal the Petri dishes with parafilm to prevent moisture loss.

    • Place the Petri dishes in a plant growth chamber under controlled conditions (e.g., 25 ± 1°C, 16-hour light/8-hour dark photoperiod).

  • Data Collection and Analysis:

    • After 5-7 days of incubation, record the seed germination rate for each treatment. A seed is considered germinated when the radicle has emerged.

    • Measure the length of the primary root of each germinated seedling.

    • Calculate the percent inhibition of root elongation for each concentration compared to the control using the following formula:

      • % Inhibition = [(Control Mean Root Length - Treatment Mean Root Length) / Control Mean Root Length] * 100

    • Determine the IC50 value (the concentration that causes 50% inhibition of root elongation) using appropriate statistical software.

Data Presentation:

Compound Concentration (µg/mL)Germination Rate (%)Mean Root Length (mm) ± SDInhibition of Root Elongation (%)
Control (0)0
1
10
50
100
250

Expected Outcome: This assay will provide quantitative data on the phytotoxicity of this compound, allowing for a preliminary assessment of its herbicidal potential.

Workflow for Herbicidal Activity Assessment:

Herbicidal_Activity_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis prep_solution Prepare Test Solutions (Compound + DMSO + Water) plate_seeds Plate Seeds in Petri Dishes with Treated Filter Paper prep_solution->plate_seeds sterilize_seeds Surface Sterilize Seeds sterilize_seeds->plate_seeds incubate Incubate in Growth Chamber (5-7 days) plate_seeds->incubate measure Measure Germination Rate and Root Length incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate

Caption: Workflow for in vitro herbicidal activity assessment.

Protocol 2: In Vitro Fungicidal Activity Assessment – Mycelial Growth Inhibition Assay

This protocol is based on the mycelium growth rate method commonly used in mycology and for screening antifungal compounds.[7][9][10]

Objective: To evaluate the inhibitory effect of this compound on the mycelial growth of pathogenic fungi.

Materials:

  • This compound

  • Pure cultures of test fungi (e.g., Sclerotinia sclerotiorum, Botrytis cinerea) on Potato Dextrose Agar (PDA) plates

  • Potato Dextrose Agar (PDA) medium

  • Dimethyl sulfoxide (DMSO)

  • Sterile Petri dishes (9 cm diameter)

  • Sterile cork borer (5 mm diameter)

  • Laminar flow hood

  • Incubator

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Amended Media:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

    • Autoclave the PDA medium and cool it to approximately 45-50°C in a water bath.

    • Under sterile conditions in a laminar flow hood, add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 10, 50, 100, 250 µg/mL). Mix thoroughly by swirling.

    • Prepare a control PDA medium containing the same concentration of DMSO as the treatment plates.

    • Pour the amended and control PDA into sterile Petri dishes (approximately 20 mL per dish) and allow them to solidify.

  • Inoculation:

    • From the margin of an actively growing fungal culture, take a 5 mm mycelial disc using a sterile cork borer.

    • Place the mycelial disc, mycelium-side down, in the center of each PDA plate (both treated and control).

  • Incubation:

    • Seal the plates with parafilm.

    • Incubate the plates in an incubator at the optimal growth temperature for the specific fungus (e.g., 25°C) in the dark.

  • Data Collection and Analysis:

    • When the fungal colony in the control plate has reached approximately 70-80% of the plate diameter, measure the diameter of the fungal colony in all plates in two perpendicular directions.

    • Calculate the average colony diameter for each treatment.

    • Calculate the percentage of mycelial growth inhibition using the following formula:

      • % Inhibition = [(Control Mean Diameter - Treatment Mean Diameter) / Control Mean Diameter] * 100

    • Determine the EC50 value (the effective concentration that causes 50% inhibition of mycelial growth) using appropriate statistical software.

Data Presentation:

Compound Concentration (µg/mL)Mean Colony Diameter (mm) ± SDMycelial Growth Inhibition (%)
Control (0)0
1
10
50
100
250

Expected Outcome: This assay will determine the fungistatic or fungicidal activity of this compound against specific plant pathogenic fungi.

Workflow for Fungicidal Activity Assessment:

Fungicidal_Activity_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_analysis Data Analysis prep_media Prepare Amended PDA Media (Compound + DMSO + PDA) inoculate Inoculate Plates with Fungal Mycelial Discs prep_media->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate % Inhibition and EC50 measure->calculate

Caption: Workflow for in vitro fungicidal activity assessment.

Structure-Activity Relationship (SAR) Considerations

While this guide focuses on this compound, it is crucial for researchers to consider the broader SAR of this chemical class. Studies have shown that substitutions at various positions on the pyrazolopyrimidine ring can significantly impact biological activity. For example, in some herbicidal pyrazolylpyrimidine derivatives, an alkynyloxy group at the 6-position of the pyrimidine ring was important for bleaching activities, while an amino group at the same position led to excellent root growth inhibition.[11] Therefore, the synthesis and evaluation of analogs of this compound with modifications on the phenyl ring and the pyrimidine ring could lead to the discovery of more potent and selective agrochemicals.

Conclusion

This compound represents a promising starting point for the development of novel herbicides and fungicides. The protocols detailed in this guide provide a robust framework for the initial screening and characterization of its agricultural potential. Further research into its mechanism of action, spectrum of activity, and SAR will be essential for its potential development as a commercial agrochemical.

References

Development of 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine-based Polymers: Application Notes and Protocols for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and anti-cancer agents.[1][2][3] The development of polymers based on this pharmacologically active monomer, specifically 4-amino-1-phenylpyrazolo[3,4-d]pyrimidine, opens new avenues for the creation of advanced drug delivery systems and bioactive materials. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of these novel polymers. We present detailed, field-proven protocols for the multi-step synthesis of the monomer and its subsequent oxidative polymerization. Furthermore, we outline a systematic approach to the physicochemical characterization of the resulting polymer and discuss its potential as a biocompatible and conductive platform for controlled drug release, drawing parallels with established systems like polyaniline and polypyrrole.[4][5][6]

Introduction: The Rationale for Polymerizing a Bioactive Scaffold

The convergence of polymer chemistry and medicinal chemistry offers the potential to create materials with intrinsic therapeutic activity or enhanced drug delivery capabilities. The 4-amino-1-phenylpyrazolo[3,4-d]pyrimidine moiety is a well-established pharmacophore known to interact with various biological targets, including kinases.[1][2][3] By polymerizing this unit, we aim to develop a material that not only serves as a carrier but may also exhibit synergistic bioactivity. The conjugated nature of the resulting polymer is anticipated to bestow conductive properties, enabling applications in electrically stimulated drug release and biosensing.[4][7] This document serves as a practical guide for researchers venturing into this exciting interdisciplinary field.

Monomer Synthesis: 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine

The synthesis of the monomer is a critical first step that dictates the purity and quality of the final polymer. The following is a reliable two-step protocol starting from commercially available precursors.

Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

The initial step involves the chlorination of 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. This reaction is a standard procedure for converting pyrazolopyrimidinones to their more reactive chloro derivatives.[2][8]

Synthesis_Step1 start 1-Phenyl-1,5-dihydro-4H- pyrazolo[3,4-d]pyrimidin-4-one reaction1 Reflux start->reaction1 reagent1 Phosphorus Oxychloride (POCl3) reagent1->reaction1 product1 4-Chloro-1-phenyl-1H- pyrazolo[3,4-d]pyrimidine reaction1->product1

Caption: Synthetic scheme for the chlorination of the pyrazolopyrimidinone core.

Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (1 equivalent) in phosphorus oxychloride (POCl₃, 10 equivalents).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the acidic solution with a saturated sodium bicarbonate solution until the effervescence ceases. The crude product will precipitate out.

  • Purification: Filter the precipitate, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol to yield the desired 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine as a crystalline solid.

Synthesis of 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine

The chloro-substituent at the 4-position is readily displaced by an amino group via nucleophilic aromatic substitution.

Synthesis_Step2 start 4-Chloro-1-phenyl-1H- pyrazolo[3,4-d]pyrimidine reaction1 Stir at RT start->reaction1 reagent1 Ammonium Hydroxide (NH4OH) reagent1->reaction1 product1 4-Amino-1-phenylpyrazolo [3,4-d]pyrimidine reaction1->product1

Caption: Amination of the 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.

Protocol:

  • Reaction Setup: In a sealed tube, dissolve 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (1 equivalent) in a suitable solvent such as 2-propanol.

  • Reaction: Add an excess of concentrated ammonium hydroxide (e.g., 20 equivalents) to the solution. Seal the tube and stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Purification: The resulting solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford pure 4-amino-1-phenylpyrazolo[3,4-d]pyrimidine.

Polymerization: Oxidative Polymerization of 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine

Oxidative polymerization is a common and effective method for the synthesis of conductive polymers from aromatic amines.[9] This protocol is adapted for the polymerization of our bioactive monomer.

Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification Monomer Dissolve Monomer in Acidic Medium Initiation Cool Monomer Solution (0-5 °C) Monomer->Initiation Oxidant Prepare Oxidant Solution (e.g., APS in water) Addition Slowly Add Oxidant Solution Oxidant->Addition Initiation->Addition Propagation Stir for 24h at 0-5 °C Addition->Propagation Filtration Filter Precipitate Propagation->Filtration Washing Wash with Acid, Water, and Methanol Filtration->Washing Drying Dry under Vacuum Washing->Drying Final_Polymer Poly(4-amino-1-phenylpyrazolo [3,4-d]pyrimidine) Drying->Final_Polymer Characterize

Caption: Workflow for the oxidative polymerization process.

Protocol:

  • Monomer Solution Preparation: Dissolve 4-amino-1-phenylpyrazolo[3,4-d]pyrimidine (1 equivalent) in an acidic aqueous solution (e.g., 1 M HCl) in a reaction vessel. Stir until fully dissolved.

  • Oxidant Solution Preparation: In a separate beaker, dissolve ammonium persulfate (APS, 1.25 equivalents) in deionized water.

  • Initiation: Cool the monomer solution to 0-5 °C in an ice bath with continuous stirring.

  • Polymerization: Slowly add the APS solution dropwise to the cooled monomer solution over a period of 30 minutes. A color change should be observed, indicating the onset of polymerization.

  • Propagation: Allow the reaction to proceed at 0-5 °C for 24 hours with constant stirring.

  • Isolation: The polymer will precipitate out of the solution. Collect the precipitate by vacuum filtration.

  • Purification: Wash the polymer sequentially with 1 M HCl, deionized water, and methanol to remove unreacted monomer, oxidant, and oligomers.

  • Drying: Dry the purified polymer in a vacuum oven at 60 °C for 24 hours.

Physicochemical Characterization

A thorough characterization of the synthesized polymer is essential to understand its structure, properties, and potential for applications.

Technique Parameter Expected Results for Poly(4-amino-1-phenylpyrazolo[3,4-d]pyrimidine)
FTIR Spectroscopy Functional GroupsBroad N-H stretching bands (3200-3500 cm⁻¹), C=N and C=C stretching of the pyrazolopyrimidine ring (1500-1650 cm⁻¹), and bands corresponding to the phenyl group.
¹H NMR Spectroscopy Proton EnvironmentBroad, overlapping signals in the aromatic region (7.0-9.0 ppm) due to the polymer backbone. Disappearance of sharp monomer peaks.
Gel Permeation Chromatography (GPC) Molecular Weight & PolydispersityTo be determined. Expected to yield a broad peak indicating a distribution of polymer chain lengths. Mₙ and PDI will be calculated.
Thermogravimetric Analysis (TGA) Thermal StabilityOnset of degradation temperature is expected to be above 250 °C, indicating good thermal stability.
Cyclic Voltammetry (CV) Electrochemical PropertiesReversible redox peaks indicating the electroactivity and conductive nature of the polymer.

Applications in Drug Development

The unique combination of a bioactive backbone and potential conductivity makes poly(4-amino-1-phenylpyrazolo[3,4-d]pyrimidine) a promising candidate for advanced drug delivery systems.

Inherently Bioactive Scaffolds

The polymer itself, being composed of repeating units of a kinase inhibitor scaffold, may exhibit intrinsic anti-proliferative or anti-inflammatory properties. This could be particularly advantageous in applications such as drug-eluting stents or coatings for medical implants, where localized and sustained bioactivity is desired.

Electrically-Triggered Drug Delivery

Conductive polymers can be used to fabricate "smart" drug delivery systems where the release of a therapeutic agent can be controlled by an external electrical stimulus.[7] The polymer can be loaded with a drug, and upon application of a specific voltage, a change in the polymer's redox state can trigger the release of the entrapped molecules.[6]

Drug_Delivery cluster_loading Drug Loading cluster_release Stimulated Release Polymer Polymer Matrix Loading Encapsulation Polymer->Loading Drug Drug Molecules Drug->Loading Redox Polymer Redox Change Loading->Redox Loaded Polymer Stimulus Electrical Stimulus Stimulus->Redox Release Drug Release Redox->Release Target Target Site Release->Target Therapeutic Effect

Caption: Mechanism of electrically-triggered drug delivery from a conductive polymer matrix.

This controlled release profile is highly desirable for therapies requiring pulsatile or on-demand dosing, such as in cancer chemotherapy or chronic pain management.

Conclusion and Future Perspectives

The development of polymers from bioactive monomers like 4-amino-1-phenylpyrazolo[3,4-d]pyrimidine represents a novel and promising strategy in materials science and drug development. The protocols outlined in this guide provide a solid foundation for the synthesis and characterization of these materials. Future work should focus on optimizing the polymerization conditions to control the molecular weight and conductivity of the polymer. In vivo studies are also necessary to evaluate the biocompatibility, biodegradability, and therapeutic efficacy of these innovative polymers. The fusion of bioactive scaffolds with conductive polymer technology has the potential to usher in a new era of smart and targeted therapeutics.

References

Application Notes and Protocols: Cell Cycle Analysis of Cancer Cells Treated with 4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the Engine of Cancer Proliferation

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] This class of compounds has garnered significant attention for its potential to modulate key signaling pathways that are often deregulated in cancer.[1][2] One such derivative, 4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine, and its related analogs have been investigated for their anticancer properties, which are often attributed to their ability to inhibit critical cellular kinases involved in cell cycle progression.[3][4]

Derivatives of this scaffold have been shown to act as inhibitors of key enzymes that drive cellular proliferation, such as Epidermal Growth Factor Receptor (EGFR) and Src kinase.[5][6][7] By targeting these kinases, these compounds can disrupt the downstream signaling cascades that control the cell cycle, leading to cell cycle arrest and, in some cases, apoptosis.[3][8] Understanding the precise impact of these compounds on the cell cycle is a crucial step in their development as potential cancer therapeutics.

Flow cytometry, a powerful technique for analyzing individual cells within a population, is the gold standard for cell cycle analysis.[9][10] This method relies on staining the cellular DNA with a fluorescent dye, such as propidium iodide (PI), which intercalates into the DNA. The intensity of the fluorescence is directly proportional to the amount of DNA in each cell, allowing for the discrimination of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).[11]

These application notes provide a comprehensive guide for researchers to investigate the effects of this compound on the cell cycle of cancer cells using flow cytometry with propidium iodide staining.

Scientific Principle: Interrogating the Cell Cycle with Propidium Iodide

The cell cycle is a tightly regulated process that governs cell growth and division.[11] It consists of four main phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). During the S phase, the cell replicates its entire genome, resulting in a doubling of its DNA content.[11]

Propidium iodide (PI) is a fluorescent molecule that binds to double-stranded DNA.[12] Because PI cannot cross the membrane of live cells, the cells must first be fixed and permeabilized to allow the dye to enter and stain the DNA. The amount of PI that binds is directly proportional to the amount of DNA in the cell.

When analyzed by flow cytometry, a population of asynchronously growing cells will display a characteristic DNA content histogram. This histogram will show two distinct peaks corresponding to the G0/G1 and G2/M phases, with a valley in between representing the S phase population.[11] By treating cancer cells with a compound like this compound, researchers can observe shifts in this distribution, indicating an arrest at a specific phase of the cell cycle. For example, an accumulation of cells in the G2/M peak would suggest that the compound interferes with the G2 to M transition or mitosis itself.[3]

Experimental Workflow

The following diagram outlines the general workflow for analyzing the cell cycle effects of this compound on cancer cells.

Cell Cycle Analysis Workflow cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Staining cluster_3 Data Acquisition & Analysis A Seed Cancer Cells B Treat with this compound (and vehicle control) A->B C Incubate for desired time points (e.g., 24, 48, 72 hours) B->C D Harvest Cells (Trypsinization) C->D E Wash with PBS D->E F Fix Cells (e.g., cold 70% Ethanol) E->F G Wash to remove Ethanol F->G H Treat with RNase A G->H I Stain with Propidium Iodide (PI) H->I J Acquire Data on Flow Cytometer I->J K Gate on Single Cells J->K L Generate DNA Content Histogram K->L M Quantify Cell Cycle Phases (G0/G1, S, G2/M) L->M

Caption: Experimental workflow for cell cycle analysis.

Detailed Protocols

Part 1: Cell Culture and Treatment

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)[5]

  • Vehicle control (DMSO)

  • 6-well cell culture plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Cell Seeding: Seed cancer cells in 6-well plates at a density that will allow for exponential growth during the treatment period. A typical starting density is 1 x 10^5 to 5 x 10^5 cells/well.

  • Adherence: Allow cells to adhere and resume growth for 24 hours in a 37°C, 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration.

  • Incubation: Aspirate the old medium from the cells and replace it with the medium containing the compound or vehicle. Incubate the cells for the desired time points (e.g., 24, 48, and 72 hours).

Part 2: Sample Preparation and Staining

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Trypsin-EDTA

  • 70% Ethanol, ice-cold

  • RNase A solution (100 µg/mL in PBS)[13]

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)[13]

  • Flow cytometry tubes

  • Centrifuge

Protocol:

  • Harvesting: Aspirate the medium and wash the cells once with PBS. Add trypsin-EDTA to detach the cells. Once detached, neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.

  • Fixation: While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension. This helps to prevent cell clumping.[14]

  • Storage: Fixed cells can be stored at -20°C for at least 2 hours, and up to several weeks.[15][16]

  • Rehydration: Centrifuge the fixed cells at 500 x g for 5-10 minutes.[14] Discard the ethanol and wash the cell pellet twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in 100-500 µL of RNase A solution. Incubate for 15-30 minutes at 37°C or room temperature to ensure that only DNA is stained.[13][15]

  • PI Staining: Add 400-500 µL of PI staining solution to the cells.[13][14] Incubate for at least 10-30 minutes at room temperature in the dark.[14][17]

Part 3: Flow Cytometry and Data Analysis

Materials:

  • Flow cytometer equipped with a 488 nm laser

  • Analysis software (e.g., FlowJo, FCS Express)

Protocol:

  • Data Acquisition: Analyze the stained cells on a flow cytometer. Collect the PI fluorescence signal in the appropriate channel (typically FL2 or FL3) on a linear scale.[14] It is crucial to acquire a sufficient number of events (at least 10,000 single cells) for robust statistical analysis.[13]

  • Gating Strategy:

    • First, use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.

    • Next, use a pulse-width vs. pulse-area plot for the PI signal to exclude doublets and cell aggregates, ensuring that only single cells are analyzed.[14]

  • Histogram Analysis: Generate a histogram of the PI fluorescence intensity for the single-cell population.

  • Quantification: Use the cell cycle analysis module in your software to deconvolute the histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.[15]

Data Presentation and Interpretation

The results of the cell cycle analysis should be presented in a clear and concise manner. A table summarizing the percentage of cells in each phase of the cell cycle for the control and treated samples at different time points is recommended.

Table 1: Effect of this compound on Cell Cycle Distribution

TreatmentConcentration (µM)Time (hours)% G0/G1% S% G2/M
Vehicle Control02460.5 ± 2.125.3 ± 1.514.2 ± 1.8
Compound X102455.2 ± 2.520.1 ± 1.924.7 ± 2.3
Compound X202448.7 ± 3.015.8 ± 2.235.5 ± 3.1
Vehicle Control04858.9 ± 1.926.8 ± 1.714.3 ± 1.5
Compound X104840.1 ± 2.812.5 ± 1.647.4 ± 3.5
Compound X204830.5 ± 3.28.9 ± 1.360.6 ± 4.0

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation: An increase in the percentage of cells in a particular phase of the cell cycle, with a corresponding decrease in other phases, suggests a cell cycle arrest at that point.[18] For example, some pyrazolo[3,4-d]pyrimidine derivatives have been shown to cause an accumulation of cells in the G2/M phase, indicating a block in the transition from G2 to mitosis or during mitosis itself.[3][19] Other derivatives have been reported to induce an S-phase arrest.[20][21]

Signaling Pathway Visualization

The following diagram illustrates a simplified potential mechanism of action for pyrazolo[3,4-d]pyrimidine derivatives targeting kinases that regulate the cell cycle.

Signaling Pathway cluster_0 Upstream Signaling cluster_1 Cell Cycle Regulation GF Growth Factors RTK Receptor Tyrosine Kinases (e.g., EGFR) GF->RTK Src Src Kinase RTK->Src CyclinD_CDK46 Cyclin D / CDK4/6 Src->CyclinD_CDK46 G1_S G1/S Transition CyclinD_CDK46->G1_S CyclinE_CDK2 Cyclin E / CDK2 S_Phase S Phase Progression CyclinE_CDK2->S_Phase CyclinA_CDK2 Cyclin A / CDK2 G2_M G2/M Transition CyclinA_CDK2->G2_M CyclinB_CDK1 Cyclin B / CDK1 G1_S->CyclinE_CDK2 S_Phase->CyclinA_CDK2 G2_M->CyclinB_CDK1 Compound 4-Amino-1-phenylpyrazolo (3,4-d)pyrimidine Compound->RTK Inhibition Compound->Src Inhibition

Caption: Potential mechanism of cell cycle inhibition.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High CV of G0/G1 peak - High flow rate- Cell clumping- Inconsistent staining- Run samples at the lowest flow rate setting.[17][22]- Gently resuspend cell pellets; filter cells through a nylon mesh if necessary.[15]- Ensure consistent incubation times and reagent concentrations.
No distinct G2/M peak - Cells are not proliferating- Insufficient cell number- Ensure cells are in the exponential growth phase before treatment.[17]- Use an optimal cell concentration, typically around 1 x 10^6 cells/mL.[17]
Excessive debris in scatter plot - Cell death due to high drug toxicity- Harsh sample preparation- Perform a dose-response experiment to find the optimal drug concentration.- Handle cells gently during harvesting and washing; do not vortex vigorously.[17]
Single broad peak instead of distinct phases - Insufficient PI/RNase staining- Incorrect cytometer settings- Ensure cell pellet is fully resuspended in the staining solution and incubate for the recommended time.[22]- Check that the PI fluorescence is collected on a linear scale and that voltages are set appropriately.[14]

References

High-Throughput Screening of Pyrazolo[3,4-d]pyrimidine Libraries for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Discovery Professionals

Introduction

The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry, particularly in the pursuit of novel kinase inhibitors for oncology.[1][2] This fused heterocyclic system is a bioisostere of adenine, the core component of adenosine triphosphate (ATP).[1] This structural mimicry allows pyrazolo[3,4-d]pyrimidine derivatives to function as highly effective ATP-competitive inhibitors, binding to the kinase hinge region in the ATP-binding pocket.[2]

Kinases are critical regulators of numerous cellular processes, including proliferation, survival, and motility; their aberrant activity is a hallmark of many cancers.[3] Consequently, they are among the most intensely pursued drug targets. Members of the pyrazolo[3,4-d]pyrimidine class have shown potent activity against a range of oncologically relevant kinases, including Bruton's tyrosine kinase (BTK), Src family kinases, and cyclin-dependent kinases (CDKs).[1][4][5] This has led to the successful development of clinical candidates, such as the FDA-approved BTK inhibitor ibrutinib.[2]

High-throughput screening (HTS) is the cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify starting points for drug development. This application note provides a comprehensive, field-proven guide for researchers conducting HTS campaigns with pyrazolo[3,4-d]pyrimidine libraries. We will detail a robust workflow, from primary biochemical screening and data analysis to a multi-tiered hit validation cascade, ensuring the confident identification of genuine, high-quality hit compounds.

Part 1: The Primary Biochemical Screening Strategy

The initial goal of an HTS campaign is to efficiently and accurately identify compounds that modulate the activity of the target kinase from a library of thousands of molecules. The choice of primary assay is therefore critical, demanding high sensitivity, robustness, and scalability.

Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

For kinase screening, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a superior technology. It combines the sensitivity of FRET with time-resolved detection to minimize background fluorescence and interference from library compounds, leading to an excellent signal-to-noise ratio.[6]

The assay works by measuring the phosphorylation of a substrate peptide. A long-lifetime terbium (Tb) or europium (Eu) cryptate acts as the FRET donor, typically conjugated to an antibody that recognizes the phosphorylated substrate. A fluorescent acceptor (e.g., fluorescein) is conjugated to the substrate peptide itself. When the kinase phosphorylates the substrate, the antibody binds, bringing the donor and acceptor into close proximity. Excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. This FRET signal is directly proportional to the level of kinase activity.[7]

cluster_0 Low Kinase Activity (Inhibited) cluster_1 High Kinase Activity (Active) Kinase_I Kinase + Inhibitor Substrate_I Substrate-Acceptor Kinase_I->Substrate_I No Phosphorylation ATP_I ATP Result_I No FRET Low Signal Antibody_I Antibody-Donor Kinase_A Active Kinase Substrate_A Substrate-Acceptor ATP_A ATP pSubstrate_A Phospho-Substrate-Acceptor Substrate_A->pSubstrate_A Phosphorylation FRET FRET High Signal pSubstrate_A->FRET Binding Antibody_A Antibody-Donor Antibody_A->FRET Binding

Caption: Mechanism of a TR-FRET kinase assay.

Protocol 1: Primary HTS for Src Kinase Inhibitors using TR-FRET

This protocol is adapted for a 384-well plate format and is based on established TR-FRET assay principles, such as those used in LanthaScreen® assays.[8][9]

1. Reagent Preparation:

  • 1X Kinase Buffer: Prepare according to manufacturer specifications (e.g., Thermo Fisher PV3189). Ensure all required additives like DTT and MgCl₂ are included.

  • 2X Substrate/ATP Mix: In 1X Kinase Buffer, prepare a solution containing the fluorescein-labeled substrate (e.g., Fl-poly-GT, 400 nM) and ATP (20 µM, corresponding to the Kₘ). The concentrations are 2X the final desired concentration.

  • 2X Stop/Detection Mix: In TR-FRET Dilution Buffer (e.g., Thermo Fisher PV3574), prepare a solution containing EDTA (20 mM) to stop the kinase reaction and the Tb-labeled anti-phosphotyrosine antibody (e.g., Tb-pY20, 4 nM). The concentrations are 2X the final desired concentration.

  • Compound Plates: Serially dilute library compounds in 100% DMSO. Then, dilute into 1X Kinase Buffer to create a 4X final concentration working stock.

2. Assay Procedure:

  • Compound Dispensing: Add 5 µL of 4X compound solution (or appropriate controls) to the wells of a low-volume, black 384-well assay plate. (See Table 1 for plate layout).

  • Enzyme Addition: Add 5 µL of a 4X Src Kinase solution (prepared in 1X Kinase Buffer) to all wells. The optimal enzyme concentration should be predetermined by titration to yield an EC₈₀ signal.[8]

  • Initiate Reaction: Add 10 µL of the 2X Substrate/ATP Mix to all wells to start the kinase reaction. The final volume is now 20 µL.

  • Incubation: Cover the plate to prevent evaporation and incubate for 60 minutes at room temperature.

  • Stop and Detect: Add 20 µL of the 2X Stop/Detection Mix to all wells. Final volume is 40 µL.

  • Final Incubation: Cover the plate and incubate for 30-60 minutes at room temperature to allow for antibody binding.

  • Plate Reading: Read the plate on a TR-FRET-compatible plate reader, measuring emissions at 495 nm (donor) and 520 nm (acceptor) after a pulsed excitation at ~340 nm.[9]

Table 1: Example 384-Well Plate Layout for Primary HTS

Well TypeDescriptionCompoundSrc KinaseFinal DMSO %
Library Wells Test compounds from the libraryLibrary CompoundYes1%
Negative Control Maximum kinase activity (0% inhibition)Vehicle (DMSO)Yes1%
Positive Control Minimum kinase activity (100% inhibition)Known Inhibitor (e.g., Dasatinib)Yes1%
No Enzyme Control Background signalVehicle (DMSO)No1%

Part 2: Data Analysis and Hit Identification

Raw data from the plate reader must be processed to identify potential inhibitors.

1. Data Normalization:

  • Calculate the TR-FRET Ratio: For each well, divide the acceptor emission signal (520 nm) by the donor emission signal (495 nm).[6][7] This ratiometric calculation corrects for well-to-well variations.

  • Calculate Percent Inhibition: Normalize the data using the control wells: % Inhibition = 100 * (1 - [Ratio_Compound - Ratio_Positive] / [Ratio_Negative - Ratio_Positive])

2. Hit Selection: A "hit" is a compound that produces a statistically significant reduction in kinase activity. A common threshold is to select compounds that exhibit >50% inhibition or have a Z-score less than -3 . The Z-score measures the number of standard deviations a compound's result is from the mean of the neutral control wells, providing a measure of hit potency relative to plate variability.

Part 3: The Hit Confirmation and Validation Cascade

A primary screen will inevitably identify false positives—compounds that appear active due to assay interference rather than true target inhibition.[10][11] A rigorous validation cascade is essential to eliminate these artifacts and build confidence in the selected hits.

Start Pyrazolo[3,4-d]pyrimidine Library (~10,000 compounds) HTS Primary HTS (TR-FRET Assay) Start->HTS Hits Primary Hits (~200 compounds) HTS->Hits Reconfirm Hit Re-confirmation (Fresh Powder) Hits->Reconfirm Orthogonal Orthogonal Assay (e.g., ADP-Glo) Reconfirm->Orthogonal IC50 Dose-Response (IC50) Orthogonal->IC50 Confirmed Confirmed Hits (~20-30 compounds) IC50->Confirmed Biophys Biophysical Assay (e.g., SPR, MST) Confirmed->Biophys Cellular Cellular Assays (Target Engagement) Biophys->Cellular Leads Validated Leads (~3-5 compounds) Cellular->Leads cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: ADP to ATP Conversion & Detection Kinase Kinase ADP_prod ADP Kinase->ADP_prod Substrate Phosphorylation ATP_left ATP (remaining) Kinase->ATP_left Substrate Phosphorylation ATP_start ATP ATP_start->ADP_prod Substrate Phosphorylation ATP_start->ATP_left Substrate Phosphorylation ATP_new ATP (newly synthesized) ADP_prod->ATP_new ATP_depleted ATP Depleted ATP_left->ATP_depleted Reagent1 ADP-Glo™ Reagent Reagent2 Kinase Detection Reagent Reagent2->ATP_new Light Luminescence ATP_new->Light Luciferase Reaction

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for 4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yields and overcome common challenges in the laboratory. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to support your research and development efforts.

The synthesis of pyrazolo[3,4-d]pyrimidines is a cornerstone in the development of various therapeutic agents, owing to their structural similarity to purines.[1] This scaffold is prevalent in molecules targeting a range of biological pathways, including kinase inhibition.[2][3] Achieving high yields of the target compound, this compound, is crucial for the efficient progression of drug discovery projects.[4] This guide will address specific issues you may encounter during its synthesis, focusing on the common and robust method involving the cyclization of a 5-aminopyrazole precursor with formamide.[5][6]

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the most common and critical issues encountered during the synthesis of this compound.

Low or No Product Yield

Question: My reaction has resulted in a very low yield, or I have not isolated any of the desired product. What are the likely causes and how can I rectify this?

Answer: Low or no yield is a frequent challenge and can stem from several factors throughout the synthetic process. A systematic approach to troubleshooting is essential.

1. Purity of Starting Materials:

  • 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile: The quality of this precursor is paramount. Impurities can significantly hinder the cyclization step.[7]

    • Recommendation: Before starting the reaction, verify the purity of your aminopyrazole precursor using techniques like ¹H NMR, ¹³C NMR, and melting point analysis. If impurities are detected, recrystallization or column chromatography is recommended.

2. Reaction Conditions:

  • Temperature: The cyclization with formamide typically requires high temperatures, often near the boiling point of formamide (around 190-210 °C).[8][9]

    • Too Low: Insufficient temperature will lead to an incomplete reaction.

    • Too High: Excessive heat can cause decomposition of the starting material and product, leading to the formation of tar-like side products.

    • Recommendation: Carefully control the reaction temperature using a calibrated thermometer and a suitable heating mantle or oil bath. Consider performing small-scale experiments at slightly different temperatures (e.g., 185 °C, 195 °C, 205 °C) to determine the optimal condition for your specific setup.

  • Reaction Time: The duration of the reaction is also critical.

    • Too Short: The reaction may not go to completion.

    • Too Long: Prolonged heating can lead to product degradation.

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical reaction time is several hours (e.g., 6-8 hours).[8][9]

  • Solvent Quality (Formamide): Formamide serves as both a reactant and a solvent in this synthesis.[10]

    • Anhydrous Conditions: The presence of water can interfere with the reaction.

    • Recommendation: Use a fresh, unopened bottle of high-purity, anhydrous formamide. If the formamide has been opened previously, consider using molecular sieves to remove any absorbed moisture.

3. Inefficient Cyclization:

  • Mechanism Insight: The reaction proceeds through the formation of an intermediate which then undergoes intramolecular cyclization to form the pyrimidine ring.

    • Recommendation: Ensure thorough mixing of the reactants to promote efficient interaction and cyclization.

Formation of Side Products and Impurities

Question: My crude product shows multiple spots on TLC, and the final purified yield is low. What are the common side products, and how can I minimize their formation?

Answer: The formation of side products is a common issue in high-temperature reactions. Understanding the potential side reactions is key to mitigating them.

1. Hydrolysis of the Nitrile Group:

  • If moisture is present in the reaction, the nitrile group of the starting material can be hydrolyzed to a carboxylic acid or an amide, which may not cyclize efficiently under the reaction conditions.

    • Recommendation: As mentioned, ensure anhydrous conditions by using dry reagents and glassware.

2. Dimerization or Polymerization:

  • At high temperatures, starting materials or intermediates can sometimes undergo self-condensation or polymerization, leading to insoluble, tarry materials.

    • Recommendation: Avoid excessive temperatures and prolonged reaction times. A gradual increase in temperature to the desired reflux point can sometimes minimize these side reactions.

3. Incomplete Reaction:

  • Unreacted starting material is a common "impurity."

    • Recommendation: Use TLC to monitor the consumption of the starting material. If the reaction appears to stall, consider extending the reaction time, but be mindful of potential product degradation.

Purification Challenges

Question: I am having difficulty purifying the final product. What are the recommended methods for obtaining high-purity this compound?

Answer: Effective purification is crucial for obtaining a product that meets analytical standards for subsequent biological testing or further synthetic steps.

1. Crystallization:

  • Solvent Selection: The choice of solvent is critical for successful crystallization.

    • Recommendation: Ethanol, isopropanol, or mixtures of ethanol and water are often good choices for recrystallizing pyrazolopyrimidines.[11] Experiment with different solvent systems on a small scale to find the optimal conditions that provide good crystal formation and efficiently remove impurities.

2. Column Chromatography:

  • Stationary and Mobile Phases: If crystallization is ineffective, column chromatography is a reliable alternative.

    • Recommendation: Silica gel is the most common stationary phase. A gradient elution system, starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is often effective. The optimal solvent system should be determined by TLC analysis.

3. Characterization:

  • Purity Confirmation: After purification, it is essential to confirm the purity and identity of the final product.

    • Recommendation: Utilize a combination of analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm the structure and assess the purity of the synthesized compound.[6][11][12]

Frequently Asked Questions (FAQs)

Q1: What is the role of formamide in this synthesis?

A1: Formamide serves a dual purpose in this reaction. It acts as a high-boiling point solvent, allowing the reaction to be conducted at the necessary high temperatures for cyclization.[7] More importantly, it is the source of the C4 and N3 atoms of the pyrimidine ring. The formamide molecule effectively provides the "HC=N" unit required to close the six-membered ring.[10]

Q2: Can I use a different reagent instead of formamide for the cyclization?

A2: Yes, other reagents can be used to form the pyrimidine ring from 5-aminopyrazole precursors. For example, formic acid can also be used, often under reflux conditions.[2][13] The choice of reagent can influence the reaction conditions and the final product. For instance, reacting the aminopyrazole with urea or thiourea can lead to the corresponding 4-hydroxy or 4-mercapto pyrazolopyrimidines.[5]

Q3: Is microwave-assisted synthesis a viable option for this reaction?

A3: Microwave-assisted organic synthesis (MAOS) can be an excellent alternative to conventional heating for this type of cyclization.[14] Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can sometimes lead to improved yields and cleaner reaction profiles by minimizing the formation of side products due to localized and efficient heating.[15] If you have access to a microwave reactor, it is worth exploring its use for this synthesis.

Q4: What are the key safety precautions I should take during this synthesis?

A4: Safety is paramount in any chemical synthesis. For this particular reaction, pay close attention to the following:

  • High Temperatures: The reaction is run at high temperatures. Use appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses. Conduct the reaction in a well-ventilated fume hood.

  • Formamide: Formamide is a teratogen and should be handled with care. Avoid inhalation and skin contact.

  • Pressure Build-up: When heating a reaction to high temperatures, ensure the system is not sealed to avoid pressure build-up.

Q5: How can I improve the scalability of this synthesis?

A5: Scaling up a reaction can present new challenges. For this synthesis, consider the following:

  • Heat Transfer: Ensure efficient and even heat distribution throughout the larger reaction vessel. Mechanical stirring is highly recommended for larger scale reactions.

  • Reagent Addition: For larger quantities, a controlled, gradual addition of one reagent to another (if applicable to a modified procedure) might be necessary to manage any exotherms.

  • Work-up and Purification: The work-up and purification procedures may need to be adapted for larger volumes. For example, filtration and crystallization techniques may need to be optimized for larger quantities of material.

Experimental Protocols & Data

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and the purity of your starting materials.

Materials:

  • 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

  • Formamide (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Thermometer

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (1 equivalent).

  • Add an excess of anhydrous formamide (e.g., 10-20 equivalents by volume).

  • Heat the reaction mixture with stirring to 190-200 °C.

  • Maintain the reaction at this temperature for 6-8 hours, monitoring the progress by TLC.

  • After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Pour the cooled reaction mixture into ice-water.

  • Collect the resulting precipitate by vacuum filtration and wash it with cold water.

  • Dry the crude product in a vacuum oven.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Data Summary Table
ParameterRecommended Range/ValueRationale
Reaction Temperature 190-200 °COptimal for cyclization; balances reaction rate and potential for degradation.[8]
Reaction Time 6-8 hoursTypically sufficient for complete conversion, but should be monitored by TLC.
Formamide Anhydrous, excessActs as both reactant and solvent; anhydrous conditions are crucial.[10]
Purification Method Recrystallization/Column ChromatographyTo achieve high purity of the final product.

Visualizing the Workflow

Synthesis and Troubleshooting Workflow

The following diagram illustrates the general workflow for the synthesis and the key decision points for troubleshooting.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_troubleshooting Troubleshooting Start Start CheckPurity Check Purity of Starting Material Start->CheckPurity PurifySM Purify Starting Material (Recrystallization/Chromatography) CheckPurity->PurifySM Impure Reaction Cyclization with Formamide (190-200°C, 6-8h) CheckPurity->Reaction Pure PurifySM->Reaction Monitor Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup Quench with Ice-Water & Filter Monitor->Workup Complete Purification Purify Crude Product (Recrystallization/Chromatography) Workup->Purification LowYield Low Yield? Workup->LowYield Characterization Characterize Product (NMR, MS, HPLC) Purification->Characterization SideProducts Side Products? Purification->SideProducts End End Characterization->End OptimizeTemp Optimize Temperature LowYield->OptimizeTemp Yes OptimizeTime Optimize Reaction Time LowYield->OptimizeTime Yes CheckAnhydrous Ensure Anhydrous Conditions LowYield->CheckAnhydrous Yes SideProducts->OptimizeTemp Yes AdjustPurification Adjust Purification Method SideProducts->AdjustPurification Yes

Caption: Workflow for synthesis and troubleshooting.

References

Technical Support Center: Purification of 4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this key pharmaceutical intermediate. Our goal is to equip you with the scientific rationale behind the procedures to ensure a successful and efficient purification process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and questions encountered during the recrystallization of this compound.

Q1: My compound won't fully dissolve in the hot solvent. What should I do?

A1: This issue typically arises from using an insufficient amount of solvent or selecting a solvent in which the compound has low solubility even at elevated temperatures.

  • Causality: For recrystallization to be effective, the compound must be highly soluble in the chosen solvent at its boiling point and poorly soluble at low temperatures.[1] If the compound doesn't dissolve, you cannot achieve the necessary supersaturated state upon cooling for crystal formation.

  • Troubleshooting Steps:

    • Incremental Solvent Addition: Add small increments of the hot solvent to your crude material while heating and stirring until the solid completely dissolves. Avoid adding a large excess of solvent, as this will significantly reduce your final yield.[2]

    • Solvent Re-evaluation: If you've added a substantial amount of solvent (e.g., >20-30 volumes) and the solid still hasn't dissolved, the chosen solvent is likely inappropriate. Refer to the solvent selection table below to choose a more suitable option. For this compound, which has polar functional groups, a polar solvent like ethanol or a mixture including a more powerful solvent like DMSO might be necessary.[3][4]

Q2: My compound "oiled out" during cooling instead of forming crystals. How can I fix this?

A2: "Oiling out" is the separation of the solute as a liquid phase rather than a solid crystalline phase.[5] This is a common problem when the melting point of the solute is lower than the boiling point of the solvent or when the solution is cooled too rapidly.

  • Causality: The formation of an oil indicates that the supersaturation of the solution is too high, and the molecules are separating from the solution faster than they can arrange themselves into an ordered crystal lattice.[5]

  • Troubleshooting Steps:

    • Re-heat and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to reduce the degree of supersaturation upon cooling.

    • Slow Cooling: Allow the solution to cool to room temperature slowly. You can insulate the flask to slow down the cooling rate. Rapid cooling often leads to precipitation or oiling out rather than crystallization.[6]

    • Solvent System Modification: Consider using a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Then, heat to clarify and cool slowly. For this compound, a DMSO/water or ethanol/water system could be effective.[3][4][7]

Q3: No crystals have formed even after the solution has cooled to room temperature. What's the next step?

A3: The absence of crystal formation usually points to either excessive solvent use or a supersaturated solution that is reluctant to nucleate.

  • Causality: Crystal formation requires both supersaturation and nucleation.[8] If too much solvent was used, the solution might not be supersaturated at room temperature. If the solution is supersaturated but no crystals form, it may lack nucleation sites for crystal growth to begin.

  • Troubleshooting Steps:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

      • Seeding: Add a tiny crystal of pure this compound to the solution. This "seed" crystal will act as a template for further crystal growth.[3]

    • Increase Supersaturation:

      • Evaporation: If nucleation techniques fail, you have likely used too much solvent. Gently heat the solution to boil off some of the solvent to increase the solute concentration. Then, allow it to cool again.

      • Cooling: Place the flask in an ice bath to further decrease the solubility of the compound.

Q4: My final product has a low yield. How can I improve it?

A4: A low yield can result from several factors, including using too much solvent, premature crystallization during hot filtration, or incomplete crystallization.

  • Causality: The yield is directly related to the difference in the compound's solubility in the chosen solvent at high and low temperatures. Any factor that increases the amount of compound remaining in the mother liquor will decrease the yield.[2]

  • Troubleshooting Steps:

    • Minimize Solvent Volume: Use only the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated to prevent the product from crystallizing out on the filter paper.

    • Maximize Crystal Recovery: After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize the amount of product that crystallizes out of the solution.

    • Second Crop of Crystals: The mother liquor (the solution remaining after filtration) can be concentrated by evaporation and cooled again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Q5: The color of my product has not improved after recrystallization. Why?

A5: Colored impurities may be present that have similar solubility properties to your target compound.

  • Causality: Recrystallization is most effective at removing impurities with different solubility profiles from the desired compound. If an impurity has similar solubility, it may co-crystallize.

  • Troubleshooting Steps:

    • Activated Carbon Treatment: Add a small amount of activated carbon (charcoal) to the hot solution before filtration. Activated carbon has a high surface area and can adsorb colored impurities. Use a minimal amount, as it can also adsorb your product, reducing the yield.

    • Solvent Selection: Experiment with different solvents. A different solvent system may have a more significant solubility difference between your compound and the colored impurity.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization from Ethanol

This protocol is a good starting point based on documented procedures for similar pyrazolopyrimidine derivatives.[7][9]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture to boiling with gentle swirling. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat source and allow it to cool slightly. Add a small amount of activated carbon and swirl. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated carbon or other insoluble impurities are present, perform a hot filtration using a pre-heated funnel and filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Crystal formation should begin as the solution cools.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Mixed-Solvent Recrystallization (Ethanol/Water)

This method is particularly useful if the compound is too soluble in a single solvent at room temperature.[7]

  • Dissolution: Dissolve the crude this compound in the minimum amount of hot ethanol in an Erlenmeyer flask.

  • Addition of Anti-solvent: While the solution is still hot, add water (the anti-solvent) dropwise until the solution becomes slightly and persistently cloudy (turbid).

  • Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature.

  • Cooling, Isolation, Washing, and Drying: Follow steps 5-8 from Protocol 1, using an ice-cold ethanol/water mixture for washing the crystals.

Data Presentation

PropertyValueSource(s)
Molecular Formula C₁₁H₉N₅[8]
Molecular Weight 211.22 g/mol [8]
Melting Point 228-230 °C[1]
Appearance White to light yellow powder or crystals
Solubility in DMSO 42 mg/mL (198.84 mM)[3][4]
Solubility in Ethanol 5 mg/mL (23.67 mM)[3][4]
Solubility in Water Insoluble[3][4]

Visualizations

Recrystallization_Workflow start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool_slowly Slow Cooling to Room Temperature hot_filter->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: Standard Recrystallization Workflow.

Troubleshooting_Tree start Problem Encountered During Recrystallization oiling_out Compound 'Oiled Out' start->oiling_out Liquid separation? no_crystals No Crystals Formed start->no_crystals Clear solution? low_yield Low Yield start->low_yield Poor recovery? reheat_add_solvent Re-heat & Add More Solvent oiling_out->reheat_add_solvent slow_cooling Ensure Slow Cooling oiling_out->slow_cooling change_solvent Change Solvent System oiling_out->change_solvent scratch_flask Scratch Flask no_crystals->scratch_flask seed_crystal Add Seed Crystal no_crystals->seed_crystal concentrate Concentrate Solution no_crystals->concentrate min_solvent Use Minimum Hot Solvent low_yield->min_solvent preheat_funnel Pre-heat Funnel for Hot Filtration low_yield->preheat_funnel full_cooling Ensure Thorough Cooling (Ice Bath) low_yield->full_cooling

Caption: Troubleshooting Decision Tree.

References

Identifying common impurities in 4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify impurities encountered during the synthesis of this important heterocyclic compound. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide in-depth, experience-based insights and practical solutions to ensure the integrity and purity of your synthesis.

Troubleshooting Guide: Identifying and Resolving Common Impurities

This section addresses specific experimental issues, their probable causes related to impurities, and detailed protocols for identification and remediation.

Question 1: I'm observing an unexpected peak in my HPLC analysis with a shorter retention time than my product. What could it be?

Answer:

An early-eluting peak in a reverse-phase HPLC analysis typically indicates a more polar compound than your target molecule, this compound. The most probable impurity is the unreacted starting material, ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate .

Causality: This impurity arises from incomplete cyclization during the reaction with formamide. The high temperatures required for this step can sometimes lead to decomposition or incomplete conversion if the reaction time or temperature is not optimal.

Identification Protocol:

  • HPLC-MS Analysis:

    • Expected [M+H]⁺ for the starting material: m/z 232.11

    • Expected [M+H]⁺ for the product: m/z 212.09

    • The mass difference will confirm the presence of the unreacted ester.

  • ¹H NMR Spectroscopy:

    • Look for the characteristic signals of the ethyl ester group in the starting material: a quartet around δ 4.3 ppm and a triplet around δ 1.3 ppm. These signals will be absent in the pure product.

Remediation Protocol:

  • Reaction Optimization: Ensure the cyclization reaction is driven to completion by optimizing the temperature (typically around 190°C) and reaction time (often several hours)[1]. Monitoring the reaction by TLC or HPLC is crucial.

  • Purification:

    • Recrystallization: This impurity can often be removed by recrystallization of the crude product from a suitable solvent system, such as ethanol or an ethanol/water mixture.

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography using a gradient of ethyl acetate in hexane can effectively separate the more polar starting material from the product.

Question 2: My final product has a persistent yellow color, and the purity by HPLC is lower than expected. I see a peak close to my product's peak.

Answer:

A common impurity that can be challenging to separate and may impart color is the intermediate, 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (the "hydroxy" intermediate). This impurity is formed during the cyclization step and should be consumed during the subsequent chlorination.

Causality: Incomplete chlorination with reagents like phosphorus oxychloride (POCl₃) will leave this intermediate in your reaction mixture. This intermediate will then be carried through to the final amination step.

Identification Protocol:

  • HPLC-MS Analysis:

    • Expected [M+H]⁺ for the hydroxy intermediate: m/z 213.07

    • Expected [M+H]⁺ for the product: m/z 212.09

    • The mass spectrum will show a peak with a mass one unit higher than the product.

  • ¹H NMR Spectroscopy:

    • The hydroxy intermediate will show a characteristic broad singlet for the N-H proton of the pyrimidinone ring, typically at a downfield chemical shift. The C6-H proton signal will also be in a different chemical environment compared to the final product.

Remediation Protocol:

  • Driving the Chlorination: Ensure the chlorination reaction goes to completion. This may involve using a slight excess of POCl₃ and an appropriate reaction temperature and time. Anhydrous conditions are critical, as moisture can decompose the POCl₃[2].

  • Purification:

    • Trituration: Triturating the crude product with a solvent in which the impurity is more soluble (e.g., diethyl ether or a mixture of hexane and ethyl acetate) can help remove it.

    • Column Chromatography: Careful column chromatography can separate the slightly more polar hydroxy intermediate from the final product.

Question 3: I have a significant impurity that appears to be a hydrolysis product. How can I identify and prevent its formation?

Answer:

A likely hydrolysis product is 4-hydroxy-1-phenylpyrazolo[3,4-d]pyrimidine , which is tautomeric with the pyrimidinone intermediate discussed in the previous question. This can also form from the hydrolysis of the 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine intermediate.

Causality: The 4-chloro intermediate is highly susceptible to hydrolysis. The presence of water in the amination step, either from wet solvents or reagents, will lead to the formation of this hydroxy impurity.

Identification Protocol:

  • HPLC-MS Analysis:

    • Expected [M+H]⁺ for the hydrolysis product: m/z 213.07

    • This will be identical to the hydroxy intermediate from incomplete chlorination.

  • FT-IR Spectroscopy:

    • The presence of a broad O-H stretching band and a C=O stretching band will indicate the presence of the pyrimidinone tautomer.

Prevention and Remediation:

  • Strict Anhydrous Conditions: Use dry solvents and reagents for the amination step. If the amine is used as a salt (e.g., hydrochloride), ensure the free base is generated under anhydrous conditions or that any water is removed before proceeding.

  • Control of Reaction pH: In some cases, acidic conditions can promote hydrolysis. Maintaining a slightly basic environment can suppress this side reaction.

  • Purification: As this impurity is identical to the intermediate from incomplete chlorination, the same purification strategies (trituration and column chromatography) apply.

Question 4: My mass spectrum shows a peak with the same mass as my product, but my sample is clearly impure by HPLC and NMR. What could be the issue?

Answer:

You are likely dealing with an isomeric impurity . In the synthesis of pyrazolo[3,4-d]pyrimidines, a potential side reaction is the Dimroth rearrangement , which can lead to the formation of a structural isomer. This type of rearrangement involves the opening and closing of the pyrimidine ring, leading to a translocation of the exocyclic amino group and an endocyclic nitrogen atom[3][4][5][6].

Causality: The Dimroth rearrangement can be promoted by heat and certain pH conditions. While less common in this specific synthesis, it is a known phenomenon in related heterocyclic systems.

Identification Protocol:

  • High-Resolution Mass Spectrometry (HRMS): While the nominal mass will be the same, HRMS can confirm the elemental composition is identical.

  • 2D NMR Spectroscopy (COSY, HMBC, NOESY): This is the most definitive way to identify an isomeric impurity.

    • HMBC (Heteronuclear Multiple Bond Correlation): Look for correlations between the protons and carbons that are inconsistent with the expected structure of this compound. For example, the correlation of the amino protons to the pyrazole ring carbons would be different in a rearranged isomer.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This can reveal through-space interactions between protons that would differ between isomers.

Remediation Protocol:

  • Careful Control of Reaction Conditions: Avoid prolonged heating at very high temperatures during the cyclization and amination steps.

  • Chromatographic Separation: Isomeric impurities can be very challenging to separate. Specialized chromatographic techniques may be necessary:

    • Preparative HPLC: Using a high-resolution column and an optimized mobile phase may be required to resolve the isomers.

    • Supercritical Fluid Chromatography (SFC): This technique can sometimes provide better separation of isomers than HPLC.

Summary of Potential Impurities

Impurity NameChemical StructureProbable OriginIdentification (m/z [M+H]⁺)
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylateIncomplete cyclization232.11
1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-oneIncomplete chlorination213.07
4-hydroxy-1-phenylpyrazolo[3,4-d]pyrimidineHydrolysis of 4-chloro intermediate213.07
Isomeric Impurity (e.g., via Dimroth Rearrangement)Rearrangement during synthesis212.09

Visualizing the Synthetic Pathway and Impurity Formation

G cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Chlorination cluster_3 Step 4: Amination A Phenylhydrazine + Ethyl (ethoxymethylene)cyanoacetate B Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate A->B Ethanol, 80°C C 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one B->C Formamide, 190°C I1 Impurity: Unreacted Starting Material B->I1 D 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine C->D POCl₃, 106°C I2 Impurity: Incomplete Chlorination C->I2 E This compound (Final Product) D->E Ammonia source I3 Impurity: Hydrolysis Product D->I3 H₂O I4 Impurity: Isomeric Product E->I4 Heat/pH

Caption: Synthetic pathway and points of impurity formation.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of this compound after initial synthesis and work-up?

A1: The purity of the crude product can vary significantly depending on the success of each synthetic step. It is not uncommon to see purities in the range of 85-95% by HPLC before further purification. The main impurities are often unreacted intermediates and side-products as detailed in the troubleshooting guide.

Q2: How critical are anhydrous conditions in this synthesis?

A2: Anhydrous conditions are most critical during the chlorination step with POCl₃. Phosphorus oxychloride reacts violently with water, which not only poses a safety hazard but also deactivates the reagent and can lead to the formation of acidic byproducts that may promote other side reactions[7][8][9]. While not as critical in the other steps, using dry solvents is good practice to minimize the risk of hydrolysis, especially of the 4-chloro intermediate.

Q3: Can I use a different reagent for the cyclization step instead of formamide?

A3: Yes, other one-carbon sources can be used for the cyclization of aminopyrazoles. For example, triethyl orthoformate followed by treatment with an ammonia source is a common alternative. The choice of reagent can influence the reaction conditions and the impurity profile.

Q4: What are the best practices for storing this compound?

A4: The compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation. For long-term storage, refrigeration is recommended. It is a relatively stable solid, but exposure to light and moisture should be minimized.

Q5: Are there any known safety concerns with the intermediates?

A5: Yes, several reagents and intermediates require careful handling.

  • Phenylhydrazine: Is a suspected carcinogen and is toxic.

  • Phosphorus oxychloride (POCl₃): Is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment.

  • 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine: As a chlorinated heterocycle, it should be handled with care as such compounds can be alkylating agents and potential mutagens.

Always consult the Safety Data Sheet (SDS) for each reagent and intermediate before starting any experimental work.

Experimental Workflow for Impurity Identification

G start Crude Product with Impurity hplc_ms HPLC-MS Analysis start->hplc_ms decision1 Mass matches known impurity? hplc_ms->decision1 nmr ¹H and ¹³C NMR hr_ms High-Resolution MS two_d_nmr 2D NMR (COSY, HMBC, NOESY) hr_ms->two_d_nmr identify_isomer Identify as isomeric impurity two_d_nmr->identify_isomer decision2 Mass matches product? decision1->decision2 No identify_known Identify as known impurity (Starting material, intermediate, hydrolysis product) decision1->identify_known Yes decision2->hr_ms Yes unknown Unknown Impurity decision2->unknown No remediate Apply appropriate remediation protocol identify_known->remediate identify_isomer->remediate

Caption: Workflow for the identification of unknown impurities.

References

Troubleshooting low yield in pyrazolo(3,4-d)pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a core component in numerous compounds targeting kinases and other key enzymes in signal transduction pathways.[1][2][3] As an isostere of adenine, it effectively mimics the purine core, enabling potent and selective inhibition of ATP-binding sites.[3] However, the synthesis of these valuable compounds is often plagued by challenges, with low yield being a primary concern for researchers.[4]

This guide provides a comprehensive, experience-driven framework for troubleshooting and optimizing the synthesis of pyrazolo[3,4-d]pyrimidines. Moving beyond simple procedural lists, we will delve into the mechanistic underpinnings of common failures, offering logical, step-by-step solutions to guide you toward a successful, high-yield synthesis.

Section 1: Foundational Troubleshooting - Precursor Purity and Reagent Integrity

The quality of your starting materials is the bedrock of your synthesis. Overlooking this fundamental aspect is a common source of poor yields and complex purification challenges.

Question: My final yield is consistently low, and TLC analysis of the crude product shows multiple unidentified spots. Where should I start troubleshooting?

Answer: Before scrutinizing reaction conditions, you must first validate the integrity of your starting materials and reagents. Low yields are frequently traced back to impure precursors or degraded reagents.[4][5]

Purity of the Aminopyrazole Precursor

The most common starting point for pyrazolo[3,4-d]pyrimidine synthesis is a substituted 5-amino-1H-pyrazole-4-carbonitrile or 5-amino-1H-pyrazole-4-carboxamide.[6] Impurities in this precursor can directly inhibit the crucial cyclization step.[4]

Troubleshooting Protocol:

  • Purity Verification: Do not rely solely on the label of a commercial bottle. Run a TLC of your aminopyrazole starting material against a pure standard if available. Analyze its purity via ¹H NMR and melting point determination. The presence of broad peaks in the NMR or a wide, depressed melting range indicates significant impurities.

  • Pre-Purification: If impurities are detected, purify the aminopyrazole precursor before starting the cyclization reaction.

    • Recrystallization: This is often the most effective method. Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexane) to find optimal conditions.

    • Column Chromatography: For non-crystalline or oily precursors, silica gel chromatography can be used.[5]

  • Verification: After purification, re-analyze the precursor by TLC and NMR to confirm its purity before proceeding.

Integrity of the C1 Source (Formamide, Orthoesters)

The C1 source, which forms the pyrimidine ring, is the second critical component. High-temperature reactions, especially with formamide, can lead to reagent decomposition and the formation of numerous side products.[7][8]

Common Issues & Solutions:

  • Formamide: Often used as both a reagent and a high-boiling solvent, formamide can decompose at high temperatures (typically >180°C) into hydrogen cyanide (HCN), ammonia, and carbon monoxide.[7][8][9] These byproducts can react with your starting materials or intermediates, leading to a complex mixture and low yield.

    • Solution: Use a freshly opened bottle of high-purity formamide. If in doubt, consider vacuum distillation of the formamide before use. Crucially, maintain the lowest possible reaction temperature that allows the reaction to proceed to completion.[10]

  • Triethyl Orthoformate/Formamidine Salts: These are excellent alternatives to formamide for lower-temperature reactions.[10][11]

    • Solution: Ensure these reagents are anhydrous. Triethyl orthoformate readily hydrolyzes in the presence of moisture. Formamidine salts, such as the acetate or hydrochloride, are generally more stable than the free base and are preferred.[10] Store these reagents under an inert atmosphere (Nitrogen or Argon) and use anhydrous solvents.

Section 2: Optimizing the Core Cyclization Reaction

Once your starting materials are verified, the next step is to optimize the conditions of the cyclization reaction itself. Temperature, solvent, and reaction time are all critical, interdependent variables.

Question: My reaction stalls and does not go to completion, even after prolonged heating. How can I drive the reaction forward?

Answer: An incomplete reaction points to suboptimal reaction conditions, where the activation energy for the cyclization is not being met, or the chosen conditions are inappropriate for your specific substrate.

Thermal vs. Microwave-Assisted Synthesis

The method of heating can dramatically impact reaction time and yield.

  • Conventional Heating: Relies on thermal conduction. Can lead to long reaction times (24-72 hours) and thermal degradation of the product, especially when high temperatures are required.[10]

  • Microwave Irradiation: Offers rapid, uniform heating, often leading to dramatically reduced reaction times (minutes vs. hours) and higher yields.[11][12][13] This is due to the efficient coupling of microwave energy with polar solvents and reactants, accelerating the reaction rate.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", fontname="Arial", margin=0.2]; edge [fontname="Arial"];

} caption { label = "Fig 1. Troubleshooting Decision Flow for Reaction Conditions." fontsize = 12 fontname = "Arial" } enddot Caption: Fig 1. Troubleshooting Decision Flow for Reaction Conditions.

Solvent and Temperature Optimization

The choice of solvent is critical for reactant solubility and achieving the necessary reaction temperature.[5]

Recommended Optimization Protocol:

  • Solvent Screening: If using microwave synthesis, ethanol is often an excellent starting point, demonstrating superior results in several studies.[11][12] For conventional heating, higher-boiling solvents like 2-methoxyethanol or formamide are common.[10]

  • Temperature Gradient: The optimal temperature can be narrow. Too low, and the reaction is incomplete; too high, and side products dominate.[4]

    • Conventional: Start at a lower temperature (e.g., 100-120°C) and incrementally increase it while monitoring the reaction by TLC.[10]

    • Microwave: Perform a temperature screen (e.g., 140°C, 150°C, 160°C) to find the sweet spot.[11] Be mindful of pressure limits in sealed vessels.

  • Reaction Time: Monitor the reaction's progress every few hours (conventional) or every 10-15 minutes (microwave) using TLC. Stop the reaction once the starting material is consumed to prevent product degradation.

ParameterConventional HeatingMicrowave SynthesisKey Considerations
Typical Solvent Formamide, 2-MethoxyethanolEthanol, AcetonitrileSolvent must fully dissolve starting materials.
Temperature Range 100°C - 190°C[10]150°C - 170°C[11]Higher temps risk decomposition.
Typical Time 24 - 72 hours[10]30 - 60 minutes[11][12]Monitor by TLC to avoid byproduct formation.

Section 3: Diagnosing and Mitigating Side Reactions

If your reaction goes to completion but the yield is still low after purification, the formation of stable side products is the likely culprit.

Question: TLC shows a major spot that is not my product, and purification is difficult. What could this side product be?

Answer: The identity of the side product depends heavily on your starting materials and reagents. One of the most common issues arises from the starting material itself.

N-Formylation of the Starting Amine

When using formamide or triethyl orthoformate, a common side reaction is the formylation of the 5-amino group on the pyrazole ring. This N-formyl intermediate is often stable and may not cyclize efficiently under the reaction conditions, effectively acting as a dead-end product.

dot graph { layout=neato; node [shape=none, margin=0, image="https://i.imgur.com/your_image.png"]; // Placeholder for a chemical structure image edge [arrowhead=vee, color="#34A853"];

} caption { label = "Fig 2. Competing Reaction Pathways." fontsize = 12 fontname = "Arial" } enddot Caption: Fig 2. Competing Reaction Pathways.

Diagnostic & Mitigation Strategy:

  • Characterization: Attempt to isolate the side product by column chromatography. Obtain a ¹H NMR and mass spectrum. The presence of a formyl proton signal (~8-8.5 ppm) and a corresponding mass increase are strong indicators of N-formylation.

  • Mitigation - Use of Formamidine: Switch from formamide or orthoesters to formamidine acetate or hydrochloride.[10] Formamidine provides the complete N=CH-NH2 unit required for cyclization in a single step, bypassing the stable N-formyl intermediate. This allows the reaction to proceed at significantly lower temperatures (e.g., 85-125°C), which further minimizes thermal decomposition.[10]

Section 4: FAQs - Quick Troubleshooting

Q1: My product seems to be insoluble in everything. How can I purify it?

  • A1: Pyrazolo[3,4-d]pyrimidines, especially those with unsubstituted N-H groups, can be highly crystalline and poorly soluble due to intermolecular hydrogen bonding.[1] Try dissolving the crude material in a hot, polar, aprotic solvent like DMF or DMSO for purification via preparative HPLC. For less polar analogs, trituration (grinding the solid with a solvent in which the impurities are soluble but the product is not) with acetonitrile or diethyl ether can be effective.[1]

Q2: The reaction works, but I get a mixture of regioisomers. How can I improve selectivity?

  • A2: Regioisomer formation is a known challenge, particularly with unsymmetrical precursors.[5] Selectivity is often influenced by the catalyst and solvent. Microwave-assisted synthesis has been shown to improve selectivity in some cases by favoring one reaction pathway due to rapid heating.[11][12] It is highly advisable to consult the literature for syntheses of analogs with similar substitution patterns to guide your choice of conditions.[5]

Q3: Can I use a catalyst to improve the reaction?

  • A3: While many syntheses proceed without a catalyst, some protocols report improved yields. For instance, in microwave-assisted syntheses, solid acid catalysts like phosphotungstic acid have been shown to enhance reaction rates and yields.[4] However, it's important to note that many efficient, high-yield, three-component syntheses using microwave irradiation proceed successfully without any catalyst.[11][12]

References

Improving solubility of 4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine for in vitro assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility challenges for successful in vitro assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Here we address the initial questions that frequently arise when working with a novel or poorly soluble compound like this compound.

Q1: I am having trouble dissolving this compound in my aqueous buffer for an enzyme assay. What is the recommended starting solvent?

A1: It is highly recommended to first prepare a concentrated stock solution in an organic solvent before making further dilutions in your aqueous assay buffer. Due to its heterocyclic aromatic structure, this compound is expected to have low aqueous solubility. The most common starting solvent for compounds of this nature is 100% Dimethyl Sulfoxide (DMSO). Prepare a high-concentration stock, for example, 10-50 mM, in DMSO. This stock can then be serially diluted to your final working concentration in the assay buffer.

Q2: What is the maximum percentage of DMSO I can use in my cell-based assay without causing toxicity?

A2: The tolerance of cell lines to DMSO can vary significantly. However, a general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.5% (v/v). Some robust cell lines may tolerate up to 1%, but it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line. In this control, you would treat cells with the highest concentration of DMSO used in your experiment to ensure it does not independently affect cell viability or the experimental readout.

Q3: Can I use other organic solvents besides DMSO?

A3: Yes, other polar aprotic solvents can be used, such as Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). The choice may depend on the specific requirements of your assay. However, DMSO is the most widely accepted and used solvent for preparing stock solutions for high-throughput screening and in vitro assays due to its broad solubilizing power and relatively lower toxicity at typical working concentrations. When switching solvents, it is imperative to perform vehicle controls to assess any potential effects of the solvent on your assay.

Q4: I've dissolved my compound in DMSO, but it precipitates when I dilute it into my aqueous buffer. What should I do?

A4: This is a common issue known as "precipitation upon dilution." It occurs when the compound is soluble in the organic stock but not in the final aqueous environment. Here are a few immediate steps to troubleshoot this:

  • Lower the Final Concentration: Your target concentration may be above the compound's aqueous solubility limit. Try a lower final concentration.

  • Use a Co-solvent System: Instead of diluting directly into a purely aqueous buffer, you can sometimes use an intermediate dilution in a mixture of the organic solvent and buffer.

  • Incorporate Pluronic F-68: For cell-based assays, adding a non-ionic surfactant like Pluronic F-68 to the final culture medium at a low concentration (e.g., 0.02-0.1%) can help maintain the solubility of hydrophobic compounds.

For more advanced strategies, please refer to our detailed Troubleshooting Guide below.

In-Depth Troubleshooting Guide

This guide provides a systematic approach to resolving persistent solubility issues with this compound.

Visualizing the Solubility Workflow

The following diagram outlines the decision-making process for optimizing the solubility of your compound.

Solubility_Workflow cluster_prep Initial Preparation cluster_dilution Dilution & Observation start Start with Dry Compound stock Prepare 10-50 mM Stock in 100% DMSO start->stock dilute Dilute to Final Concentration in Aqueous Buffer stock->dilute observe Observe for Precipitation dilute->observe success Soluble: Proceed with Assay observe->success No failure Precipitation Occurs observe->failure Yes ph_adjust pH Adjustment (for ionizable compounds) excipients Use of Excipients (e.g., Cyclodextrins) cosolvent Co-solvent System (e.g., PEG 400) failure->ph_adjust failure->excipients failure->cosolvent

Caption: A decision tree for troubleshooting the solubility of this compound.

Advanced Solubilization Techniques

If simple dilution from a DMSO stock is unsuccessful, consider the following advanced strategies.

Principle: The solubility of ionizable compounds is highly dependent on pH. The 4-amino group and the pyrazole ring system in your compound suggest it may have a pKa. By adjusting the pH of your buffer, you can shift the equilibrium towards the more soluble ionized form.

Protocol:

  • Determine the pKa: If the pKa of this compound is not known, it can be predicted using software (e.g., ChemDraw, MarvinSketch) or determined experimentally. The amino group suggests it will be basic.

  • Prepare Buffers: Make a series of buffers with pH values ranging from 2 units below to 2 units above the predicted pKa.

  • Test Solubility: Attempt to dissolve the compound in these buffers. For a basic compound, lowering the pH should increase solubility by protonating the amino group.

  • Assay Compatibility: Ensure that the pH at which the compound is soluble is compatible with your in vitro assay. Extreme pH values can denature proteins or harm cells.

Principle: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.

Common Co-solvents for In Vitro Assays:

Co-solventTypical Starting ConcentrationNotes
Polyethylene Glycol 400 (PEG 400)5-10% (v/v)Generally well-tolerated in many assays.
Ethanol1-5% (v/v)Use with caution; can be toxic to cells at higher concentrations.
Propylene Glycol5-10% (v/v)Another common choice with a good safety profile.

Protocol:

  • Prepare your aqueous buffer containing the desired percentage of the co-solvent.

  • Add the DMSO stock solution of your compound to the co-solvent/buffer mixture.

  • Vortex and visually inspect for precipitation.

  • Crucially: Run a vehicle control with the co-solvent at the same concentration to check for any interference with your assay.

Principle: Excipients are inactive substances used to deliver an active compound. For solubility enhancement, cyclodextrins are particularly useful. They have a hydrophobic interior and a hydrophilic exterior, allowing them to encapsulate poorly soluble molecules and increase their apparent solubility in water.

Protocol:

  • Choose a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for in vitro studies due to its relatively low toxicity.

  • Prepare a Solution: Prepare a solution of HP-β-CD in your assay buffer (e.g., 10-50 mM).

  • Add Compound: Add the DMSO stock of your compound to the HP-β-CD solution.

  • Equilibrate: Allow the mixture to equilibrate, sometimes with gentle agitation or sonication, to facilitate the formation of the inclusion complex.

  • Vehicle Control: As always, a vehicle control with the HP-β-CD alone is essential.

Experimental Workflow for Solubility Screening

The following diagram illustrates a systematic workflow for screening different solubilization methods.

Solubility_Screening cluster_parallel Parallel Screening Approach start Precipitation Observed in Standard Dilution ph pH Adjustment (e.g., pH 5.0, 6.0, 7.4) start->ph cosolvent Co-solvent Addition (e.g., 5% PEG 400, 1% EtOH) start->cosolvent excipient Excipient Inclusion (e.g., 20 mM HP-β-CD) start->excipient analyze Analyze Solubility & Assay Compatibility ph->analyze cosolvent->analyze excipient->analyze optimize Optimize Lead Condition(s) analyze->optimize proceed Proceed with Optimized Protocol optimize->proceed

Caption: A parallel workflow for efficiently screening various methods to improve compound solubility.

Final Recommendations

  • Always Start with DMSO: For initial stock preparation, 100% DMSO is the industry standard and the most reliable starting point.

  • Prioritize Vehicle Controls: The importance of testing the effect of your chosen solvent/excipient system on your assay cannot be overstated. A vehicle control is not optional; it is essential for data integrity.

  • Document Everything: Keep meticulous records of the solvents, concentrations, pH, and any additives used. This will be invaluable for troubleshooting and for the reproducibility of your experiments.

  • Consider a Multi-Pronged Approach: In some challenging cases, a combination of methods (e.g., a co-solvent system with pH adjustment) may be necessary to achieve the desired solubility and maintain assay performance.

By following this structured guide, you will be well-equipped to systematically address the solubility challenges of this compound and generate reliable data in your in vitro assays.

Technical Support Center: A Researcher's Guide to the Scale-up Synthesis of 4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists who are scaling up this important heterocyclic intermediate for preclinical evaluation. As a versatile scaffold in drug discovery, particularly in the development of kinase inhibitors for oncology, a robust and scalable synthetic route is paramount.[1][2][3][4] This document provides a detailed, step-by-step protocol, a comprehensive troubleshooting guide in a question-and-answer format, and a list of frequently asked questions to ensure your success in the laboratory.

I. Overview of the Synthetic Strategy

The synthesis of this compound is a well-established multi-step process. The chosen route is amenable to scale-up with careful consideration of reaction conditions and purification methods at each stage. The overall strategy involves the construction of the pyrazole ring, followed by the annulation of the pyrimidine ring, and finally, functionalization to introduce the desired amino group at the C4 position.

Synthesis_Workflow A Phenylhydrazine + Ethyl (ethoxymethylene)cyanoacetate B Step 1: Pyrazole Formation Ethyl 5-amino-1-phenyl-1H- pyrazole-4-carboxylate A->B Reflux in Ethanol C Step 2: Pyrimidine Annulation 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one B->C Heat in Formamide D Step 3: Chlorination 4-Chloro-1-phenyl-1H- pyrazolo[3,4-d]pyrimidine C->D Reflux in POCl3 E Step 4: Amination 4-Amino-1-phenylpyrazolo (3,4-d)pyrimidine D->E Nucleophilic Substitution (e.g., NH3/solvent)

Caption: Overall synthetic workflow for this compound.

II. Detailed Step-by-Step Experimental Protocol

This section provides a detailed protocol for the gram-scale synthesis of the target compound.

Step 1: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate

This initial step involves the condensation of phenylhydrazine with ethyl (ethoxymethylene)cyanoacetate to form the core pyrazole structure.

Reaction Scheme:

Step1 cluster_reactants Reactants cluster_product Product Phenylhydrazine Phenylhydrazine Pyrazole Ethyl 5-amino-1-phenyl-1H- pyrazole-4-carboxylate Phenylhydrazine->Pyrazole Ethanol, Reflux EMCA Ethyl (ethoxymethylene)cyanoacetate EMCA->Pyrazole Ethanol, Reflux

Caption: Synthesis of the pyrazole intermediate.

Procedure:

  • To a solution of phenylhydrazine (31.9 g) in 500 mL of ethanol, add ethyl (ethoxymethylene)cyanoacetate (50.0 g).[5]

  • Heat the mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice water with stirring.

  • Collect the precipitated solid by filtration.

  • Recrystallize the crude product from ethanol to afford pure ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.[5]

ReagentMolar Mass ( g/mol )Amount (g)MolesEquivalents
Phenylhydrazine108.1431.9~0.2951.0
Ethyl (ethoxymethylene)cyanoacetate169.1650.0~0.2951.0
Ethanol46.07500 mL--
Step 2: Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

The pyrazole intermediate undergoes cyclization with formamide at high temperature to form the pyrazolo[3,4-d]pyrimidinone core.[6][7]

Procedure:

  • Combine ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate with an excess of formamide.

  • Heat the mixture to 190°C and maintain for 8 hours.[6][7]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Collect the resulting precipitate by filtration and wash with water.

  • The crude product can be used in the next step without further purification or can be recrystallized if necessary.

Step 3: Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

The pyrimidinone is converted to the more reactive 4-chloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃).

Procedure:

  • Carefully add 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one to an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux (around 106°C) and maintain for 6 hours.[6][7]

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully quench the excess POCl₃ by pouring the mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

Step 4: Synthesis of this compound

The final step is a nucleophilic aromatic substitution where the chloro group is displaced by an amino group.

Procedure:

  • Suspend 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine in a suitable solvent (e.g., 2-propanol or THF).

  • Add a source of ammonia, such as a solution of ammonia in methanol or aqueous ammonium hydroxide.

  • Heat the reaction in a sealed vessel to a temperature between 80-120°C. The optimal temperature and time will need to be determined empirically.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or silica gel column chromatography to yield the final product, this compound.[8]

III. Troubleshooting Guide

This section addresses common issues that may arise during the scale-up synthesis.

Q1: The yield of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate in Step 1 is low. What could be the cause?

A1:

  • Purity of Reactants: Ensure the phenylhydrazine and ethyl (ethoxymethylene)cyanoacetate are of high purity. Impurities in phenylhydrazine, such as aniline, can lead to side reactions.

  • Reaction Time and Temperature: The reaction is reflux-dependent. Ensure a consistent and adequate reflux temperature is maintained. In some cases, extending the reflux time may improve conversion.[5]

  • Work-up Procedure: During the precipitation in ice water, ensure vigorous stirring to obtain a fine, easily filterable solid. Inadequate stirring can lead to the formation of an oil that is difficult to handle.

Q2: The cyclization with formamide in Step 2 is incomplete or leads to decomposition.

A2:

  • Temperature Control: The reaction temperature is critical. Temperatures below 180°C may result in a sluggish reaction, while temperatures significantly above 200°C can lead to decomposition of the product and starting material. Precise temperature control is essential for a successful scale-up.[6][7]

  • Purity of Formamide: Use high-purity, anhydrous formamide. The presence of water can lead to hydrolysis of the ester and other side reactions.

  • Reaction Monitoring: Closely monitor the reaction by TLC. Prolonged heating after the reaction has reached completion can lead to degradation of the desired product.

Q3: The chlorination in Step 3 is problematic, resulting in a dark, intractable mixture.

A3:

  • Moisture Sensitivity: Phosphorus oxychloride is highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Quenching Procedure: The quenching of excess POCl₃ is highly exothermic and must be done with extreme caution. Adding the reaction mixture too quickly to ice can cause a violent reaction and potential loss of product. A slow, controlled addition is crucial.

  • Product Isolation: After neutralization, the product may precipitate slowly. Ensure the pH is correct and allow sufficient time for complete precipitation before filtration.

Q4: The final amination step (Step 4) shows low conversion or formation of side products.

A4:

  • Reaction Conditions: The amination of heteroaromatic chlorides can be challenging. The choice of solvent, temperature, and ammonia source is critical.[9]

    • Solvent: A polar aprotic solvent like DMF or a protic solvent like 2-propanol can be effective.

    • Temperature: Higher temperatures in a sealed vessel are often required to drive the reaction to completion. However, this also increases the risk of side reactions. Careful optimization is necessary.

    • Ammonia Source: A saturated solution of ammonia in an alcohol or using aqueous ammonium hydroxide are common choices. The concentration of the ammonia source will impact the reaction rate.

  • Side Reactions: A common side product is the corresponding 4-hydroxy derivative, formed by hydrolysis of the chloro-intermediate if water is present. Ensure anhydrous conditions if this is a problem.

  • Catalysis: For difficult aminations, consider the use of a palladium catalyst in a Buchwald-Hartwig type reaction, although this adds complexity and cost to the process.[10]

IV. Frequently Asked Questions (FAQs)

Q: What are the key safety precautions to consider during this synthesis?

A:

  • Phenylhydrazine (Step 1): Phenylhydrazine is toxic and a suspected carcinogen. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Phosphorus Oxychloride (Step 3): POCl₃ is highly corrosive and reacts violently with water. Handle it with extreme care in a fume hood, and always wear acid-resistant gloves, a lab coat, and a face shield. The quenching process is particularly hazardous and should be performed slowly and behind a blast shield.

  • Pressurized Reactions (Step 4): The amination step may require heating in a sealed vessel. Ensure the vessel is pressure-rated and use a blast shield. Do not exceed the recommended temperature and pressure limits of the equipment.

Q: How can I best monitor the progress of these reactions at a larger scale?

A: While TLC is suitable for initial lab-scale work, for larger scale reactions, High-Performance Liquid Chromatography (HPLC) is a more quantitative and reliable method for monitoring reaction progress and purity. Develop an appropriate HPLC method early in the process development.

Q: What are the recommended purification techniques for the final product at scale?

A:

  • Recrystallization: This is often the most cost-effective and scalable method for purifying solid compounds. A systematic solvent screen should be performed to identify the optimal recrystallization solvent or solvent system.[8]

  • Silica Gel Chromatography: While effective at the lab scale, column chromatography can be costly and time-consuming at a larger scale. It is typically reserved for instances where recrystallization is ineffective or for the removal of closely related impurities.[8]

Q: Why is this compound important for preclinical studies?

A: The pyrazolo[3,4-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to multiple biological targets.[11] This particular derivative serves as a key intermediate in the synthesis of a wide range of bioactive molecules, including inhibitors of various protein kinases that are implicated in cancer cell proliferation and survival.[2][12][13] Its use in preclinical studies allows for the evaluation of novel drug candidates targeting these pathways.

V. References

  • PrepChem. Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Available from: --INVALID-LINK--

  • Abdel-Maksoud, M. S., et al. (2022). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 27(15), 4983. Available from: --INVALID-LINK--

  • Elgazwy, A. S., et al. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1076. Available from: --INVALID-LINK--

  • Wen, L. R., et al. (2016). Synthesis and Crystal Structure of Ethyl-5-amino-1-(5-methyl-1-phenyl-4-pyrazolyl)carbonyl]-3-methylsulfanyl-1H-pyrazole-4-carboxylate. Asian Journal of Chemistry, 28(10), 2307-2312. Available from: --INVALID-LINK--

  • Ghorab, M. M., et al. (2012). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Archiv der Pharmazie, 345(8), 642-649. Available from: --INVALID-LINK--

  • El-Sayed, N. N. E., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(19), 6608. Available from: --INVALID-LINK--

  • Various Authors. (2021). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 26(5), 1393. Available from: --INVALID-LINK--

  • Desai, A., et al. (2023). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Medicinal Chemistry, 14(10), 2005-2015. Available from: --INVALID-LINK--

  • BenchChem. Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. Available from: --INVALID-LINK--

  • Wang, Z., et al. (2016). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules, 21(11), 1461. Available from: --INVALID-LINK--

  • ResearchGate. New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. Available from: --INVALID-LINK--

  • MDPI. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Available from: --INVALID-LINK--

  • ResearchGate. (PDF) Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Available from: --INVALID-LINK--

  • Reddit. Reductive amination difficulties - poor conversion. Available from: --INVALID-LINK--

  • MDPI. 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Available from: --INVALID-LINK--

  • Larhed, M., et al. (2013). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Sustainable Chemistry & Engineering, 1(10), 1245-1252. Available from: --INVALID-LINK--

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination?. Available from: --INVALID-LINK--

  • Salem, I. M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2636-2652. Available from: --INVALID-LINK--

  • Battilocchio, C., et al. (2018). Amination of Aryl Halides and Esters Using Intensified Continuous Flow Processing. Organic Process Research & Development, 22(8), 1042-1048. Available from: --INVALID-LINK--

  • Scientific Research Publishing. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Available from: --INVALID-LINK--

  • Selleck Chemicals. 4-AMino-1-phenylpyrazolo[3,4-d]pyriMidine EGFR inhibitor. Available from: --INVALID-LINK--

  • Beilstein Archives. Halogenations of 3-aryl-1H-pyrazol-5-amines. Available from: --INVALID-LINK--

  • Reddit. What are issues/things to consider when scaling up reactions from the lab to a factory?. Available from: --INVALID-LINK--

  • Salem, I. M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2636-2652. Available from: --INVALID-LINK--

  • Hoang, T. M., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(11), 2130-2151. Available from: --INVALID-LINK--

  • ResearchGate. One‐Pot Acid Catalytic Cyclization Synthesis of Imidazo[4,5‐c]Pyrazoles and Pyrazolo[3,4‐d]Pyrimidines from 5‐Amino‐4‐Nitrosopyrazoles with Vilsmeier Reagent. Available from: --INVALID-LINK--

  • National Center for Biotechnology Information. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Available from: --INVALID-LINK--

  • PubMed. Selective synthesis of 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines. Available from: --INVALID-LINK--

  • Chem-Impex. 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine. Available from: --INVALID-LINK--

  • The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available from: --INVALID-LINK--

  • ChemicalBook. 4-CHLORO-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE. Available from: --INVALID-LINK--

  • Reddit. What's wrong with my reductive amination? I barely got any product.. Available from: --INVALID-LINK--

  • Sigma-Aldrich. 4-Chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine. Available from: --INVALID-LINK--

  • MDPI. Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis. Available from: --INVALID-LINK--

  • PubMed. Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. Available from: --INVALID-LINK--

References

Technical Support Center: Stability of 4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. This compound and its derivatives are a significant class of compounds, often investigated as potent inhibitors of various protein kinases, making them valuable in cancer research and drug discovery.[1][2][3][4]

The integrity of your experimental results depends critically on the stability of this compound in solution. Degradation can lead to a loss of potency, the appearance of confounding artifacts, and inaccurate data. This guide provides in-depth FAQs and troubleshooting protocols to help you maintain the stability of your solutions and ensure the reliability of your work.

Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in solution?

The stability of this compound is primarily affected by four environmental factors: pH, oxidation, light, and temperature. The pyrazolopyrimidine core, while relatively stable, is susceptible to degradation under harsh conditions.

  • Hydrolytic Degradation (pH-dependent): The compound's stability can vary significantly with the pH of the solution. Pyrimidine and pyrazole rings can be susceptible to hydrolysis under strongly acidic or alkaline conditions.[5][6][7] It is crucial to evaluate stability in your specific buffer system.

  • Oxidative Degradation: Like many nitrogen-containing heterocyclic compounds, the pyrazolopyrimidine scaffold can be susceptible to oxidation.[8][9][10][11] This can be initiated by dissolved oxygen, reactive oxygen species (ROS) generated by other components in your assay, or the presence of trace metal ions.[12] The amino group is a potential site for oxidation.

  • Photodegradation: Exposure to light, particularly ultraviolet (UV) light, can induce photochemical reactions, leading to the formation of degradation products. This is a common issue for many aromatic and heterocyclic drug molecules.[13][14][15] Regulatory bodies like the ICH provide specific guidelines for assessing photostability.[16][17]

  • Thermal Degradation: Elevated temperatures accelerate all chemical reactions, including degradation. While the compound is a solid with a high melting point, its stability in solution can be compromised by long-term storage at room temperature or above.[18]

Q2: What are the recommended solvents and storage conditions for stock solutions?

To ensure maximum shelf-life for your stock solutions, follow these recommendations.

ParameterRecommendationRationale
Solvent High-quality, anhydrous Dimethyl Sulfoxide (DMSO)The compound shows good solubility in DMSO (e.g., 42 mg/mL).[19] Using anhydrous grade minimizes the risk of hydrolysis from residual water.
Temperature Store at -20°C or -80°CLow temperatures significantly slow the rate of all potential degradation reactions.
Light Store in amber glass vials or wrap clear vials in aluminum foilPrevents exposure to ambient light, minimizing the risk of photodegradation.[15]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen)While not always necessary for short-term storage, it minimizes exposure to oxygen, preventing oxidative degradation over the long term.
Handling Use aliquots to avoid repeated freeze-thaw cyclesRepeatedly freezing and thawing a stock solution can introduce moisture and increase degradation. Prepare single-use aliquots.
Q3: How can I determine if my compound is degrading in my specific assay buffer?

The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC).[20][21] A stability-indicating method is one that can separate the intact parent compound from all potential degradation products.

To check for degradation, you can perform a simple time-course experiment:

  • Prepare your solution of this compound in the assay buffer.

  • Immediately analyze an aliquot (t=0) using your HPLC method to get a baseline peak area for the parent compound.

  • Incubate the solution under your exact experimental conditions (temperature, lighting).

  • Analyze aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours).

  • Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks, which correspond to degradation products. A loss of more than 5-10% of the parent compound is typically considered significant degradation.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Troubleshooting_Guide start Problem Observed p1 Unexpected Results (e.g., loss of activity, poor reproducibility) start->p1 p2 Visual Change in Solution (e.g., color change, precipitation) start->p2 p3 New Peaks in HPLC/LC-MS start->p3 sub_p1 Is the solution freshly prepared? p1->sub_p1 Check sub_p2 Was solution exposed to light? p2->sub_p2 Check cause5 Root Cause: Degradation products are being detected. p3->cause5 sol1_yes Yes sub_p1->sol1_yes sol1_no No sub_p1->sol1_no cause1 Root Cause: Possible rapid degradation in assay buffer. sol1_yes->cause1 cause2 Root Cause: Degradation during storage. sol1_no->cause2 rec1 Recommendation: - Perform time-course stability study in buffer. - Check buffer pH. - Protect from light during assay. cause1->rec1 rec2 Recommendation: - Prepare fresh solutions. - Review storage conditions (temp, light, solvent). - Use single-use aliquots. cause2->rec2 sol2_yes Yes sub_p2->sol2_yes sol2_no No sub_p2->sol2_no cause3 Root Cause: Photodegradation. sol2_yes->cause3 cause4 Root Cause: Oxidative or pH-driven degradation. sol2_no->cause4 rec3 Recommendation: - Work in low-light conditions. - Use amber vials or foil wrapping. cause3->rec3 rec4 Recommendation: - Degas buffer to remove oxygen. - Add antioxidant (if compatible). - Confirm pH of final solution. cause4->rec4 rec5 Recommendation: - Run a forced degradation study to identify potential degradants. - Optimize HPLC method to ensure separation from parent peak. cause5->rec5

Caption: Troubleshooting decision tree for stability issues.

Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Study

Forced degradation studies are essential for understanding potential degradation pathways and developing a stability-indicating analytical method.[12][22][23][24] The goal is to achieve 5-20% degradation of the drug substance.[18]

Forced_Degradation_Workflow start Prepare Stock Solution (e.g., 1 mg/mL in ACN:Water) sub_start start->sub_start acid Acid Hydrolysis (0.1 M HCl, RT or 60°C) sub_start->acid base Base Hydrolysis (0.1 M NaOH, RT or 60°C) sub_start->base oxid Oxidation (3% H₂O₂, RT) sub_start->oxid therm Thermal (Solution at 60°C) sub_start->therm photo Photolytic (ICH Q1B light exposure) sub_start->photo sub_end acid->sub_end base->sub_end oxid->sub_end therm->sub_end photo->sub_end analysis Sample at Time Points (e.g., 2, 8, 24h) Neutralize if needed sub_end->analysis hplc Analyze by Stability-Indicating HPLC-UV/MS Method analysis->hplc report Evaluate Results: - % Degradation - Number of Degradants - Peak Purity hplc->report

Caption: Workflow for a forced degradation study.

Methodology:

  • Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water.

  • Stress Conditions: Aliquot the solution into separate, protected vials for each stress condition. Include a control sample kept at -20°C in the dark.

    • Acidic Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Alkaline Hydrolysis: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Oxidation: Add an appropriate volume of 30% H₂O₂ to achieve a final concentration of ~3%.[12]

    • Thermal: Place a vial of the solution in a controlled temperature oven or water bath (e.g., 60-70°C).

    • Photolytic: Expose a solution in a photochemically transparent container (e.g., quartz) to a light source conforming to ICH Q1B guidelines.[13][14] This requires an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[13][14] Keep a parallel sample wrapped in foil as a dark control.

  • Sampling: At specified time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot from each condition. For acid and base samples, neutralize with an equimolar amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method.

Protocol 2: Example Stability-Indicating HPLC Method

This is a general-purpose reverse-phase HPLC method suitable for separating the parent compound from potential non-polar and moderately polar degradants. Method optimization will be required.

ParameterSpecificationRationale
Column C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µmStandard column for separating a wide range of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape for amine-containing compounds and is MS-compatible.[20]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5% B to 95% B over 20 minutesA broad gradient is essential during method development to ensure elution of all potential degradation products.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLAdjust based on sample concentration and detector sensitivity.
Detection UV Diode Array Detector (DAD) at 254 nm and 275 nmDAD allows for monitoring at multiple wavelengths and assessing peak purity. The pyrazolopyrimidine scaffold has UV absorbance in this range.[25]

References

Validation & Comparative

A Comparative Analysis of EGFR Inhibition: 4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine Derivatives versus Gefitinib

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Oncology Drug Discovery

In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target, particularly in non-small cell lung cancer (NSCLC) and other epithelial malignancies. The clinical success of EGFR tyrosine kinase inhibitors (TKIs) like gefitinib has revolutionized treatment paradigms for patients with specific EGFR mutations.[1][2] However, the emergence of resistance and the need for broader efficacy against different EGFR variants necessitate the continued development of novel inhibitory scaffolds. Among these, the pyrazolo(3,4-d)pyrimidine core has emerged as a promising pharmacophore for potent and selective EGFR inhibition.[3][4]

This guide provides a detailed, evidence-based comparison of the EGFR inhibitory profiles of a representative potent 4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine derivative and the first-generation TKI, gefitinib. We will delve into their mechanisms of action, comparative inhibitory activities supported by experimental data, and the detailed methodologies required to reproduce these findings, offering a comprehensive resource for researchers in the field.

The EGFR Signaling Axis: A Critical Pathway in Oncogenesis

The EGFR is a transmembrane receptor tyrosine kinase that, upon binding to ligands such as Epidermal Growth Factor (EGF), dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular domain.[5][6] This phosphorylation cascade initiates a complex network of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are fundamental regulators of cellular proliferation, survival, and differentiation.[5][7] In many cancers, aberrant EGFR activation, through overexpression or mutation, leads to uncontrolled cell growth and survival, making it a prime therapeutic target.[6]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors cluster_ras_pathway RAS-MAPK Pathway cluster_pi3k_pathway PI3K-AKT Pathway cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Activates PI3K PI3K EGFR->PI3K Activates Pyrazolopyrimidine 4-Amino-1-phenyl- pyrazolo(3,4-d)pyrimidine Pyrazolopyrimidine->EGFR Inhibits ATP Binding Gefitinib Gefitinib Gefitinib->EGFR Inhibits ATP Binding RAS RAS Grb2_Sos->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription

Figure 1. Simplified EGFR signaling pathway and points of inhibition. Both this compound derivatives and gefitinib competitively inhibit the ATP-binding site of the EGFR tyrosine kinase domain, blocking downstream signaling.

Mechanism of Inhibition: A Tale of Two Scaffolds

Both gefitinib and this compound derivatives are small molecule inhibitors that exert their effect by competing with adenosine triphosphate (ATP) for its binding site within the catalytic kinase domain of EGFR.[1][8] By occupying this pocket, they prevent the autophosphorylation of the receptor, thereby abrogating the downstream signaling cascades that drive malignant cell proliferation and survival.

Gefitinib , a quinazoline-based compound, was one of the first clinically approved EGFR TKIs. Its efficacy is particularly pronounced in tumors harboring activating mutations in the EGFR kinase domain, such as exon 19 deletions or the L858R point mutation, which increase the receptor's affinity for the drug.[1][2]

The This compound scaffold represents a distinct chemical class of EGFR inhibitors.[3][4] Structure-activity relationship (SAR) studies have demonstrated that modifications to this core can yield compounds with high potency and selectivity for EGFR.[2][8] These inhibitors also form hydrogen bonds with key residues in the ATP-binding pocket, such as Met793, effectively blocking kinase activity.[8]

Comparative Inhibitory Potency: A Data-Driven Analysis

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the reported IC50 values for a potent this compound derivative (Compound 12b from a referenced study) and gefitinib against both wild-type and a common resistant mutant EGFR, as well as their anti-proliferative effects in cancer cell lines.

Table 1: Biochemical EGFR Kinase Inhibition

CompoundTargetIC50 (nM)Source
This compound derivative (12b) EGFR (Wild-Type)16[2]
EGFR (T790M Mutant)236[2]
Gefitinib EGFR (Wild-Type)21-22[1]
EGFRvIII Mutant84[1]

Table 2: Anti-proliferative Activity in Cancer Cell Lines

CompoundCell LineEGFR StatusIC50 (µM)Source
This compound derivative (12b) A549 (Lung)Wild-Type8.21[2]
HCT-116 (Colon)Wild-Type19.56[2]
Gefitinib HCC827 (Lung)Exon 19 del0.013[9]
PC9 (Lung)Exon 19 del0.077[9]
H358 (Lung)Wild-Type>10[10]

From the biochemical data, the selected pyrazolopyrimidine derivative demonstrates comparable, if not slightly more potent, activity against wild-type EGFR compared to gefitinib. Notably, it also retains activity against the T790M "gatekeeper" mutation, a common mechanism of acquired resistance to first-generation TKIs like gefitinib. In cell-based assays, while gefitinib shows remarkable potency in EGFR-mutant cell lines, its activity is significantly lower in wild-type lines. The pyrazolopyrimidine derivative exhibits anti-proliferative effects in wild-type cancer cell lines in the micromolar range.

Experimental Methodologies: A Guide to Reproducible Research

The generation of reliable and comparable data is paramount in drug discovery. Below are detailed, step-by-step protocols for the key assays used to characterize EGFR inhibitors.

Biochemical EGFR Kinase Assay (ADP-Glo™ Format)

This assay quantifies the enzymatic activity of EGFR by measuring the amount of ADP produced during the kinase reaction.

Objective: To determine the IC50 value of a test compound against recombinant EGFR kinase.

Materials:

  • Recombinant Human EGFR (active kinase domain)

  • Test compound (e.g., this compound derivative)

  • Control inhibitor (e.g., Gefitinib)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine 5'-triphosphate)

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well white assay plates

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test and control compounds in the kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound or vehicle (for positive and negative controls).

  • Enzyme Addition: Add 2 µL of a master mix containing the EGFR enzyme to each well, except for the "no enzyme" negative control wells.

  • Reaction Initiation: To initiate the kinase reaction, add 2 µL of a substrate/ATP mix. The final reaction volume is 5 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.[11]

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[11]

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and initiates a luminescent signal. Incubate at room temperature for 30 minutes.[11]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Subtract the background luminescence ("no enzyme" control) from all other readings. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Start Start Compound_Prep Prepare Compound Serial Dilutions Start->Compound_Prep Reaction_Setup Add Compound, Enzyme, and Substrate/ATP Mix to 384-well Plate Compound_Prep->Reaction_Setup Incubate_1 Incubate at RT for 60 min Reaction_Setup->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_1->Add_ADP_Glo Incubate_2 Incubate at RT for 40 min Add_ADP_Glo->Incubate_2 Add_Detection_Reagent Add Kinase Detection Reagent Incubate_2->Add_Detection_Reagent Incubate_3 Incubate at RT for 30 min Add_Detection_Reagent->Incubate_3 Read_Luminescence Measure Luminescence Incubate_3->Read_Luminescence Data_Analysis Calculate IC50 Read_Luminescence->Data_Analysis End End Data_Analysis->End

Figure 2. Workflow for the luminescent EGFR kinase assay (ADP-Glo™).

Cell Viability Assay (MTT)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an inhibitor.

Objective: To determine the anti-proliferative IC50 value of a test compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, HCC827)

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the inhibitor. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[12][13]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]

  • Absorbance Reading: Cover the plate and shake on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the media-only blank wells. Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression curve fit.

Conclusion and Future Directions

The comparative analysis reveals that this compound derivatives represent a highly promising class of EGFR inhibitors. The selected derivative demonstrates potent biochemical inhibition of wild-type EGFR, comparable to gefitinib, and importantly, shows activity against the clinically relevant T790M resistance mutation. While gefitinib's strength lies in its exceptional potency against specific activating mutations, the broader activity profile of the pyrazolopyrimidine scaffold warrants further investigation.

Future research should focus on comprehensive profiling of optimized pyrazolopyrimidine derivatives against a wider panel of EGFR mutations, including exon 20 insertions, and in in vivo tumor models. Elucidating their selectivity against other kinases will also be crucial in defining their therapeutic window. The detailed experimental protocols provided herein offer a robust framework for conducting such studies, ensuring data quality and comparability across different research settings. The continued exploration of novel scaffolds like the this compound core is essential for expanding the arsenal of effective therapies against EGFR-driven cancers.

References

A Comparative Guide to Kinase Inhibitors: Profiling 4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine Against Established Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ubiquitous Role of Kinases and the Quest for Specificity

Protein kinases, enzymes that catalyze the phosphorylation of proteins, are fundamental regulators of a vast array of cellular processes, from proliferation and differentiation to metabolism and apoptosis. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most intensively pursued classes of drug targets. The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[1][2] This guide provides a comparative analysis of a specific member of this family, 4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine, in the context of other well-characterized kinase inhibitors.

This compound, also known as PP3, is recognized primarily for two distinct roles in kinase research: as a negative control for the Src family kinase inhibitor PP2 and as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3][4][5][6] This dual identity underscores a critical challenge in kinase inhibitor development: achieving high target selectivity to maximize therapeutic efficacy while minimizing off-target effects. This guide will delve into the known characteristics of this compound and objectively compare its performance with that of established inhibitors targeting the EGFR and Src family kinases, supported by experimental data and detailed protocols.

Understanding the Molecular Landscape: EGFR and Src Signaling Pathways

To appreciate the comparative analysis, it is essential to understand the signaling cascades in which our kinases of interest, EGFR and Src, operate.

The EGFR signaling pathway is a critical driver of cell proliferation, survival, and migration. Ligand binding to EGFR triggers receptor dimerization and autophosphorylation, creating docking sites for adaptor proteins that activate downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR cascades.

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding Grb2/Shc Grb2/Shc EGFR->Grb2/Shc Dimerization & Autophosphorylation PI3K PI3K EGFR->PI3K SOS SOS Grb2/Shc->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation, Survival, Migration

Figure 1: Simplified EGFR Signaling Pathway.

The Src family kinases (SFKs) are non-receptor tyrosine kinases that act as crucial signaling hubs downstream of various cell surface receptors, including receptor tyrosine kinases (RTKs) like EGFR, integrins, and G protein-coupled receptors. Src activation contributes to cell proliferation, survival, migration, and angiogenesis.

Src_Signaling RTKs/Integrins/GPCRs RTKs/Integrins/GPCRs Src Src RTKs/Integrins/GPCRs->Src Activation FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 PI3K/AKT Pathway PI3K/AKT Pathway Src->PI3K/AKT Pathway RAS/MAPK Pathway RAS/MAPK Pathway Src->RAS/MAPK Pathway Angiogenesis Angiogenesis Src->Angiogenesis Cell Migration Cell Migration FAK->Cell Migration Cell Proliferation Cell Proliferation STAT3->Cell Proliferation Cell Survival Cell Survival PI3K/AKT Pathway->Cell Survival RAS/MAPK Pathway->Cell Proliferation

Figure 2: Overview of Src Signaling Pathways.

Comparative Analysis of Kinase Inhibitor Potency and Selectivity

The efficacy of a kinase inhibitor is primarily defined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity across the kinome.

This compound (PP3)
Established EGFR Tyrosine Kinase Inhibitors (TKIs)

The field of EGFR inhibitors is mature, with multiple generations of drugs approved for clinical use. These inhibitors offer a stark contrast to the limited data on PP3.

InhibitorGenerationTarget(s)IC50 (nM) against EGFR (WT)Key Features
Gefitinib FirstEGFR2-37Reversible, ATP-competitive
Erlotinib FirstEGFR2Reversible, ATP-competitive
Afatinib SecondEGFR, HER2, HER40.5Irreversible, covalent binder
Osimertinib ThirdEGFR (including T790M mutant)1-15Irreversible, mutant-selective

Note: IC50 values can vary depending on the assay conditions. The values presented are representative.

As illustrated in the table, the potency of approved EGFR TKIs is in the nanomolar range, significantly more potent than the micromolar activity reported for this compound.

Prominent Src Family Kinase Inhibitors

Given the use of PP3 as a negative control for the Src inhibitor PP2, a comparison with established Src family kinase inhibitors is pertinent. These inhibitors often exhibit activity against multiple kinases, a characteristic known as polypharmacology.

InhibitorPrimary Target(s)IC50 (nM) against c-SrcOther Notable Targets (IC50 in nM)
Dasatinib BCR-ABL, Src0.8c-Kit (79), LCK (<1), YES (<1)
Saracatinib (AZD0530) Src, Abl2.7Abl (30), LCK (<4), YES (4)
Bosutinib Src, Abl1.2Abl (1)
PP2 Src family kinases4 (Lck), 5 (Fyn)Moderately inhibits CSK (730)

Note: IC50 values can vary depending on the assay conditions. The values presented are representative.

The high potency of these compounds against Src and other kinases contrasts with the intended inactivity of PP3 against Src at similar concentrations. This reinforces the utility of PP3 as a tool compound to dissect the specific effects of Src inhibition in cellular studies.

Experimental Protocols for Comparative Evaluation

To ensure a rigorous and objective comparison of kinase inhibitors, standardized experimental protocols are essential. The following are step-by-step methodologies for key assays.

Biochemical Kinase Assay for IC50 Determination

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Workflow:

IC50_Workflow Prepare Reagents Kinase, Substrate, ATP, Assay Buffer Serial Dilution of Inhibitor Serial Dilution of Inhibitor Prepare Reagents->Serial Dilution of Inhibitor Kinase Reaction Incubate Kinase, Substrate, ATP, and Inhibitor Serial Dilution of Inhibitor->Kinase Reaction Detection Measure Substrate Phosphorylation Kinase Reaction->Detection Data Analysis Calculate % Inhibition and Determine IC50 Detection->Data Analysis

Figure 3: Biochemical IC50 Determination Workflow.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Dilute the purified kinase (e.g., recombinant human EGFR or Src) to the desired concentration in the reaction buffer.

    • Prepare the substrate (a specific peptide or protein) and ATP at appropriate concentrations (often at or near the Km for ATP).

  • Inhibitor Preparation:

    • Prepare a stock solution of the test compound (e.g., this compound, Dasatinib) in DMSO.

    • Perform a serial dilution of the inhibitor in the reaction buffer to create a range of concentrations.

  • Kinase Reaction:

    • In a microplate, add the kinase, substrate, and inhibitor dilutions.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.

  • Detection:

    • Stop the reaction (e.g., by adding a stop solution).

    • Quantify the amount of phosphorylated substrate. This can be done using various methods, such as:

      • Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of radioactivity into the substrate.

      • Fluorescence-based assays: Using fluorescently labeled substrates or antibodies.

      • Luminescence-based assays: Measuring ATP consumption (e.g., Kinase-Glo®).

  • Data Analysis:

    • Calculate the percentage of kinase activity at each inhibitor concentration relative to a no-inhibitor control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assay: Western Blotting for Target Phosphorylation

This assay assesses the ability of an inhibitor to block the phosphorylation of a kinase's downstream targets within a cellular context, confirming target engagement.

Workflow:

Western_Blot_Workflow Cell Culture & Treatment Cell Culture & Treatment Cell Lysis Cell Lysis Cell Culture & Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Immunoblotting Blocking, Primary & Secondary Antibody Incubation Protein Transfer->Immunoblotting Detection & Analysis Detection & Analysis Immunoblotting->Detection & Analysis

Figure 4: Western Blotting Workflow.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., A431 for EGFR, a cancer cell line with high Src activity) to an appropriate confluency.

    • Treat the cells with various concentrations of the kinase inhibitor or a vehicle control (e.g., DMSO) for a specified time.

    • If necessary, stimulate the signaling pathway (e.g., with EGF for the EGFR pathway).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-EGFR or anti-phospho-Src).

    • Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

    • To normalize for protein loading, re-probe the membrane with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein or a housekeeping protein (e.g., β-actin).

  • Detection and Analysis:

    • Detect the signal using an appropriate method (e.g., chemiluminescence or fluorescence).

    • Quantify the band intensities and determine the ratio of the phosphorylated protein to the total protein.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a kinase inhibitor.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density.

  • Compound Treatment:

    • After allowing the cells to adhere, treat them with a serial dilution of the kinase inhibitor. Include a vehicle control.

  • Incubation:

    • Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability at each inhibitor concentration relative to the vehicle control.

    • Plot the results to determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Perspectives

This guide provides a comparative framework for evaluating this compound against other kinase inhibitors. The available evidence positions PP3 as a modest EGFR inhibitor and, more significantly, as a valuable negative control for studies involving the potent Src family kinase inhibitor PP2. Its limited characterization, particularly the absence of a comprehensive kinase selectivity profile, underscores a critical principle in drug discovery and chemical biology: the thorough validation of tool compounds.

For researchers utilizing this compound, it is imperative to be aware of its known EGFR activity and to consider its potential effects on this pathway, even when used as a negative control for Src. The provided experimental protocols offer a robust methodology for in-house validation and comparison of this and other kinase inhibitors.

Future research should aim to generate a broad kinase selectivity profile for this compound to fully elucidate its target landscape. Such data would not only solidify its role as a well-characterized tool compound but could also potentially uncover novel activities, further enriching our understanding of the versatile pyrazolo[3,4-d]pyrimidine scaffold.

References

Validating the In Vivo Anticancer Efficacy of 4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine in Renal Cell Carcinoma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine's anticancer activity, with a specific focus on renal cell carcinoma. It is designed for researchers, scientists, and drug development professionals, offering a comparative analysis against established therapies and detailed experimental protocols grounded in scientific integrity.

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, known to produce compounds with a wide range of biological activities, including potent anticancer effects.[1] Derivatives of this scaffold have shown promise as inhibitors of various protein kinases crucial for tumor growth and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2] Notably, certain 4-aminopyrazolo[3,4-d]pyrimidine derivatives have demonstrated superior in vitro potency against renal cancer cell lines compared to standard-of-care drugs like sunitinib and sorafenib, making in vivo validation a critical next step.[3][4]

This guide will delineate a head-to-head in vivo comparison of a representative this compound derivative (hereinafter referred to as "Test Compound") against Sunitinib, a standard therapy for renal cell carcinoma.

Comparative In Vivo Efficacy: Test Compound vs. Sunitinib

The following table summarizes the expected in vivo efficacy of the Test Compound in a human renal cell carcinoma xenograft model, benchmarked against Sunitinib. The data for the Test Compound is projected based on its superior in vitro performance and data from analogous compounds.

Parameter Test Compound Sunitinib Vehicle Control
Dose and Schedule 50 mg/kg, oral, daily40 mg/kg, oral, daily0.5% CMC, oral, daily
Tumor Growth Inhibition (TGI) >80%~60-70%0%
Tumor Weight Reduction Significant (p < 0.01)Moderate (p < 0.05)N/A
Median Survival Benefit Significant increaseModerate increaseBaseline
Observed Toxicity Well-tolerated, minimal weight lossModerate weight loss, potential for mild gastrointestinal distressNone

Mechanistic Insights: Targeting Key Signaling Pathways

The anticancer activity of this compound derivatives is often attributed to their ability to inhibit key signaling pathways involved in tumor proliferation and angiogenesis. The primary targets are believed to be EGFR and VEGFR.

EGFR and VEGFR Signaling Pathways

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus EGFR EGFR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT_mTOR VEGFR VEGFR VEGFR->RAS_RAF_MEK_ERK VEGFR->PI3K_AKT_mTOR Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Angiogenesis Angiogenesis PI3K_AKT_mTOR->Angiogenesis Survival Survival PI3K_AKT_mTOR->Survival EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR

Figure 1: Simplified EGFR and VEGFR signaling pathways.

The Test Compound is hypothesized to inhibit the tyrosine kinase activity of both EGFR and VEGFR, thereby blocking downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. This dual inhibition leads to a reduction in tumor cell proliferation, survival, and angiogenesis.

Experimental Protocols

A robust in vivo validation requires meticulous experimental design and execution. The following protocols are provided as a detailed guide.

In Vivo Xenograft Model Workflow

xenograft_workflow Cell_Culture Human Renal Carcinoma Cell Culture (e.g., 786-O) Implantation Subcutaneous Implantation in Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Daily Oral Administration: - Test Compound - Sunitinib - Vehicle Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement (2-3 times/week) Treatment->Monitoring Endpoint Endpoint Determination: - Tumor size limit - Study duration Monitoring->Endpoint Analysis Tumor Excision, Weight Measurement, and Further Analysis (e.g., IHC) Endpoint->Analysis

Figure 2: Workflow for the in vivo xenograft study.

Step-by-Step Methodology

1. Cell Culture and Animal Model

  • Cell Line: Use a well-characterized human renal cell carcinoma line, such as 786-O, known for its tumorigenicity in mice.

  • Animal Model: Employ immunodeficient mice (e.g., NOD/SCID or nude mice), 6-8 weeks old, to prevent rejection of the human tumor xenograft.

2. Tumor Implantation

  • Harvest cultured 786-O cells during the logarithmic growth phase.

  • Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel.

  • Subcutaneously inject approximately 5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.

3. Tumor Growth Monitoring and Randomization

  • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Measure tumor dimensions with calipers 2-3 times per week and calculate the volume using the formula: (Length x Width²) / 2.

  • Once tumors reach the desired size, randomize the mice into treatment groups (n=8-10 per group) with comparable mean tumor volumes.

4. Drug Formulation and Administration

  • Test Compound: Formulate in a suitable vehicle, such as 0.5% carboxymethylcellulose (CMC) in water, for oral administration. The stability of the formulation should be confirmed.

  • Sunitinib: Can be formulated similarly for oral gavage.

  • Administration: Administer the respective treatments orally once daily at the specified dosages.

5. Efficacy and Toxicity Assessment

  • Continue to measure tumor volume and body weight 2-3 times per week.

  • Monitor the animals for any signs of toxicity, such as changes in behavior, appetite, or weight loss exceeding 15-20% of the initial body weight.

  • The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.

6. Data Analysis

  • At the end of the study, euthanize the mice and excise the tumors.

  • Weigh the tumors and calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.

  • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.

  • For survival studies, monitor the time for tumors to reach the endpoint and generate Kaplan-Meier survival curves.

  • Excised tumors can be further processed for immunohistochemistry (IHC) to analyze biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3), and to assess the phosphorylation status of EGFR and VEGFR.

Conclusion

The in vivo validation of this compound's anticancer activity is a critical step in its preclinical development. The experimental framework outlined in this guide provides a robust methodology for a direct and objective comparison with a standard-of-care therapy like Sunitinib. By demonstrating superior efficacy and a favorable safety profile in a relevant xenograft model, the therapeutic potential of this class of compounds can be firmly established, paving the way for further clinical investigation.

References

A Researcher's Guide to Cross-Reactivity Profiling of 4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Kinase Inhibition

For researchers, scientists, and drug development professionals, the pyrazolo[3,4-d]pyrimidine scaffold is a familiar and potent core structure in the design of kinase inhibitors.[1] Its structural resemblance to the adenine ring of ATP allows for competitive binding to the kinase active site.[1] This guide provides an in-depth comparative analysis of the cross-reactivity profile of 4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine, a notable member of this chemical family, against a panel of well-established kinase inhibitors.

The promiscuity of kinase inhibitors, stemming from the conserved nature of the ATP-binding pocket across the kinome, presents both challenges and opportunities in drug discovery. Off-target effects can lead to toxicity, but can also be leveraged for polypharmacology approaches. Therefore, a thorough understanding of an inhibitor's cross-reactivity profile is essential for its development as a chemical probe or a therapeutic agent.

This guide will delve into the known target profile of this compound and compare it with the broader cross-reactivity landscapes of other prominent kinase inhibitors. We will explore the experimental methodologies used to generate these crucial datasets and provide detailed protocols to empower researchers in their own investigations.

The Subject of Analysis: this compound (PP3)

This compound, also known as PP3, is recognized primarily for its role as a negative control for the widely used Src family kinase inhibitor, PP2.[2] However, it is not devoid of biological activity and has been identified as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3] This dual-character—a control compound with its own distinct activity—underscores the critical need for comprehensive cross-reactivity profiling.

While extensive, publicly available kinome-wide screening data for PP3 is limited, its structural similarity to other pyrazolopyrimidine-based inhibitors allows for informed inferences about its likely selectivity profile. The following sections will compare the known characteristics of PP3 with the well-documented cross-reactivity profiles of its close analog, PP2, and three clinically relevant multi-kinase inhibitors: Dasatinib, Saracatinib, and Bosutinib.

Comparative Cross-Reactivity Analysis

The following table summarizes the known inhibitory activities and cross-reactivity profiles of this compound and selected comparator compounds. The data is compiled from various sources, including kinase panel screens and published literature. It is important to note that inhibitory concentrations (e.g., IC50, Kd) can vary depending on the assay format and experimental conditions.

CompoundPrimary Target(s)Key Off-TargetsSelectivity Notes
This compound (PP3) EGFRSrc family kinases (weak)Primarily used as a negative control for PP2, but demonstrates EGFR inhibition.[3]
PP2 Src family kinases (Lck, Fyn, Hck)Numerous other kinasesInitially considered highly selective for Src family kinases, but broader kinome profiling has revealed significant off-target activity.[2][4]
Dasatinib BCR-ABL, Src family kinasesKIT, PDGFR, and a wide range of other kinasesA potent multi-kinase inhibitor with a broad cross-reactivity profile.[5][6]
Saracatinib Src family kinasesABL, EGFR, c-KitA selective Src family kinase inhibitor with notable activity against other tyrosine kinases.[7][8]
Bosutinib Src, ABLTec family kinases, STE20 kinasesA dual Src/Abl inhibitor with a distinct off-target profile that does not include KIT or PDGFR.[9]

Experimental Methodologies for Cross-Reactivity Profiling

A thorough assessment of a kinase inhibitor's selectivity requires a multi-faceted experimental approach. The following are key methodologies that provide a comprehensive understanding of a compound's on- and off-target activities.

In Vitro Kinase Panel Screening (e.g., KINOMEscan®)

This high-throughput method assesses the binding of a test compound against a large panel of purified kinases. It provides a quantitative measure of the interaction between the inhibitor and each kinase, typically expressed as a dissociation constant (Kd) or the percentage of kinase activity remaining at a given inhibitor concentration.

  • Immobilization of Ligand: A proprietary, active-site directed ligand is immobilized on a solid support (e.g., magnetic beads).

  • Kinase Preparation: A panel of DNA-tagged kinases is prepared.

  • Competition Binding: The DNA-tagged kinase, the immobilized ligand, and the test compound are combined in a multi-well plate. The test compound competes with the immobilized ligand for binding to the kinase's active site.

  • Washing: Unbound components are washed away, leaving the kinase-ligand complexes on the solid support.

  • Quantification: The amount of kinase bound to the solid support is quantified by measuring the associated DNA tag using quantitative PCR (qPCR). A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.[10][11]

  • Data Analysis: The results are typically expressed as "Percent of Control," where the control is the amount of kinase bound in the absence of the test compound. A lower percentage signifies greater inhibition.[12]

G cluster_0 KINOMEscan® Workflow A Immobilized Ligand D Competition Binding A->D B DNA-Tagged Kinase B->D C Test Compound C->D E Wash D->E F Quantification (qPCR) E->F G Data Analysis F->G G cluster_1 CETSA Workflow A Cell Treatment B Heat Treatment A->B C Cell Lysis B->C D Centrifugation C->D E Western Blot D->E F Data Analysis E->F G cluster_2 Competitive ABPP Workflow A Proteome + Inhibitor B Add Activity-Based Probe A->B C SDS-PAGE B->C D In-gel Fluorescence C->D E Data Analysis D->E G cluster_3 EGFR and Src Signaling EGF EGF EGFR EGFR EGF->EGFR Src Src EGFR->Src activates Grb2 Grb2 EGFR->Grb2 Src->EGFR phosphorylates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

References

A Comparative Guide to 4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine Derivatives Against Drug-Resistant Cancer

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology research and drug development, the emergence of drug resistance remains a formidable challenge, necessitating the exploration of novel chemical scaffolds with the potential to overcome these resistance mechanisms. Among the promising candidates, 4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine derivatives have garnered significant attention. This guide provides a comprehensive comparison of the efficacy of these derivatives against drug-resistant cancer cells, supported by experimental data and protocols, to aid researchers in navigating this promising class of compounds.

Introduction to 4-Amino-1-phenylpyrazolo(3,4-d)pyrimidines

The this compound scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic purine bases and interact with a variety of enzymatic targets.[1][2] This structural feature allows for the design of potent inhibitors of key signaling molecules implicated in cancer cell proliferation, survival, and drug resistance. This guide will delve into the multifaceted mechanisms of action of these derivatives, present a comparative analysis of their efficacy, and provide detailed experimental workflows for their evaluation.

Mechanisms of Action: A Multi-pronged Attack on Cancer

The efficacy of this compound derivatives stems from their ability to target multiple pathways simultaneously, a crucial advantage in combating the heterogeneity of cancer and the complexity of drug resistance.

Inhibition of Tyrosine Kinases: Src and EGFR

A primary mechanism of action for many of these derivatives is the inhibition of non-receptor tyrosine kinases, particularly Src family kinases (SFKs), and receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[1][3][4]

  • Src Kinase Inhibition: Src is a proto-oncogene that is often hyperactivated in various cancers, playing a pivotal role in cell proliferation, survival, migration, and angiogenesis.[1][3] Several this compound derivatives have been identified as potent Src inhibitors. For instance, the compound eCF506 has demonstrated subnanomolar inhibitory concentration (IC50) for Src, with remarkable selectivity over other kinases like ABL.[5] This high selectivity is advantageous as it can minimize off-target effects.

  • EGFR Inhibition: Overexpression and mutation of EGFR are common drivers of cancer progression, particularly in non-small cell lung cancer (NSCLC).[4][6] Certain pyrazolo(3,4-d)pyrimidine derivatives have shown significant inhibitory activity against both wild-type and mutant forms of EGFR.[7][8][9] Notably, compounds 15 and 16 have exhibited potent EGFR inhibition with IC50 values of 0.135 µM and 0.034 µM, respectively.[7][8] This makes them promising candidates for treating EGFR-driven cancers, including those that have developed resistance to first-generation EGFR inhibitors like gefitinib.[10][11]

Caption: Inhibition of EGFR and Src signaling by derivatives.

Overcoming Multidrug Resistance: P-glycoprotein Inhibition

A significant hurdle in cancer chemotherapy is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a broad range of anticancer drugs from the cell, leading to multidrug resistance (MDR).[7] Encouragingly, some this compound derivatives have been shown to inhibit P-gp function. For example, compounds 15 and 16 demonstrated the ability to inhibit P-glycoprotein, with compound 15 showing a reversal of doxorubicin resistance in DOX/MDA-MB-468 cells with an IC50 of 0.267 µM.[7][8]

Pgp_Inhibition cluster_cell Cancer Cell cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) Drug_in Anticancer Drug (Intracellular) Drug_out Anticancer Drug (Extracellular) Drug_in->Drug_out Efflux P-gp mediated Drug_out->Drug_in Influx Pyrazolo_pyrimidine 4-Amino-1-phenylpyrazolo (3,4-d)pyrimidine Derivative Pyrazolo_pyrimidine->Pgp Inhibition

Caption: Mechanism of P-gp inhibition by derivatives.

Comparative Efficacy Against Drug-Resistant Cancer Cell Lines

The following tables summarize the in vitro efficacy of selected this compound derivatives against various cancer cell lines, with a focus on drug-resistant models.

Table 1: Cytotoxicity of this compound Derivatives in Drug-Resistant and Sensitive Cancer Cell Lines

CompoundCancer Cell LineResistance ProfileIC50 / GI50 (µM)Reference
12c UO-31 (Renal)-0.87[12]
12j NCI-60 Panel-Broad activity
15 DOX/MDA-MB-468 (Breast)Doxorubicin-resistant0.267[7][8]
16 DOX/MDA-MB-468 (Breast)Doxorubicin-resistant0.844[7][8]
eCF506 MCF7 (Breast)-Potent antiproliferative effect[1][3][5]
Compound 5 HT1080 (Fibrosarcoma)-96.25[2]
Compound 7 Hela (Cervical)-17.50[2]

Table 2: Comparison with Standard Anticancer Drugs

DerivativeCancer Cell LineComparator DrugOutcomeReference
12c UO-31 (Renal)Sunitinib, SorafenibMore potent[12][13]
Compound 4d MCF-7 (Breast)Doxorubicin1.5-fold increased activity[14]

Experimental Protocols for Efficacy Evaluation

To ensure the reproducibility and validity of research in this field, detailed experimental protocols are essential.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[15]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours.[16]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3.5-4 hours at 37°C.[15]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at 570-590 nm using a microplate reader.[17] The absorbance is directly proportional to the number of viable cells.

Caption: Workflow of the MTT cell viability assay.

Apoptosis Detection: Annexin V Staining

Annexin V staining is a common method to detect apoptosis. Annexin V has a high affinity for phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during the early stages of apoptosis.[18]

Protocol:

  • Cell Treatment: Treat cells with the desired concentration of the pyrazolopyrimidine derivative for a specified time to induce apoptosis.

  • Cell Harvesting: Harvest the cells and wash them with cold 1X PBS.[19]

  • Resuspension: Resuspend the cells in 1X Binding Buffer.[19]

  • Staining: Add fluorochrome-conjugated Annexin V and a viability dye such as Propidium Iodide (PI) to the cell suspension.[20]

  • Incubation: Incubate the cells for 10-15 minutes at room temperature in the dark.[19]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[20]

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

Annexin_V_Workflow A Induce Apoptosis with Derivative B Harvest and Wash Cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V and PI C->D E Incubate D->E F Analyze by Flow Cytometry E->F

Caption: Workflow for apoptosis detection via Annexin V staining.

In Vitro Kinase Inhibition Assay

To determine the direct inhibitory effect of the compounds on specific kinases like Src, in vitro kinase assays are performed.

Protocol (General):

  • Reaction Setup: In a microplate, combine the purified kinase (e.g., c-Src), a specific peptide substrate, and the pyrazolopyrimidine derivative at various concentrations.[21][22][23]

  • Initiation: Start the kinase reaction by adding ATP.[24]

  • Incubation: Incubate the reaction mixture at 30°C for a defined period.

  • Detection: Measure the kinase activity by quantifying the amount of phosphorylated substrate. This can be done using various methods, including radiometric assays with ³²P-ATP or non-radioactive methods like fluorescence-based assays or ELISAs.[22][24][25]

  • IC50 Calculation: Determine the concentration of the compound that inhibits 50% of the kinase activity (IC50).

Conclusion and Future Directions

The this compound derivatives represent a highly promising class of anticancer agents with the potential to address the critical challenge of drug resistance. Their multifaceted mechanisms of action, including the inhibition of key oncogenic kinases and the modulation of drug efflux pumps, provide a strong rationale for their continued development. The comparative data presented in this guide highlight the potent and, in some cases, superior efficacy of these derivatives compared to existing therapies.

Future research should focus on:

  • In vivo studies to validate the preclinical efficacy and assess the pharmacokinetic and pharmacodynamic properties of the most promising lead compounds.

  • Further exploration of the structure-activity relationships to optimize potency, selectivity, and drug-like properties.

  • Investigation of combination therapies, where these derivatives could be used to sensitize resistant tumors to conventional chemotherapeutic agents.

By leveraging the insights and methodologies outlined in this guide, the scientific community can accelerate the translation of these promising compounds from the laboratory to the clinic.

References

A Senior Application Scientist's Guide to Validating 4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine Binding Modes through Molecular Docking

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experimentally grounded framework for utilizing molecular docking to validate the binding mode of 4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine, a privileged scaffold in modern medicinal chemistry. We will move beyond a simplistic recitation of steps to dissect the scientific rationale behind each phase of the process, ensuring that the resulting computational models are not only predictive but also mechanistically insightful. Our focus is on establishing a self-validating workflow that researchers, scientists, and drug development professionals can trust.

The Significance of the Pyrazolo(3,4-d)pyrimidine Scaffold

The 1H-pyrazolo[3,4-d]pyrimidine core is a cornerstone in the design of kinase inhibitors.[1][2] Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of a wide array of protein kinases.[1][3] This has led to the development of potent inhibitors targeting kinases implicated in cancer and other diseases, such as Src[4][5][6][7], Epidermal Growth Factor Receptor (EGFR)[2][8], and Cyclin-Dependent Kinase 2 (CDK2)[9][10]. Given its therapeutic potential, rigorously validating its binding mode through computational methods like molecular docking is a critical step in the rational design of next-generation inhibitors.

Pillar 1: A Validated Molecular Docking Protocol

The trustworthiness of any docking study hinges on a meticulously validated protocol. Here, we outline a comprehensive workflow, emphasizing the "why" behind each "how."

Step 1: High-Fidelity Target Protein Preparation

The adage "garbage in, garbage out" is particularly apt for molecular docking. The initial quality of the protein structure is paramount.

  • Selection of the Crystal Structure: Begin by sourcing a high-resolution X-ray crystal structure of the target kinase from the Protein Data Bank (PDB).[11] When available, select a structure co-crystallized with a ligand that shares structural similarity with the pyrazolopyrimidine scaffold. This provides an invaluable experimental reference for the binding site.[12][13]

  • Structural Clean-up and Protonation: Raw PDB files often contain experimental artifacts such as missing atoms or multiple rotamers.[12] It is crucial to correct these structural defects. Water molecules that are not critical for ligand binding should be removed. The protonation states of ionizable residues, particularly in the binding site, must be accurately assigned, as they dictate the hydrogen bonding network.

Step 2: Ligand Preparation for Accurate Representation

The three-dimensional conformation and charge distribution of the ligand are as critical as the protein structure.

  • 2D to 3D Conversion and Energy Minimization: The this compound structure and its analogs should be converted from a 2D representation to a 3D conformation.[3] Subsequently, the geometry should be optimized using a suitable force field to obtain a low-energy conformation.

  • Charge Assignment: Appropriate partial charges must be assigned to each atom of the ligand. These charges are fundamental to accurately calculating the electrostatic interactions that contribute significantly to binding affinity.

Step 3: Defining the Binding Site and Grid Generation

The search space for the docking algorithm must be precisely defined.

  • Grid Box Definition: A grid box is generated to define the volume within which the docking algorithm will search for favorable binding poses.[12] If a co-crystallized ligand is present, the grid box should be centered on and encompass this ligand. In the absence of a co-crystallized ligand, the grid can be defined based on the location of known active site residues.

Step 4: The Docking Run and Scoring

This is the computational core of the process where the ligand is flexibly docked into the defined binding site.

  • Choice of Docking Algorithm and Scoring Function: Various docking programs (e.g., AutoDock, Glide, GOLD) employ different search algorithms and scoring functions.[14][15] It is good practice to validate the chosen protocol by redocking the co-crystallized ligand and ensuring the software can reproduce the experimental binding pose with a low root-mean-square deviation (RMSD) of less than 2.0 Å.[13][16]

  • Pose Generation and Clustering: The docking run will generate multiple possible binding poses for the ligand. These poses are then clustered based on their conformational similarity. The lowest energy pose from the most populated cluster is often considered the most likely binding mode.

Visualizing the Docking Workflow

The following diagram illustrates the key stages of a robust molecular docking protocol.

docking_workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis & Validation PDB Select & Download Protein Structure (PDB) Clean Clean Protein (Remove water, add hydrogens) PDB->Clean Initial Quality is Crucial Grid Define Binding Site & Generate Grid Clean->Grid Define Search Space Ligand Prepare Ligand (2D to 3D, assign charges) Ligand->Grid Dock Run Docking (Generate Poses) Grid->Dock Score Score & Rank Poses Dock->Score Predict Binding Affinity Analyze Analyze Interactions (H-bonds, hydrophobic) Score->Analyze Validate Validate (Compare to experimental data) Analyze->Validate Confirm Plausibility

Caption: A generalized workflow for molecular docking studies.

Pillar 2: Comparative Analysis of Binding Modes

The versatility of the this compound scaffold is evident in its ability to bind to various protein kinases. A comparative analysis of its binding mode across different targets provides a deeper understanding of its structure-activity relationship (SAR).

Target KinaseKey Interacting Residues (H-bonds)Key Hydrophobic InteractionsReference
Src Kinase Hinge Region (e.g., Met341)Gatekeeper residue (e.g., Thr338), catalytic loop[3][4][6]
EGFR Kinase Hinge Region (e.g., Met793)Gatekeeper residue (e.g., Thr790), hydrophobic pocket[2][8]
CDK2 Hinge Region (e.g., Leu83)Hydrophobic back pocket[9][10]

This comparative data highlights a conserved binding motif for the pyrazolo[3,4-d]pyrimidine core within the ATP-binding site of these kinases. The amino group at the 4-position typically forms crucial hydrogen bonds with the backbone of the hinge region, mimicking the adenine portion of ATP. The phenyl group at the 1-position generally extends into a hydrophobic pocket, where substitutions can be made to modulate potency and selectivity.

Visualizing the Protein-Ligand Interaction Network

The following diagram depicts the canonical interactions of the this compound scaffold within a kinase active site.

binding_mode cluster_ligand This compound cluster_protein Kinase Active Site Scaffold Pyrazolopyrimidine Core Hydrophobic Hydrophobic Pocket Scaffold->Hydrophobic van der Waals Amino 4-Amino Group Hinge Hinge Region (e.g., Met) Amino->Hinge Hydrogen Bonds (Key for affinity) Phenyl 1-Phenyl Group Gatekeeper Gatekeeper Residue (e.g., Thr) Phenyl->Gatekeeper Hydrophobic Interactions (Modulates selectivity)

Caption: Key interactions of the pyrazolopyrimidine scaffold.

Pillar 3: The Imperative of Experimental Validation

While molecular docking is a powerful predictive tool, it is a simulation of reality.[14][15] The ultimate validation of a predicted binding mode comes from experimental data.[17][18][19]

  • Co-crystallization: Obtaining an X-ray crystal structure of the this compound analog in complex with the target kinase is the gold standard for validation.[17][18] This provides irrefutable evidence of the binding pose and the specific protein-ligand interactions.

  • Structure-Activity Relationship (SAR) Analysis: A well-curated SAR dataset can provide strong circumstantial evidence for a binding mode. For instance, if the docking model predicts that a particular region of the ligand is in a tight hydrophobic pocket, substitutions with bulky groups at that position should lead to a loss of potency, which can be confirmed experimentally.

  • Site-Directed Mutagenesis: Mutating key residues in the active site that are predicted to interact with the ligand and observing a corresponding loss of binding affinity or inhibitory activity can further validate the computational model.

By integrating molecular docking with experimental validation, a robust and reliable understanding of the binding mode of this compound and its analogs can be achieved, paving the way for the design of more potent and selective therapeutics.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the lifecycle of a chemical compound extends far beyond the bench. Responsible stewardship, culminating in proper disposal, is a non-negotiable aspect of laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine, a heterocyclic compound frequently used as an intermediate in the synthesis of bioactive molecules for pharmaceutical research.[1][2][3]

Given the absence of specific, large-scale environmental fate data, this compound and all materials contaminated with it must be treated as hazardous chemical waste. The procedures outlined below are grounded in established safety protocols and are designed to provide a self-validating system for waste management in a laboratory setting.

Part 1: Hazard Profile and Chemical Identification

The foundational principle of safe disposal is a thorough understanding of the compound's known hazards. This informs every subsequent handling and segregation decision. This compound is classified as a hazardous substance.

Known Hazards:

  • Skin Irritation: Causes skin irritation (Category 2).

  • Eye Irritation: Causes serious eye irritation (Category 2A).

  • Potential Oral Toxicity: While data is for a closely related analog (4-Amino-1H-pyrazolo[3,4-d]pyrimidine), it is prudent to assume the phenyl-substituted version is also toxic if swallowed.[4][5][6]

Based on this profile, all waste streams containing this compound must be handled with care to prevent skin and eye contact and to avoid accidental ingestion.

Identifier Value
Chemical Name 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine
Synonyms PP 3
CAS Number 5334-30-5
Molecular Formula C₁₁H₉N₅
Molecular Weight 211.22
Appearance Solid (Beige)[6]

Part 2: Essential Personal Protective Equipment (PPE)

Prior to handling the compound or its waste, ensure the following PPE is worn. This is a mandatory, baseline requirement for safety.

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[5]

  • Hand Protection: Use chemically impermeable gloves (e.g., nitrile).

  • Body Protection: A lab coat is required to prevent skin contact.

  • Engineering Controls: All handling and preparation of waste should occur in a well-ventilated area, preferably within a certified chemical fume hood.[7] Ensure that an eyewash station and safety shower are immediately accessible.[4]

Part 3: Step-by-Step Disposal Protocol

The following protocol provides a systematic process for the collection, segregation, and disposal of waste generated from this compound.

Step 1: Waste Identification and Segregation

Proper segregation is critical to prevent unintended and potentially dangerous chemical reactions in the waste container.[8]

  • Solid Waste: Collect unadulterated or minimally contaminated solid this compound in a dedicated container.

  • Liquid Waste: If the compound is in a solution, collect it in a separate, compatible liquid waste container. Do not mix with other waste streams (e.g., halogenated solvents, acids, bases) unless their compatibility has been verified.[8][9]

  • Contaminated Labware: Items such as pipette tips, weigh boats, and contaminated gloves should be collected in a separate, plastic-lined container designated for solid chemical waste.

  • Sharps Waste: Needles, scalpels, or broken glass contaminated with the compound must be placed in a designated, puncture-resistant sharps container.[7]

Step 2: Container Selection and Labeling

Proper container management is a cornerstone of regulatory compliance and safety.

  • Container Type: Waste must be stored in containers made of a compatible material with a tightly fitting cap.[8][9] The original product container is often an excellent choice for the solid waste.[8] For liquids, use a container designed for chemical waste.

  • Labeling: All hazardous waste containers must be clearly labeled as soon as the first drop of waste is added.[9][10] The label must include:

    • The words "HAZARDOUS WASTE" .[9]

    • The full chemical name: "this compound" . Avoid abbreviations or formulas.

    • The approximate concentration and composition of the waste.

    • The date accumulation started.

    • The associated hazards (e.g., "Irritant," "Toxic").

Step 3: On-Site Accumulation

Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA), which is under the control of laboratory personnel.[7][9]

  • Keep waste containers tightly closed at all times, except when actively adding waste.[9][10] Funnels should not be left in the container opening.[8]

  • Store containers in a secondary containment bin to mitigate potential leaks or spills.

  • Do not fill containers beyond 90% of their capacity to allow for expansion.[10]

Step 4: Arranging for Final Disposal

Laboratory personnel should never transport hazardous waste themselves or attempt to dispose of it via standard trash or sewer systems.[11]

  • Once a waste container is full (or the project is complete), seal it tightly.

  • Contact your institution's Environmental Health & Safety (EHS) office (sometimes called the Office of Chemical and Radiological Safety) to schedule a pickup.[11]

  • Complete any required waste pickup forms, ensuring all information is accurate and matches the container label.

Part 4: Decontamination and Disposal of "Empty" Containers

Under EPA regulations, a container that held a hazardous chemical is not truly "empty" until it has been properly decontaminated.

  • Triple Rinsing: The "empty" original product container must be triple-rinsed with a suitable solvent (e.g., methanol, DMSO, depending on solubility) that can remove the compound.[8][11]

  • Rinsate Collection: Crucially, all of this solvent rinsate must be collected and disposed of as liquid hazardous waste.[11]

  • Final Container Disposal: Once triple-rinsed, the container can often be disposed of as regular laboratory glass or plastic waste. Deface the original label to prevent confusion.[11] Always confirm this final step with your EHS office.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_generation Point of Generation cluster_procedure Disposal Protocol cluster_final Final Disposition start Waste Generated (Solid, Liquid, Contaminated Items) characterize 1. Characterize & Segregate - Solid - Liquid - Contaminated Materials start->characterize Assess Waste Stream error_node Improper Disposal (Trash, Sewer) VIOLATION start->error_node DO NOT DO THIS containerize 2. Select Compatible Container & Affix 'HAZARDOUS WASTE' Label characterize->containerize Isolate Streams accumulate 3. Store in Satellite Accumulation Area (SAA) (Capped, Secondary Containment) containerize->accumulate Begin Accumulation contact_ehs 4. Container Full: Contact Environmental Health & Safety (EHS) accumulate->contact_ehs Max 90% Full pickup EHS Pickup & Manifesting contact_ehs->pickup Schedule Pickup disposal Transport to Approved Waste Disposal Facility pickup->disposal

Caption: Disposal workflow for this compound.

Conclusion

The responsible management of chemical waste is a hallmark of a safe and professional laboratory environment. For this compound, this necessitates treating all associated waste streams as hazardous. By adhering to the principles of hazard assessment, proper segregation, secure containerization, and partnership with your institution's EHS department, you ensure that the final step in your research workflow is conducted with the highest standards of safety and environmental diligence.

References

Personal protective equipment for handling 4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Personal Protective Equipment for Handling 4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine

Introduction

This compound, also known as PP3, is a pyrazolopyrimidine derivative utilized in biomedical research, notably as a chemical probe and an inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase.[1] Its role as an intermediate in the synthesis of potential anti-cancer and anti-inflammatory agents makes it a valuable compound in drug discovery and development.[2][3] However, its potent biological activity is coupled with a significant hazard profile that necessitates stringent safety protocols.

This guide serves as an essential operational directive for researchers, scientists, and drug development professionals. It provides a detailed, field-tested framework for the selection, use, and disposal of Personal Protective Equipment (PPE) when handling this compound, ensuring the highest standards of laboratory safety and scientific integrity. Adherence to these protocols is not merely a matter of compliance but a cornerstone of a responsible and effective research environment.

Hazard Assessment Summary

This compound is classified as hazardous. The primary risks are associated with its irritant properties and potential toxicity, particularly when handled as a solid powder, which poses an inhalation risk.

A consolidated view of its hazard classifications, according to the Globally Harmonized System (GHS), is presented below. It is crucial to consult the specific Safety Data Sheet (SDS) from your supplier, as classifications may vary slightly.

Hazard ClassGHS CategoryHazard StatementSignal Word
Acute Toxicity, OralCategory 3 / 4H301/H302: Toxic or Harmful if swallowed[4][5][6]Danger / Warning
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[5][7][8]Warning
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[5][7][8]Warning
Specific Target Organ Toxicity, Single ExposureCategory 3H335: May cause respiratory irritation[5][6]Warning

The Hierarchy of Controls: A Foundational Safety Principle

Before detailing specific PPE, it is imperative to understand the hierarchy of controls, a systematic approach to mitigating workplace hazards. PPE is the final line of defense.

  • Elimination/Substitution: The most effective control; not applicable in this context as the compound is required for research.

  • Engineering Controls: Physically separate personnel from the hazard. For this compound, this is the most critical step.

    • Chemical Fume Hood: All handling of the solid compound and its solutions should be performed inside a certified chemical fume hood to contain dust and vapors.

    • Ventilation: Ensure the laboratory is well-ventilated to minimize background concentrations.[5][7][9]

  • Administrative Controls: Changes to work practices.

    • Standard Operating Procedures (SOPs): Develop detailed, compound-specific SOPs for all procedures.

    • Training: Ensure all personnel are trained on the hazards and handling procedures.

    • Restricted Access: Limit access to areas where the compound is being handled.

    • Hygiene: Prohibit eating, drinking, and smoking in the laboratory.[4][5] Always wash hands thoroughly after handling.[7]

  • Personal Protective Equipment (PPE): The last barrier between the user and the chemical.

Required Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed. The following are the minimum requirements for handling this compound.

Eye and Face Protection

Direct contact with the eyes can cause serious irritation.[5][7][8]

  • Chemical Splash Goggles: Must be worn at all times when handling the compound in solid or liquid form. They must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[4] Standard safety glasses with side shields do not provide adequate protection against dust or splashes.[10]

  • Face Shield: A face shield should be worn over chemical splash goggles whenever there is a significant risk of splashing, such as during the preparation of concentrated stock solutions or during spill cleanup.[10][11]

Respiratory Protection

The compound is a powder that can be easily inhaled, causing respiratory tract irritation.[5]

  • When Required: Respiratory protection is mandatory when handling the solid powder outside of a certified chemical fume hood or other containment device (e.g., glove box). This includes weighing operations and spill cleanup.

  • Type: A NIOSH-approved N95 or higher-rated particulate respirator is required.[6][12] For European users, a respirator with a P2 filter conforming to EN 143 is appropriate.[4]

  • Fit Testing: As per OSHA regulations, all users of tight-fitting respirators must undergo annual fit-testing to ensure a proper seal.[11] Surgical masks provide no protection against chemical dusts and must not be used.[10]

Hand Protection

This compound causes skin irritation upon contact.[5][7][8]

  • Glove Type: Disposable nitrile gloves provide good chemical resistance for incidental contact.[11] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

  • Double Gloving: It is best practice to wear two pairs of gloves ("double-gloving") when handling this compound, especially for extended procedures or when working with solutions.[13] This provides an extra layer of protection and allows for the safe removal of the outer, contaminated glove without exposing the skin.

  • Inspection and Replacement: Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated, and always remove them before leaving the work area.

Body Protection

Protecting the skin from accidental contact is crucial.

  • Laboratory Coat/Gown: A long-sleeved laboratory coat is the minimum requirement. For handling potent compounds like this, a disposable, solid-front gown made of a material shown to resist chemical permeation is strongly recommended.[13] The coat or gown should be fully buttoned or fastened.[11]

  • Clothing and Footwear: Long pants and fully enclosed shoes that cover the entire foot are mandatory in the laboratory.[11] Fabrics such as polyester or acrylic should be avoided.

PPE Donning and Doffing Protocol

The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.

Step-by-Step Donning Procedure:
  • Gown/Lab Coat: Put on the lab coat or gown, ensuring complete coverage.

  • Inner Gloves: Don the first pair of gloves.

  • Respirator (if required): Perform a seal check according to the manufacturer's instructions.

  • Goggles/Face Shield: Position securely over the eyes and face.

  • Outer Gloves: Don the second pair of gloves, pulling the cuffs over the sleeves of the gown.

Step-by-Step Doffing Procedure (to be performed in a designated area):
  • Outer Gloves: Remove the outer, most contaminated gloves. Peel them off without touching the outside with bare skin.

  • Gown/Lab Coat: Remove the gown by rolling it down and away from the body, turning it inside out.

  • Goggles/Face Shield: Remove from the back of the head, avoiding touching the front surface.

  • Respirator (if used): Remove from the back of the head.

  • Inner Gloves: Remove the final pair of gloves.

  • Hand Washing: Immediately wash hands thoroughly with soap and water.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence D1 1. Gown / Lab Coat D2 2. Inner Gloves D1->D2 D3 3. Respirator (if needed) D2->D3 D4 4. Goggles / Face Shield D3->D4 D5 5. Outer Gloves (over cuff) D4->D5 F1 1. Remove Outer Gloves D5->F1 Handling Complete F2 2. Remove Gown (inside out) F1->F2 F3 3. Remove Goggles / Face Shield F2->F3 F4 4. Remove Respirator F3->F4 F5 5. Remove Inner Gloves F4->F5 F6 6. Wash Hands Thoroughly F5->F6

Caption: Workflow for the correct sequence of donning and doffing PPE.

Scenario-Based PPE Recommendations

ScenarioEye/Face ProtectionRespiratory ProtectionHand ProtectionBody Protection
Weighing Solid Compound Chemical Goggles & Face ShieldRequired: N95/P2 RespiratorDouble Nitrile GlovesDisposable Gown
Preparing Solutions (in Fume Hood) Chemical GogglesNot required if in hoodDouble Nitrile GlovesLab Coat/Gown
Handling Dilute Solutions (in Fume Hood) Chemical GogglesNot required if in hoodSingle/Double Nitrile GlovesLab Coat
Cleaning a Small Spill Chemical Goggles & Face ShieldRequired: N95/P2 RespiratorDouble Nitrile Gloves (heavy duty)Disposable Gown

Emergency Procedures in Case of Exposure

Immediate and correct first aid is vital. All exposures must be reported to laboratory management. Show the Safety Data Sheet to attending medical personnel.[4][5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5][7]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[4][5][7]

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][5][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Seek immediate medical attention.[4][5]

Emergency_Response cluster_actions Immediate Actions cluster_responses First Aid Response Start Exposure Event Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Inhale Inhalation Start->Inhale Ingest Ingestion Start->Ingest WashSkin Remove contaminated clothing. Wash area for 15+ min. Skin->WashSkin FlushEyes Flush eyes with water for 15+ min. Eye->FlushEyes FreshAir Move to fresh air. Provide artificial respiration if needed. Inhale->FreshAir RinseMouth Rinse mouth. Do NOT induce vomiting. Ingest->RinseMouth End Seek Immediate Medical Attention WashSkin->End FlushEyes->End FreshAir->End RinseMouth->End

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Amino-1-phenylpyrazolo(3,4-d)pyrimidine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.